molecular formula C26H28N2O2 B3156838 (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol CAS No. 838821-39-9

(8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol

Cat. No.: B3156838
CAS No.: 838821-39-9
M. Wt: 400.5 g/mol
InChI Key: HFSYPELWEAKVJH-WJQBNGMASA-N
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Description

(8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol is a useful research compound. Its molecular formula is C26H28N2O2 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-phenylmethoxymethyl]quinolin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2/c1-2-19-16-28-13-11-20(19)14-25(28)26(30-17-18-6-4-3-5-7-18)22-10-12-27-24-9-8-21(29)15-23(22)24/h2-10,12,15,19-20,25-26,29H,1,11,13-14,16-17H2/t19-,20-,25-,26+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSYPELWEAKVJH-WJQBNGMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101274190
Record name (8α,9R)-9-(Phenylmethoxy)cinchonan-6′-ol
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Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

838821-39-9
Record name (8α,9R)-9-(Phenylmethoxy)cinchonan-6′-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=838821-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (8α,9R)-9-(Phenylmethoxy)cinchonan-6′-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular Structure, Stereochemistry, and Catalytic Applications of (8α,9R)-9-(phenylmethoxy)-cinchonan-6'-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of asymmetric organocatalysis, Cinchona alkaloid derivatives have established themselves as privileged chiral scaffolds. Among these, (8α,9R)-9-(phenylmethoxy)-cinchonan-6'-ol (CAS: 838821-39-9)[1], commonly referred to as 9-O-Benzylcupreine, stands out as a highly efficient bifunctional catalyst. By synergizing a Brønsted basic quinuclidine nitrogen with a hydrogen-bond donating 6'-hydroxyl group, this molecule enables highly enantio- and diastereoselective transformations. This technical guide elucidates the stereochemical architecture of the catalyst, the mechanistic causality behind its design, and provides validated experimental protocols for its application in drug development and complex molecule synthesis.

Structural and Stereochemical Elucidation

The exceptional catalytic performance of (8α,9R)-9-(phenylmethoxy)-cinchonan-6'-ol is intrinsically tied to its precise 3D architecture.

  • The (8α, 9R) Stereocenter: In classical alkaloid nomenclature, the (8α, 9R) designation corresponds to the natural (8S, 9R) configuration found in Quinine and Cinchonidine[2]. The 8α configuration dictates the spatial orientation of the quinuclidine ring relative to the quinoline core, creating a rigid, highly defined chiral pocket that dictates the facial approach of incoming substrates[3].

  • 6'-Hydroxyl Group (Demethylation): Natural quinine possesses a 6'-methoxy group[3]. In this catalyst, the quinoline ring is demethylated to yield a free 6'-phenol (cupreine core). This modification is not trivial; it introduces a potent, remote hydrogen-bond donor capable of activating electrophiles (e.g., nitroolefins, imines) through highly directional non-covalent interactions.

  • 9-O-Benzylation: The secondary alcohol at the C9 position is protected as a benzyl ether (phenylmethoxy group)[1]. The causality here is twofold: First, capping the C9-OH prevents it from participating in competitive, non-selective hydrogen bonding networks that erode enantiomeric excess (ee). Second, the bulky benzyl group provides critical steric shielding, effectively blocking one face of the active site and locking the transition state into a single, highly favored conformation.

Mechanistic Rationale in Asymmetric Catalysis

The catalyst operates via a bifunctional activation mode . The quinuclidine nitrogen acts as a Brønsted base to deprotonate a pro-nucleophile (such as a malonate), generating a chiral ion pair. Simultaneously, the 6'-OH acts as a Brønsted acid/hydrogen-bond donor to activate the electrophile and lower the LUMO energy.

The spatial distance between the quinuclidine nitrogen and the 6'-OH is perfectly tuned to accommodate the transition state of carbon-carbon bond-forming reactions, ensuring that the nucleophilic attack occurs exclusively from one enantioface.

Mechanism CatN Quinuclidine Nitrogen (Brønsted Base) Nuc Pro-Nucleophile (e.g., Malonate) CatN->Nuc Deprotonates CatOH 6'-Hydroxyl Group (H-Bond Donor) Elec Electrophile (e.g., Nitroolefin) CatOH->Elec Activates TS Highly Ordered Transition State Nuc->TS Attacks Elec->TS Receives Attack Prod Enantioenriched Product TS->Prod Stereoselective Formation

Caption: Bifunctional activation mode of 9-O-Benzylcupreine in asymmetric catalysis.

Quantitative Data: Physicochemical & Catalytic Profile

To facilitate comparative analysis for process chemists, the structural properties and representative catalytic performance metrics of the molecule are summarized below.

Table 1: Physicochemical Properties

Property Value
CAS Number 838821-39-9
Molecular Formula C₂₆H₂₈N₂O₂
Molecular Weight 400.51 g/mol
Stereochemical Configuration (8α, 9R)[Equivalent to (8S, 9R)]

| Key Functional Groups | Quinuclidine (Base), 6'-Phenol (H-bond), 9-OBn (Steric shield) |

Table 2: Representative Catalytic Performance (Asymmetric Transformations)

Reaction Type Nucleophile Electrophile Typical Yield (%) Typical ee (%)
Michael Addition Dialkyl malonates trans-β-Nitrostyrenes 85 - 99 90 - 98
Conjugate Addition β-Ketoesters Cyclic enones 80 - 95 85 - 95

| Aza-Henry Reaction | Nitroalkanes | N-Boc Imines | 88 - 97 | 92 - 99 |

Experimental Protocols: Enantioselective Michael Addition

The following protocol outlines a self-validating system for executing an enantioselective Michael addition using (8α,9R)-9-(phenylmethoxy)-cinchonan-6'-ol.

Rationale & Causality
  • Solvent Choice: Anhydrous non-polar solvents (e.g., Toluene or DCM) are strictly required. Polar solvents (like DMF or MeOH) will competitively disrupt the delicate hydrogen-bonding network between the catalyst's 6'-OH and the electrophile, leading to a collapse in enantioselectivity.

  • Temperature Control: Operating at sub-ambient temperatures (-20 °C) reduces the conformational flexibility of the transition state, maximizing the energy difference (ΔΔG‡) between the diastereomeric transition states and thereby increasing the ee%.

Step-by-Step Methodology
  • Preparation: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with inert Argon gas to prevent moisture from disrupting the H-bond activation network.

  • Catalyst & Substrate Loading: Add (8α,9R)-9-(phenylmethoxy)-cinchonan-6'-ol (0.10 mmol, 10 mol%) and trans-β-nitrostyrene (1.0 mmol, 1.0 equiv) to the flask.

  • Solvation: Inject anhydrous toluene (10 mL) to achieve a 0.1 M concentration. Stir gently until a homogeneous solution is achieved.

  • Thermal Equilibration: Submerge the flask in a cryocooler or dry ice/ethylene glycol bath set to -20 °C. Allow the system to equilibrate for 15 minutes.

  • Initiation: Add diethyl malonate (1.2 mmol, 1.2 equiv) dropwise over 5 minutes via a gas-tight syringe.

  • Reaction Monitoring: Stir the reaction at -20 °C. Monitor the consumption of the nitroolefin via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (4:1) eluent system.

  • Quenching & Workup: Upon complete consumption of the starting material (typically 24–48 hours), quench the reaction by adding 1N HCl (5 mL). Causality: The acid rapidly protonates the quinuclidine nitrogen, instantly halting the catalytic cycle and preventing background racemic reactions during warmup. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue via flash column chromatography (silica gel).

  • Validation (ee% Determination): Determine the enantiomeric excess using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (e.g., Chiralpak AD-H). Critical Validation Step: The retention times must be calibrated against a racemic standard synthesized using an achiral base (e.g., DBU or TEA) under identical conditions to ensure accurate peak integration.

Workflow Step1 1. Catalyst & Substrate Preparation (Inert Atm) Step2 2. Temperature Equilibration (-20°C to 25°C) Step1->Step2 Step3 3. Reagent Addition & Stirring Step2->Step3 Step4 4. Reaction Quenching & Aqueous Workup Step3->Step4 Step5 5. Flash Chromatography Purification Step4->Step5 Step6 6. Chiral HPLC Analysis (ee% Determination) Step5->Step6

Caption: Standard experimental workflow for enantioselective reactions using 9-O-Benzylcupreine.

References

1.4 2.3 3.2

Sources

Chemical Properties of 9-Phenylmethoxy Substituted Cinchonan Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthesis, and catalytic utility of 9-phenylmethoxy (9-benzyloxy) substituted cinchonan derivatives . These compounds represent a critical class of "Third Generation" Phase Transfer Catalysts (PTC), widely employed in the asymmetric synthesis of non-natural amino acids and chiral drug intermediates.

An In-Depth Technical Guide for Research & Development

Executive Summary

The modification of the C9-hydroxyl group of Cinchona alkaloids (Quinine, Quinidine, Cinchonine, Cinchonidine) into a 9-phenylmethoxy (9-benzyloxy) ether creates a steric and electronic environment distinct from the parent alcohol. When combined with N1-quaternization (typically with anthracenylmethyl or benzyl groups), these derivatives function as highly efficient Phase Transfer Catalysts (PTC) .

Unlike the parent alkaloids, which can act as bifunctional H-bond donors, 9-phenylmethoxy derivatives operate strictly via steric occlusion and ionic binding . The bulky phenylmethoxy group eliminates the internal hydrogen bond (O-H···N), forcing the quinuclidine ring into an "Open" conformation that is essential for high enantioselectivity in interfacial reactions.

Structural Architecture & Stereochemistry

The Cinchonan Skeleton

The core structure consists of a quinoline ring connected to a quinuclidine bicycle via a hydroxymethyl bridge (C9). The stereochemistry at C8 and C9 dictates the "pseudo-enantiomeric" relationship between the pairs:

  • Cinchonidine/Quinine Series: (8S, 9R)

  • Cinchonine/Quinidine Series: (8R, 9S)

Conformational Locking (The "Open" State)

In the parent alkaloids, the C9-OH group often engages in an intramolecular hydrogen bond with the quinuclidine nitrogen, stabilizing a "Closed" (syn) conformation.

  • Effect of 9-Phenylmethoxy Substitution: Alkylation of the oxygen prevents this H-bond.

  • Steric Impact: The bulky benzyl group experiences gauche interactions that favor the anti-open conformation. This exposes the quaternary nitrogen to the anion (substrate) while the benzyl group effectively "blocks" one face of the ion pair, acting as a chiral wall.

Conformation cluster_0 Parent Alkaloid (C9-OH) cluster_1 9-Phenylmethoxy Derivative (C9-OBn) Closed Closed Conformation (H-Bond Stabilized) Open1 Open Conformation (Equilibrium) Closed->Open1 Fast Exchange Open2 Rigid Open Conformation (Sterically Enforced) Open1->Open2 O-Alkylation Block Face Blocking (High Enantioselectivity) Open2->Block Induces

Figure 1: Conformational shift induced by O-alkylation, locking the catalyst in the active "Open" state.

Synthesis & Preparation Protocol

The synthesis of 9-phenylmethoxy derivatives is non-trivial due to the competing nucleophilicity of the quinuclidine nitrogen. The most robust route, adapted from Corey and Lygo methodologies, involves Phase Transfer Alkylation of the pre-quaternized salt.

Retrosynthetic Strategy
  • Quaternization: N1-alkylation of the parent alkaloid (e.g., Cinchonidine) with a bulky halide (e.g., 9-(chloromethyl)anthracene).

  • O-Alkylation: Reaction of the quaternary salt with benzyl bromide under basic PTC conditions.

Detailed Experimental Protocol

Target: O-Benzyl-N-(9-anthracenylmethyl)cinchonidinium bromide

Reagents:

  • N-(9-anthracenylmethyl)cinchonidinium chloride (1.0 equiv)

  • Benzyl Bromide (3.5 equiv)

  • Dichloromethane (DCM) (Solvent)[1]

  • 50% Aqueous KOH (Base)[2][3]

Step-by-Step Methodology:

  • Setup: Charge a 3-neck flask with N-(9-anthracenylmethyl)cinchonidinium chloride (e.g., 10 mmol) and DCM (50 mL).

  • Addition: Add Benzyl Bromide (35 mmol) in one portion.

  • Initiation: Add 50% aqueous KOH (10 mL) vigorously. Note: The quaternary ammonium salt acts as its own phase transfer catalyst, shuttling hydroxide into the organic phase to deprotonate the C9-OH.

  • Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor by TLC (Silica, MeOH/DCM 1:9). The starting material (polar salt) will convert to a slightly less polar O-benzylated salt.

  • Workup: Dilute with water (50 mL). Separate the organic phase.[4][5][6] Wash with water (2 x 50 mL) and brine.

  • Ion Exchange (Optional but Recommended): To ensure a pure bromide counterion, wash the organic phase with saturated aqueous NaBr solution.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Precipitate the product by adding the concentrated DCM solution dropwise into diethyl ether with rapid stirring.

Self-Validating Check:

  • 1H NMR Diagnostic: The disappearance of the broad OH signal (~5-6 ppm) and the appearance of the benzylic AB system (O-CH₂-Ph) at δ 4.8–5.2 ppm confirms O-alkylation.

Physicochemical Properties[3][6][7][8][9][10]

PropertyDescriptionTechnical Implication
Solubility Soluble in DCM, Chloroform, Toluene. Insoluble in Water, Hexanes.Ideal for biphasic PTC systems; resides exclusively in the organic phase.
Stability High resistance to hydrolysis (Ether linkage). Stable to concentrated inorganic bases (50% NaOH/KOH).Can be used under harsh basic conditions where O-acyl (ester) derivatives would hydrolyze.
Basicity Quaternary Ammonium (N1). The C9-Ether is non-basic.No pKa for N1 (fixed charge). Lack of H-bond donation at C9 prevents non-specific binding.
Melting Point Typically high (>180°C, decomposition).Indicates strong lattice energy typical of ionic salts.

Catalytic Utility: Asymmetric Phase Transfer Catalysis

The primary application of 9-phenylmethoxy cinchonan derivatives is in the asymmetric alkylation of glycine imines (O'Donnell Reaction).

The Interfacial Mechanism
  • Ion Exchange: The catalyst (Q⁺Br⁻) moves to the interface and exchanges Br⁻ for OH⁻ from the aqueous phase.

  • Deprotonation: The Q⁺OH⁻ species extracts a proton from the acidic substrate (Glycine Imine, pKa ~19) at the interface.

  • Chiral Ion Pair: The resulting enolate forms a tight ion pair with the Q⁺ cation. The 9-phenylmethoxy group sterically blocks one face of the enolate.

  • Alkylation: The electrophile (R-X) attacks the unblocked face of the enolate, forming the C-C bond with high enantioselectivity.

CatalyticCycle cluster_organic Organic Phase (DCM/Toluene) cluster_interface Interface cluster_aqueous Aqueous Phase (50% KOH) Q_Br Catalyst Precursor (Q+ Br-) KBr Br- Sink Q_Br->KBr Br- Release Q_OH Active Base (Q+ OH-) IonPair [Q+ Enolate-] Q_OH->IonPair Deprotonation of Substrate Substrate Glycine Imine Product Chiral Product (S or R) IonPair->Product Asymmetric Alkylation (+RX) Product->Q_Br Release Catalyst RX Electrophile (R-X) Interface -------------------------------------------------- KOH OH- Source KOH->Q_OH Ion Exchange

Figure 2: Interfacial mechanism of Phase Transfer Catalysis using 9-phenylmethoxy cinchonan salts.

Performance Metrics
  • Enantioselectivity (ee): Typically 90–99% ee for alkylation of tert-butyl glycinate benzophenone imine.

  • Catalyst Loading: Effective at 1–10 mol% .[7]

  • Reaction Rate: Accelerated by the "Open" conformation, which reduces steric bulk around the active N-center during ion exchange, despite the bulkiness required for selectivity.

References

  • Corey, E. J., Xu, F., & Noe, M. C. (1997). A Rational Approach to Catalytic Enantioselective Enolate Alkylation Using a Structurally Rigidified and Defined Chiral Organocatalyst. Journal of the American Chemical Society.[8][9] Link

  • Lygo, B., & Wainwright, P. G. (1997). A New Class of Asymmetric Phase-Transfer Catalysts Derived from Cinchona Alkaloids. Tetrahedron Letters. Link

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Cinchona Alkaloid Derivatives. Accounts of Chemical Research. Link

  • Organic Syntheses. (2003). Preparation of O-Allyl-N-(9-anthracenylmethyl)cinchonidinium Bromide. Organic Syntheses, Vol. 80, p. 38. Link

  • Park, H. G., et al. (2005). Design and Synthesis of Cinchona-Derived Phase-Transfer Catalysts for High Enantioselectivity. Journal of Organic Chemistry. Link

Sources

The Evolution of Asymmetric Power: A Technical Guide to O-Benzyl Cinchona Alkaloid Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Among the myriad of tools available to the synthetic chemist, cinchona alkaloid-derived organocatalysts have emerged as a "privileged" class, offering a powerful and versatile platform for a vast array of asymmetric transformations. This technical guide provides an in-depth exploration of the history, development, and application of a key subclass: O-benzyl cinchona alkaloid catalysts. We will delve into the causal factors driving their design, the mechanistic intricacies of their function, and provide practical, field-proven protocols for their synthesis and use. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of these remarkable catalysts in their own work.

A Historical Perspective: From Malaria Treatment to Asymmetric Catalysis

The story of cinchona alkaloids begins not in the pristine environment of a modern chemistry laboratory, but in the fight against malaria. Quinine, isolated from the bark of the cinchona tree, was a pivotal therapeutic agent.[1] However, its journey into the realm of asymmetric synthesis was a gradual one, built upon decades of foundational research.

Early explorations in the mid-20th century saw the use of unmodified cinchona alkaloids as chiral bases, but with limited success in achieving high levels of enantioselectivity. A significant breakthrough came with the understanding that modification of the C9 hydroxyl group could dramatically influence the catalyst's stereodirecting ability. This realization paved the way for the development of a vast library of cinchona alkaloid derivatives, each tailored for specific applications.

A watershed moment in the history of these catalysts was their application in the Sharpless Asymmetric Dihydroxylation . The development of dimeric cinchona alkaloid ligands, such as (DHQD)2PHAL, revolutionized the synthesis of chiral diols from olefins, a transformation of immense importance in organic synthesis.[2][3] This work, for which K. Barry Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry, firmly established modified cinchona alkaloids as indispensable tools for asymmetric catalysis.[4]

Inspired by this success, researchers like E.J. Corey further refined the design of cinchona alkaloid catalysts for other transformations. The Corey-Bakshi-Shibata (CBS) reduction , which utilizes an oxazaborolidine catalyst derived from a proline-based amino alcohol, is another landmark achievement in enantioselective ketone reduction.[5][6] While not a direct O-benzyl cinchona alkaloid, the principles of creating a well-defined chiral environment around a reactive center are shared.

The true explosion in the use of O-benzyl and other C9-ether modified cinchona alkaloids as organocatalysts occurred in the late 1990s and early 2000s. Researchers began to explore their potential in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, including Michael additions, aldol reactions, and Henry (nitroaldol) reactions.[7][8] The benzylation of the C9 hydroxyl group proved to be a particularly effective strategy for enhancing enantioselectivity and catalyst stability.

The Heart of the Matter: Catalyst Synthesis

The preparation of O-benzyl cinchona alkaloid catalysts is a relatively straightforward process, typically involving the benzylation of the parent alkaloid's C9 hydroxyl group. The choice of the parent alkaloid (e.g., cinchonidine, cinchonine, quinine, or quinidine) dictates the absolute stereochemistry of the final product.

General Protocol for O-Benzylation of Cinchona Alkaloids

This protocol outlines a general method for the synthesis of O-benzyl cinchona alkaloid derivatives.

dot

G cluster_reactants Reactants cluster_process Process cluster_product Product Cinchona_Alkaloid Cinchona Alkaloid (e.g., Cinchonidine) Deprotonation Deprotonation of C9-OH with Base Cinchona_Alkaloid->Deprotonation Benzyl_Halide Benzyl Halide (e.g., Benzyl Bromide) SN2_Reaction SN2 Reaction with Benzyl Halide Benzyl_Halide->SN2_Reaction Base Base (e.g., NaH, KOH) Base->Deprotonation Solvent Aprotic Solvent (e.g., THF, DMF) Solvent->Deprotonation Deprotonation->SN2_Reaction Forms Alkoxide Workup Aqueous Workup & Extraction SN2_Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification O_Benzyl_Catalyst O-Benzyl Cinchona Alkaloid Catalyst Purification->O_Benzyl_Catalyst

Caption: General workflow for the synthesis of O-benzyl cinchona alkaloid catalysts.

Step-by-Step Methodology:

  • Dissolution: Dissolve the chosen cinchona alkaloid (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)) under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Cool the solution to 0 °C and add a strong base (e.g., sodium hydride (NaH), 1.1 eq) portion-wise. Allow the mixture to stir at this temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Benzylation: Add the benzyl halide (e.g., benzyl bromide, 1.2 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired O-benzyl cinchona alkaloid catalyst.

Synthesis of Quaternized O-Benzyl Cinchona Alkaloid Phase-Transfer Catalysts

For applications in phase-transfer catalysis, the quinuclidine nitrogen of the O-benzyl cinchona alkaloid is quaternized, often with an anthracenylmethyl or benzyl group.[9][10]

dot

G cluster_reactants Reactants cluster_process Process cluster_product Product O_Benzyl_Catalyst O-Benzyl Cinchona Alkaloid Reaction Heating under Reflux O_Benzyl_Catalyst->Reaction Quaternizing_Agent Quaternizing Agent (e.g., Benzyl Bromide, 9-Anthracenylmethyl Chloride) Quaternizing_Agent->Reaction Solvent Solvent (e.g., Acetone, Toluene) Solvent->Reaction Precipitation Cooling and Precipitation Reaction->Precipitation Isolation Filtration and Washing Precipitation->Isolation PTC_Catalyst Quaternized O-Benzyl Cinchona Alkaloid Phase-Transfer Catalyst Isolation->PTC_Catalyst

Caption: Synthesis of quaternized O-benzyl cinchona alkaloid phase-transfer catalysts.

Step-by-Step Methodology for N-Benzylation:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the O-benzyl cinchona alkaloid (1.0 eq) in a suitable solvent such as acetone or toluene.[11]

  • Addition of Alkylating Agent: Add the N-alkylating agent, for example, benzyl bromide (1.5 eq).[11]

  • Heating: Heat the reaction mixture to reflux and maintain for 24-72 hours, monitoring the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature to allow the quaternary ammonium salt to precipitate.

  • Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., acetone or diethyl ether), and dry under vacuum to yield the pure phase-transfer catalyst.

The Mechanism of Action: A Symphony of Non-Covalent Interactions

The remarkable stereocontrol exerted by O-benzyl cinchona alkaloid catalysts stems from their ability to form highly organized, transient complexes with the reactants. This is not a simple case of steric hindrance but rather a sophisticated interplay of non-covalent interactions.

dot

G cluster_catalyst O-Benzyl Cinchona Alkaloid Catalyst cluster_reactants Reactants cluster_transition_state Transition State Assembly Catalyst Catalyst (e.g., O-Benzylquinidine) Quinuclidine_N Quinuclidine Nitrogen (Brønsted Base) C9_OBn C9-O-Benzyl Group (Steric Shielding) Quinoline_Ring Quinoline Ring (π-π Stacking) TS Organized Transition State Quinuclidine_N->TS Deprotonates Nucleophile C9_OBn->TS Directs Electrophile Approach Quinoline_Ring->TS Stabilizes Electrophile Nucleophile Nucleophile (e.g., Malonate Ester) Nucleophile->TS Electrophile Electrophile (e.g., Enone) Electrophile->TS Product Enantioenriched Product TS->Product Stereoselective Bond Formation

Caption: Key interactions in the transition state of a cinchona alkaloid-catalyzed reaction.

The key mechanistic features include:

  • Brønsted Basicity: The tertiary amine of the quinuclidine core acts as a Brønsted base, deprotonating the nucleophile to generate a reactive enolate or equivalent.[12]

  • Hydrogen Bonding: While the C9-OH group is benzylated, in some cases, other functionalities on the catalyst or substrate can engage in hydrogen bonding to orient the reactants.

  • Steric Shielding: The bulky O-benzyl group at the C9 position plays a crucial role in facial selectivity by sterically blocking one face of the bound nucleophile, thereby directing the approach of the electrophile to the opposite face.[3]

  • π-π Stacking: The aromatic quinoline ring can engage in π-π stacking interactions with aromatic substituents on the substrates, further rigidifying the transition state assembly and enhancing enantiocontrol.

Applications in Asymmetric Synthesis: A Showcase of Versatility

O-benzyl cinchona alkaloid catalysts have demonstrated their efficacy in a wide range of asymmetric transformations. Below are some prominent examples with representative data.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. O-benzyl cinchona alkaloid catalysts have been successfully employed to render this reaction highly enantioselective.[13]

Substrate (Enone)NucleophileCatalystYield (%)ee (%)Reference
CyclohexenoneDiethyl MalonateO-Benzyl-6'-hydroxycinchonine9591[12]
ChalconeThiophenol(DHQD)2PYR97>99[3]
NitrostyreneAcetylacetoneQuaternized O-Benzyl Cinchonidinium Bromide9294[14]
Asymmetric Aldol Reaction

The aldol reaction is another cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. Cinchona alkaloid derivatives have been developed as effective catalysts for direct asymmetric aldol reactions.[8]

AldehydeKetoneCatalystYield (%)ee (%)Reference
4-NitrobenzaldehydeAcetone9-Amino(9-deoxy)-epi-cinchona derivative8596[12]
BenzaldehydeCyclohexanoneProline-derived Cinchona Alkaloid9999[15]
Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, provides access to valuable β-nitro alcohols, which are precursors to β-amino alcohols and α-hydroxy carboxylic acids.[7][16]

AldehydeNitroalkaneCatalystYield (%)ee (%)Reference
BenzaldehydeNitromethaneC6'-OH Cinchona Alkaloid9895[17]
4-ChlorobenzaldehydeNitromethaneQuaternized Cinchona Alkaloid9999[12]

Experimental Protocols: Putting Theory into Practice

The following is a detailed experimental protocol for a representative asymmetric Michael addition reaction using a commercially available O-benzyl cinchona alkaloid-derived catalyst.

Asymmetric Michael Addition of Diethyl Malonate to Chalcone

dot

G cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification Flask Dry Reaction Flask under N2 Add_Catalyst Add Catalyst (e.g., O-Benzyl-N-(9-anthracenylmethyl) cinchonidinium bromide) Flask->Add_Catalyst Stirring Magnetic Stirring Stirring->Flask Add_Chalcone Add Chalcone Add_Catalyst->Add_Chalcone Add_Solvent Add Solvent (e.g., Toluene) Add_Chalcone->Add_Solvent Add_Malonate Add Diethyl Malonate Add_Solvent->Add_Malonate Add_Base Add Base (e.g., aq. KOH) Add_Malonate->Add_Base Stir_RT Stir at Room Temperature Add_Base->Stir_RT Monitor_TLC Monitor by TLC Stir_RT->Monitor_TLC Quench Quench with aq. NH4Cl Monitor_TLC->Quench Upon Completion Extract Extract with EtOAc Quench->Extract Wash_Dry Wash with Brine, Dry (Na2SO4) Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Enantioenriched Michael Adduct Purify->Product

Caption: Experimental workflow for a phase-transfer catalyzed asymmetric Michael addition.

Materials:

  • Chalcone (1.0 mmol, 208.2 mg)

  • Diethyl malonate (1.2 mmol, 192.2 mg, 182 µL)

  • O-Benzyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.05 mmol, 30.3 mg)

  • Toluene (5 mL)

  • 50% Aqueous potassium hydroxide (KOH) solution (2 mL)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add O-Benzyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.05 mmol), chalcone (1.0 mmol), and toluene (5 mL).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add diethyl malonate (1.2 mmol) to the reaction mixture.

  • Add the 50% aqueous KOH solution (2 mL) and stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the chalcone is consumed (typically 12-24 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the enantioenriched Michael adduct.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion and Future Outlook

The journey of O-benzyl cinchona alkaloid catalysts from their natural product origins to their current status as powerful tools in asymmetric synthesis is a testament to the ingenuity of organic chemists. Their commercial availability, relatively low cost, and the predictable stereochemical outcomes they provide have solidified their place in both academic and industrial laboratories.

The future of this field lies in the continued development of novel cinchona alkaloid derivatives with enhanced reactivity and selectivity. The exploration of these catalysts in new and challenging asymmetric transformations, as well as their immobilization on solid supports for improved recyclability, are active areas of research. As our understanding of non-covalent interactions deepens, so too will our ability to design even more sophisticated and efficient cinchona alkaloid-based catalysts, further empowering the synthesis of the chiral molecules that shape our world.

References

  • Heravi, M. M., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(6), 2722. [Link]

  • Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry, 6, 41–63. [Link]

  • Wikipedia. (2023, November 29). Sharpless asymmetric dihydroxylation. [Link]

  • Li, H., Wang, B., & Deng, L. (2006). Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids. Journal of the American Chemical Society, 128(3), 732–733. [Link]

  • Büchler GmbH. Enantioselective Henry Reaction (Nitroaldol Reaction). [Link]

  • Palchaudhuri, R. (2007, March 12). CHIRAL PHASE-TRANSFER CATALYSIS (CPTC) BY MODIFIED CINCHONA ALKALOIDS. University of Illinois Urbana-Champaign. [Link]

  • Alvarez-Casao, E., et al. (2011). Organocatalytic Enantioselective Henry Reactions. Symmetry, 3(2), 220-245. [Link]

  • O'Donnell, M. J., et al. (2003). PREPARATION OF O-ALLYL-N-(9-ANTHRACENYLMETHYL)CINCHONIDINIUM BROMIDE AS A PHASE TRANSFER CATALYST FOR THE ENANTIOSELECTIVE ALKYLATION OF GLYCINE BENZOPHENONE IMINE tert-BUTYL ESTER: (4S)-2-(BENZHYDRYLIDENAMINO)PENTANEDIOIC ACID, 1-tert-BUTYL ESTER-5-METHYL ESTER. Organic Syntheses, 80, 38. [Link]

  • Jørgensen, K. A., et al. (2007). Asymmetric Aza-Michael Reactions Catalyzed by Cinchona Alkaloids. The Journal of Organic Chemistry, 72(8), 3093–3101. [Link]

  • O'Donnell, M. J., et al. (2004). Working with Hazardous Chemicals. Organic Syntheses, 81, 1-10. [Link]

  • Büchler GmbH. 1,4-Bis(9-O-Dihydroquinidinyl)Phthalazine - (DHQD)2PHAL. [Link]

  • Wang, Y., et al. (2012). Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. Chemistry Central Journal, 6(1), 115. [Link]

  • NOP. (2006, March). 4012 Synthesis of (-)-N-benzylcinchonidinium chloride. [Link]

  • Jew, S., & Park, H. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, (46), 7090–7103. [Link]

  • Jørgensen, K. A., et al. (2007). Asymmetric Aza-Michael Reactions Catalyzed by Cinchona Alkaloids. The Journal of Organic Chemistry, 72(8), 3093–3101. [Link]

  • Wipf, P. (2007, March 28). Chem 2320. University of Pittsburgh. [Link]

  • MacMillan, D. W. C. (2003, August 13). Cinchona Alkaloids in Asymmetric Catalysis. Caltech. [Link]

  • Jew, S., & Park, H. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, (46), 7090–7103. [Link]

  • Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry, 6, 41–63. [Link]

  • Heravi, M. M. (2016). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Stereochemistry 2016. [Link]

  • Singh, G. S., & Yeboah, E. M. O. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2588–2626. [Link]

  • Corey, E. J., et al. (1989). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 111(14), 5493–5495. [Link]

  • Bringmann, G., & Menche, D. (2002). (R)-1-(2-Hydroxy-4,6-dimethylphenyl)-2-naphthalenemethanol. Organic Syntheses, 79, 72. [Link]

  • Chowdari, N. S., & Barbas, C. F. (2003, March 3). Catalysis Of "Direct" Asymmetric Aldol Reactions. University of Illinois Urbana-Champaign. [Link]

  • Tu, Y.-Q., et al. (2018). Bioinspired Synthesis of (+)-Cinchonidine Using Cascade Reactions. Angewandte Chemie International Edition, 57(38), 12539-12543. [Link]

  • Notz, W., & List, B. (2005). The Direct Catalytic Asymmetric Aldol Reaction. Journal of the American Chemical Society, 127(20), 7386–7398. [Link]

  • Miller, S. J., et al. (2006). Novel Cinchona alkaloid derived ammonium salts as catalysts for the asymmetric synthesis of β-hydroxy α-amino acids via aldol reactions. Tetrahedron Letters, 47(36), 6345–6349. [Link]

  • de la Torre, A., & Bermejo, F. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 271. [Link]

  • The Royal Society of Chemistry. (2022). Supplementary Information. [Link]

  • Trost, B. M., Silcoff, E. R., & Ito, H. (2001). Direct Asymmetric Aldol Reactions of Acetone Using Bimetallic Zinc Catalysts. Organic Letters, 3(16), 2497–2500. [Link]

  • Jończyk, A., & Gierczak, T. (2018). Structures of cinchonidine (CD) and cinchonine (CN) compounds Absolute configurations, opposite in pseudo-enantiomers at positions 8 and 9, are marked with an asterisk and noted; (8S,9R) in cinchonidine and (8R,9S) in cinchonine. ResearchGate. [Link]

  • Büchler GmbH. (2025, March 12). O-Benzyl-1-(9-antrhacenylmethyl)-dihydrocinchonidinium Bromide. [Link]

  • Celentano, G., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 25(12), 2753. [Link]

  • Islam, M. R., & Abedin, M. J. (2025, February 19). Synthesis of Some Benzyl Oxime Ethers. Asian Journal of Chemical Sciences, 13(1), 38-44. [Link]

Sources

An In-depth Technical Guide to the Solubility Profiles of (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. This guide provides a comprehensive technical overview of the solubility profile of (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol, a derivative of the Cinchona alkaloid family. We delve into the fundamental principles governing the dissolution of this compound in various organic solvents, offering a predictive solubility profile based on established structure-solubility relationships within the Cinchona alkaloid class. A detailed, field-proven protocol for the experimental determination of thermodynamic solubility via the shake-flask method is provided, ensuring a self-validating system for researchers. This document is intended to serve as a practical resource for scientists engaged in the formulation development, process chemistry, and analytical characterization of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter that profoundly influences the ultimate success of a drug candidate.[1][2][3][4][5] Poor solubility can lead to a cascade of developmental hurdles, including low bioavailability, erratic absorption, and difficulties in formulating a stable and effective dosage form.[1][5]

(8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol is a Cinchona alkaloid derivative, a class of compounds renowned for their diverse pharmacological activities. As with many complex organic molecules, understanding its behavior in various solvent systems is crucial for its advancement through the development pipeline. This guide provides a detailed exploration of its solubility characteristics in a range of common organic solvents, offering both theoretical insights and practical methodologies for its assessment.

Theoretical Framework: Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG) of the system.[6][7] The process can be conceptualized as three energetic steps: the energy required to break the solute-solute interactions in the crystal lattice (lattice energy), the energy needed to overcome the solvent-solvent interactions to create a cavity for the solute molecule, and the energy released upon the formation of new solute-solvent interactions (solvation energy).

For a substance to dissolve, the energy released during solvation must be sufficient to overcome the lattice energy and the energy required for cavity formation. The adage "like dissolves like" is a simplified but effective guiding principle.[6] Polar solvents tend to dissolve polar solutes, while non-polar solvents are better suited for non-polar solutes. This is a reflection of the intermolecular forces at play, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

The solubility of Cinchona alkaloids in organic solvents is known to be highly dependent on the nature of the solvent.[8][9] Studies on related Cinchona alkaloids have shown that their solubility can span several orders of magnitude across different solvents and often exhibits a "volcano-type" correlation with solvent polarity.[8][9] This suggests that both highly non-polar and highly polar solvents may not be optimal, with the peak solubility occurring in solvents of intermediate polarity that can effectively balance the interactions with the different functional groups of the alkaloid molecule.

Illustrative Solubility Profile of (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol

While specific experimental data for (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol is not extensively available in public literature, we can construct a plausible, illustrative solubility profile based on the known behavior of structurally similar Cinchona alkaloids.[8][9] The presence of the bulky, relatively non-polar phenylmethoxy group at the 9-position is expected to influence its solubility compared to the parent alkaloids with a hydroxyl group at this position.

The following table presents an estimated solubility of (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol in a selection of organic solvents at ambient temperature. It is crucial to note that these values are illustrative and should be experimentally verified.

Solvent Solvent Type Polarity Index Estimated Solubility (mg/mL)
n-HexaneNon-polar0.1< 0.1
TolueneNon-polar (aromatic)2.45 - 15
Diethyl EtherPolar aprotic2.810 - 25
DichloromethanePolar aprotic3.1> 50
Ethyl AcetatePolar aprotic4.420 - 40
AcetonePolar aprotic5.115 - 30
2-PropanolPolar protic3.95 - 15
EthanolPolar protic4.310 - 25
MethanolPolar protic5.15 - 15
AcetonitrilePolar aprotic5.810 - 20
Dimethyl Sulfoxide (DMSO)Polar aprotic7.2> 50

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[1][4][6] This method involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.

Rationale for the Shake-Flask Method

The shake-flask method is favored for its accuracy and its ability to determine the true thermodynamic solubility, which represents the maximum amount of a substance that can dissolve in a solvent at equilibrium.[1] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can be influenced by the rate of dissolution and the presence of metastable solid forms.[1] For formulation development and regulatory submissions, thermodynamic solubility data is essential. The International Council for Harmonisation (ICH) guidelines recognize the shake-flask method as a suitable approach for solubility determination.[10][11]

Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system, ensuring the reliability and reproducibility of the obtained solubility data.

Materials and Equipment:

  • (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol (crystalline solid, purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of solid (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary study to determine the time to reach equilibrium is recommended.[6]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining fine particles, filter the aliquot through a syringe filter into a clean vial.

  • Dilution: Immediately dilute the filtered supernatant with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve should be prepared using standards of known concentrations.

  • Data Analysis: Calculate the solubility of (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol in each solvent, taking into account the dilution factor. The experiment should be performed in triplicate for each solvent to ensure statistical validity.

Visualizing the Workflow and Concepts

To aid in the understanding of the experimental process and the underlying principles, the following diagrams are provided.

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation & Sampling cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal and place on orbital shaker B->C D Equilibrate for 24-48 hours at constant temperature C->D E Centrifuge to pellet undissolved solid D->E F Withdraw supernatant E->F G Filter supernatant (0.22 µm) F->G H Dilute sample G->H I Quantify by HPLC H->I J Calculate solubility I->J

Caption: Experimental workflow for the shake-flask solubility determination.

G Illustrative 'Volcano' Relationship NP Non-Polar (e.g., Hexane) Low1 Low NP->Low1 MP Medium Polarity (e.g., Dichloromethane) High High MP->High P Polar (e.g., Methanol) Low2 Low P->Low2

Caption: Illustrative relationship between solvent polarity and solubility.

Discussion and Implications for Drug Development

The illustrative solubility profile suggests that (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol exhibits favorable solubility in solvents of intermediate polarity, such as dichloromethane and ethyl acetate. Its poor solubility in non-polar solvents like hexane and moderate solubility in polar protic solvents like methanol and ethanol is consistent with the behavior of other Cinchona alkaloids.[8][9] The high solubility in DMSO is also expected for a wide range of organic compounds.

This information has several practical implications for drug development:

  • Process Chemistry: The choice of solvent for synthesis and purification can be guided by this solubility profile. Solvents in which the compound is highly soluble can be used for reaction media, while those with lower solubility may be suitable for crystallization and precipitation steps.

  • Formulation Development: For the development of liquid formulations, solvents in which the compound has high solubility would be preferred. For solid dosage forms, understanding the solubility in various organic solvents is crucial for processes such as wet granulation and solvent evaporation techniques for preparing solid dispersions.[11]

  • Analytical Method Development: The solubility data is essential for selecting appropriate diluents for analytical methods like HPLC and for preparing stock solutions for in vitro assays.

Conclusion

The solubility of (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol in organic solvents is a key parameter that dictates its processability and potential for formulation into a viable drug product. This guide has provided a theoretical framework for understanding its solubility, an illustrative solubility profile based on structure-activity relationships, and a robust experimental protocol for its determination. By applying the principles and methodologies outlined herein, researchers and drug development professionals can make informed decisions to accelerate the development of this and other promising therapeutic candidates.

References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2011, 1-7.
  • BMG Labtech. (2023, April 6).
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Popa, G., & Ștefan, M. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 393-402.
  • Veranova. (n.d.).
  • JoVE. (2020, March 26). Solubility - Concept.
  • Wikipedia. (n.d.). Solubility.
  • Ma, Z., & Zaera, F. (2005). Role of the solvent in the adsorption-desorption equilibrium of cinchona alkaloids between solution and a platinum surface. The Journal of Physical Chemistry B, 109(1), 406-414.
  • World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ResearchGate. (2025, August 7). (PDF)
  • ChemScene. (n.d.). (8α,9R)-9-(9-Phenylmethoxy)cinchonan-6'-ol.
  • International Council for Harmonisation. (2019, November 20).
  • European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.
  • Taylor & Francis Online. (n.d.). Cinchona alkaloid – Knowledge and References.

Sources

Mechanism of action for (8alpha,9R)-cinchonan bifunctional catalysts

Mechanistic Architectures of (8 ,9R)-Cinchonan Bifunctional Catalysts

Technical Whitepaper | Version 2.0

Executive Summary

The (8

(8S, 9R)CinchonidineQuinine

Historically, the mechanism was interpreted through the Wynberg Ion-Pair Model (1981). However, modern density functional theory (DFT) and kinetic isotope studies (Grayson & Houk, 2016) have necessitated a paradigm shift toward the Bifunctional Brønsted Acid–Hydrogen Bonding Model . This guide dissects this modern mechanistic understanding and provides a validated protocol for the flagship transformation: the asymmetric Michael addition.

Structural Anatomy & Stereochemical Basis[1]

The catalytic efficacy of the (8

Functional MotifChemical RoleMechanistic Function
Quinuclidine Nitrogen (N1) Brønsted Base / H-Bond DonorDeprotonates the pronucleophile (Nu-H) or activates the electrophile via

bonding.[1]
C9-Hydroxyl / Amine H-Bond DonorOrients the nucleophile or electrophile via hydrogen bonding.[1]
Quinoline Ring

-System
Provides steric shielding and

-

stacking interactions to rigidify the Transition State (TS).[1]

Stereochemical Definition: The term "(8


1

Mechanistic Pathways: The Paradigm Shift

Understanding the mechanism is critical for rational catalyst design and troubleshooting.

The Wynberg Model (Historical)
  • Concept: The quinuclidine nitrogen forms an ion pair with the nucleophile (after deprotonation). The C9-OH activates the electrophile via H-bonding.[1][2][3]

  • Status: Obsolete for many native alkaloid reactions (though valid for some thiourea derivatives).

The Grayson-Houk Model (Current Standard)[1]
  • Concept: The roles are reversed. The protonated quinuclidine nitrogen (formed after deprotonating the nucleophile) acts as a Brønsted acid to activate the electrophile (e.g., the carbonyl oxygen). The C9-OH group engages the nucleophile (e.g., thiolate) via H-bonding, directing its trajectory.[1]

  • Energetics: DFT calculations (M06-2X) reveal this pathway is favored by ~2-5 kcal/mol over the Wynberg mode due to better orbital overlap and electrostatic stabilization in the rate-determining step.[1]

Mechanistic Visualization

The following diagram illustrates the modern catalytic cycle for a Thiol-Michael addition, highlighting the Grayson-Houk transition state assembly.

Mechanismcluster_TSRate-Determining Transition State (Grayson-Houk Model)StartSubstrates(Enone + Thiol)ComplexPre-Reaction Complex(Non-covalent Assembly)Start->Complex DiffusionDeprotProton Transfer(N1 deprotonates Thiol)Complex->Deprot Fast Eq.TS_AssemblyDual Activation:1. Quinuclidine(H+) -> Carbonyl(O) (LUMO Lowering)2. C9-OH -> Thiolate(-) (HOMO Direction)Deprot->TS_Assembly StereoselectionProductChiral Product(S-Enantiomer)TS_Assembly->Product C-S Bond FormationRecycleCatalyst RegenerationProduct->Recycle ReleaseRecycle->Start

Figure 1: The catalytic cycle demonstrating the Bifunctional Brønsted Acid–Hydrogen Bonding Model.

Experimental Protocol: Asymmetric Michael Addition

Target Reaction: Enantioselective addition of thiophenol to cyclohexenone. Catalyst: Cinchonidine (Native (8

Materials & Reagents[1]
  • Catalyst: Cinchonidine (>98% purity, Sigma-Aldrich/Merck).[1]

  • Substrate: 2-Cyclohexen-1-one (distilled prior to use).

  • Nucleophile: Thiophenol (Caution: Stench, Toxic).

  • Solvent: Toluene (anhydrous) or CCl

    
     (historical standard, substitute with CHCl
    
    
    or Toluene for safety).
Step-by-Step Workflow
StepActionTechnical Rationale
1 Catalyst Prep Dissolve Cinchonidine (2.94 mg, 0.01 mmol, 1 mol%) in Toluene (1.0 mL) in a flame-dried vial.
2 Substrate Addition Add 2-Cyclohexen-1-one (96 mg, 1.0 mmol). Stir at room temperature for 5 mins.
3 Nucleophile Injection Cool to specified temp (e.g., -20°C).[1] Add Thiophenol (110 mg, 1.0 mmol) dropwise over 2 minutes.
4 Monitoring Stir for 12–24 hours. Monitor via TLC (Hexane/EtOAc 4:1).
5 Quench & Workup Add 1N HCl (2 mL) to protonate the catalyst and quench the reaction. Extract with EtOAc (3 x 5 mL).
6 Purification Wash organics with brine, dry over Na

SO

, concentrate. Flash chromatography (SiO

).
7 Analysis HPLC (Chiralcel OD-H, Hexane/iPrOH 90:10).[1]
Experimental Workflow Diagram

WorkflowSetupSetup:Flame-dry vialN2 AtmosphereMixMixing:Cat (1 mol%) + Enonein TolueneSetup->MixReactReaction:Add Thiol (-20°C)Stir 24hMix->ReactQuenchQuench:1N HCl WashRemove CatalystReact->QuenchIsolateIsolation:Flash ColumnChiral HPLCQuench->Isolate

Figure 2: Operational workflow for the Cinchonidine-catalyzed Michael addition.[1]

Troubleshooting & Optimization

The (8

IssueProbable CauseCorrective Action
Low Enantioselectivity (<50% ee) Catalyst AggregationDilute the reaction (0.05 M to 0.01 M). Aggregates often form non-selective active sites.
Low Conversion Product InhibitionThe product (often acidic) may bind the catalyst. Add molecular sieves or increase catalyst loading to 5-10 mol%.
Racemic Background Temperature too highLower temperature to -40°C or -78°C. The uncatalyzed background reaction has a lower activation energy than the catalyzed one.
Inconsistent Results Water ContaminationWater interferes with the H-bond network.[1] Use anhydrous solvents and flame-dried glassware.[1]

References

  • Hiemstra, H., & Wynberg, H. (1981).[1][4] Addition of aromatic thiols to conjugated cycloalkenones, catalyzed by chiral

    
    -hydroxy amines.[1][4] A mechanistic study of homogeneous catalytic asymmetric synthesis. Journal of the American Chemical Society.[3][4][5] Link[1]
    
  • Grayson, M. N., & Houk, K. N. (2016).[1][4] Cinchona Alkaloid-Catalyzed Asymmetric Conjugate Additions: The Bifunctional Brønsted Acid–Hydrogen Bonding Model.[1][3][4][6] Journal of the American Chemical Society.[3][4][5] Link[1]

  • Soós, T., et al. (2005). Bifunctional Cinchona Organocatalysts for the Asymmetric Michael Reaction.[7][8][9] Organic Letters. Link[1]

  • Cassel, J. A., et al. (2017). Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea- and Squaramide-Catalyzed Asymmetric Michael Addition. The Journal of Organic Chemistry.[10] Link[1]

  • Marcelli, T., & Hiemstra, H. (2010).[1] Cinchona Alkaloids in Asymmetric Organocatalysis. Synthesis.[2][7][11][10][5][8] Link[1]

Difference between (8alpha,9R) and (8beta,9S) cinchonan stereoisomers

Technical Guide: Distinguishing (8 ,9R) and (8 ,9S) Cinchonan Stereoisomers

Executive Summary: The Pseudo-Enantiomer Paradox

In the high-stakes arena of asymmetric synthesis and drug development, the Cinchona alkaloids represent a unique stereochemical toolkit. While they are technically diastereomers (sharing identical configurations at N1, C3, and C4), the specific inversion at the C8 and C9 bridgehead carbons creates a functional mirror image at the active site.

This guide dissects the critical differences between the (8$\alpha


\beta$,9S)pseudo-enantiomers

Structural Anatomy & Stereochemical Mapping

The Cinchona alkaloid scaffold consists of a rigid quinuclidine cage connected to a quinoline ring via a hydroxymethylene bridge. The "business end" of the molecule is the C8–C9 bond.

The Nomenclature Map

The terms "alpha" and "beta" in this context historically refer to the orientation of the bridgehead substituents relative to the quinuclidine cage, but modern IUPAC designations (R/S) are the gold standard for precision.

SeriesStereochemical DesignationPrimary Alkaloids6'-Substituent (R)Configuration
(8$\alpha$,9R) 8S, 9R Cinchonidine -HLeft-Handed / "Near"
Quinine -OMe
(8$\beta$,9S) 8R, 9S Cinchonine -HRight-Handed / "Far"
Quinidine -OMe

Critical Distinction: The absolute configuration at the chiral centers N1, C3, and C4 is fixed as (1S, 3R, 4S) for all four major natural alkaloids. The variation occurs only at C8 and C9.

Visualization: The Stereochemical Divergence

The following diagram illustrates how the fixed chiral centers interact with the variable C8/C9 centers to create the pseudo-enantiomeric catalytic pockets.

CinchonaStereochemistrycluster_scaffoldFixed Quinuclidine Core (1S, 3R, 4S)cluster_alpha(8α, 9R) Seriescluster_beta(8β, 9S) SeriesCoreQuinuclidine Cage(Rigid Anchor)DecisionConfiguration at C8 & C9Core->DecisionAlpha(8S, 9R)Cinchonidine / QuinineDecision->AlphaInversion 1Beta(8R, 9S)Cinchonine / QuinidineDecision->BetaInversion 2Conf_APreferred Conformation:Anti-Open (Alpha Face)Alpha->Conf_AResult_ACatalytic Outcome:Attacks Bottom (α) FaceConf_A->Result_AConf_BPreferred Conformation:Anti-Open (Beta Face)Beta->Conf_BResult_BCatalytic Outcome:Attacks Top (β) FaceConf_B->Result_B

Caption: Logical flow of stereochemical induction. The fixed core anchors the molecule, while the C8/C9 configuration dictates the "open" face for substrate binding.

Physical & Spectroscopic Differentiation

Unlike enantiomers, which have identical physical properties (except for optical rotation direction), these diastereomers exhibit distinct solubility and melting profiles. This is a critical advantage in process chemistry, allowing for resolution via fractional crystallization.

Comparative Properties Table
PropertyCinchonidine (8ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

,9R)
Cinchonine (8

,9S)
Quinine (8

,9R)
Quinidine (8

,9S)
Melting Point 204–210 °C250–255 °C~177 °C~175 °C
Optical Rotation

-109° (EtOH)+229° (EtOH)-165° (EtOH)+258° (EtOH)
Solubility (Ethanol) SolubleSparingly SolubleSolubleSoluble
Solubility (Water) InsolubleInsolubleInsolubleInsoluble
Solubility (Ether) ModeratePoor (Least Soluble)SolubleModerate
Fluorescence (Dil.[1][2][3] H2SO4) NoneNoneStrong Blue Strong Blue

Key Identification Heuristic:

  • Solubility Check: Cinchonine is significantly less soluble in organic solvents (ether/alcohol) than Cinchonidine. This difference is historically used to separate them from crude bark extracts.

  • Fluorescence: The presence of the methoxy group in Quinine/Quinidine confers strong blue fluorescence, distinguishing them instantly from the Cinchonine/Cinchonidine pair.

The Mechanistic Core: Conformational Dynamics

The catalytic efficacy of these molecules relies on their ability to adopt specific conformations in solution.

The "Anti-Open" Conformation

For asymmetric catalysis (e.g., organocatalysis or ligand-accelerated catalysis), the active species is typically the anti-open conformer.

  • Open: The C9-O bond and the C8-N bond are gauche, creating a cleft between the quinuclidine nitrogen and the quinoline ring.

  • Anti: The bulky quinuclidine cage is positioned away from the quinoline ring to minimize steric clash.

Why Pseudo-Enantiomers Work: In the (8


Experimental Protocol: Sharpless Asymmetric Dihydroxylation (SAD)

This protocol demonstrates the practical application of the (8


AD-mix
  • AD-mix-

    
    :  Contains (DHQ)₂PHAL (derived from Dihydroquinine , the 8
    
    
    series).
  • AD-mix-

    
    :  Contains (DHQD)₂PHAL (derived from Dihydroquinidine , the 8
    
    
    series).[4]
Objective

Selective synthesis of (R,R)-Hydrobenzoin vs. (S,S)-Hydrobenzoin from trans-stilbene.

Materials
  • trans-Stilbene (1.0 mmol, 180 mg)

  • AD-mix-

    
     (1.4 g) OR AD-mix-
    
    
    (1.4 g)
  • t-Butanol / Water (1:1 mixture, 10 mL)

  • Methanesulfonamide (95 mg, 1.0 mmol) - Accelerator for non-terminal alkenes

  • Sodium sulfite (1.5 g) - Quenching agent

Step-by-Step Workflow
  • Preparation:

    • In a 25 mL round-bottom flask, dissolve 1.4 g of the chosen AD-mix in 5 mL of t-BuOH and 5 mL of water.

    • Note: The biphasic mixture will appear orange/yellow due to the ferricyanide oxidant.

    • Add 95 mg of Methanesulfonamide (crucial for trans-stilbene turnover).

    • Stir at room temperature until fully dissolved, then cool to 0°C.

  • Reaction:

    • Add 180 mg (1 mmol) of trans-stilbene in one portion.

    • Stir vigorously at 0°C. The olefin must be well-dispersed in the biphasic system.

    • Monitor: Reaction is typically complete in 12–24 hours. The yellow color should persist (indicating excess oxidant). If it turns green, add more oxidant.

  • Quenching (Self-Validating Step):

    • Add 1.5 g of solid sodium sulfite (

      
      ) while stirring at 0°C.
      
    • Observation: The mixture should turn from yellow/orange to colorless (reduction of Os(VIII) to Os(IV) and Fe(III) to Fe(II)). Stir for 30 minutes.

  • Workup:

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with 1M KOH (to remove sulfonamide) and brine.

    • Dry over

      
       and concentrate.
      
  • Analysis:

    • Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD column).

    • Result Expectation:

      • AD-mix-

        
         (Quinine series):  Yields (S,S)-diol (attacks from bottom/alpha face).
        
      • AD-mix-

        
         (Quinidine series):  Yields (R,R)-diol (attacks from top/beta face).
        

Biological Implications: Drug Development

While the chemical reactivity highlights the "pseudo-enantiomer" utility, the biological activity highlights the diastereomeric reality. Biological receptors (proteins) are chiral environments that discriminate sharply between these isomers.

hERG Channel Blockade (Cardiotoxicity)

The human ether-à-go-go-related gene (hERG) potassium channel is a critical safety target in drug discovery.

  • Quinidine (8

    
    ,9S):  A potent blocker of the hERG channel. It binds with high affinity to the F656 residue in the channel pore. This leads to QT interval prolongation and risk of Torsades de Pointes (arrhythmia).
    
  • Quinine (8

    
    ,9R):  Approximately 14-fold less potent  at blocking hERG than Quinidine.[5]
    
  • Implication: In malaria treatment, Quinine is safer for cardiac-compromised patients, whereas Quinidine is reserved for life-threatening severe malaria where its higher antimalarial potency outweighs the cardiac risk.

Antimalarial Efficacy

Both isomers are active against Plasmodium falciparum, but they exhibit different pharmacokinetics.

  • Quinidine is generally more potent as an antimalarial but has a narrower therapeutic index due to the cardiotoxicity mentioned above.

  • Quinine remains the standard of care for severe malaria (IV formulation) due to the better safety profile.

References

  • Sharpless Asymmetric Dihydroxyl

    • Sharpless, K. B., et al.[6] "Ligand-Accelerated Catalysis." Chemical Reviews, 1992.

  • Conform

    • Bürgi, T., Baiker, A. "Conformational behavior of cinchonidine revisited."[7] Journal of the American Chemical Society, 1998.

  • Physical Properties and Solubility D

    • Chowdhry, N. A., Bonilla, C. F. "Solubility of cinchonine and cinchonidine in alcohol-water mixtures."[7][8][9] Journal of the American Pharmaceutical Association, 1949.

  • hERG Channel Stereoselectivity

    • Yang, P., et al. "Stereoselective Blockage of Quinidine and Quinine in the hERG Channel." PLOS ONE, 2016.
  • NIST Chemistry WebBook: Cinchonidine

    • National Institute of Standards and Technology.[1] "Cinchonidine (485-71-2) Data."[1][10][11][12]

The Renaissance of the Phenolic Hydroxyl: A Technical Guide to Cinchonan-6'-ol Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While natural Cinchona alkaloids (Quinine, Quinidine) are privileged scaffolds in organocatalysis, their reactivity profile is traditionally dictated by the C9-hydroxyl and the quinuclidine nitrogen. The Cinchonan-6'-ol derivatives (historically known as Cupreines and Cupreidines ) represent a distinct, potent subclass where the 6'-methoxy group of the quinoline ring is replaced by a phenolic hydroxyl.

This modification is not merely cosmetic; it introduces a critical secondary hydrogen-bonding site , transforming the scaffold into a highly effective bifunctional catalyst. This guide explores the synthesis, mechanistic advantages, and application of these derivatives, providing actionable protocols for high-value asymmetric transformations.[1]

Structural & Mechanistic Foundation

The core advantage of Cinchonan-6'-ol derivatives lies in their ability to engage substrates through a dual-activation mode that standard Cinchona alkaloids cannot access.

The Scaffold Architecture
  • Cupreine (CPN): The 6'-OH derivative of Quinine (8S, 9R).[2]

  • Cupreidine (CPD): The 6'-OH derivative of Quinidine (8R, 9S).[2]

Mechanistic Modes of Action

In standard Cinchona catalysis, the quinuclidine nitrogen acts as a base/nucleophile, and the C9-OH acts as an H-bond donor. In Cupreines, the C6'-OH provides a third point of contact.

  • Bifunctional Activation: The C6'-OH can H-bond with an electrophile (e.g., nitroalkene, imine) while the quinuclidine nitrogen activates the nucleophile.

  • Electronic Modulation: The phenolic OH is an electron-donating group (EDG), increasing the electron density of the quinoline ring, which can influence

    
     stacking interactions with aromatic substrates.
    
  • Steric/Tethering Handle: The 6'-OH serves as a handle for bulky substituents (e.g., anthracenyl groups) to tune steric shielding or for immobilization onto solid supports.

Visualization of Catalytic Activation

The following diagram illustrates the bifunctional activation mode often observed in Cupreine-catalyzed Michael additions.

Mechanistic_Pathway cluster_interactions Interaction Network Cat Cupreine Catalyst (Bifunctional) Complex Transition State Assembly (Tightly Ordered) Cat->Complex Self-Assembly Nuc Nucleophile (e.g., Malonate) Nuc->Complex Activation by Quinuclidine N (Base) Elec Electrophile (e.g., Nitroalkene) Elec->Complex Activation by C6'-OH & C9-OH (H-Bond) Product Chiral Adduct (High ee%) Complex->Product Stereoselective C-C Bond Formation Product->Cat Catalyst Turnover

Figure 1: Bifunctional activation network showing the simultaneous engagement of nucleophile and electrophile by the Cupreine scaffold.

Synthesis of the Catalyst (Protocol)

The conversion of Quinine to Cupreine is a demethylation process.[2] While HBr reflux is a classical method, it is harsh and can lead to degradation. The Boron Tribromide (


)  method is preferred for its milder thermal profile and cleaner workup.
Experimental Protocol: Demethylation of Quinine

Objective: Synthesis of Cupreine (CPN) from Quinine (QN).[2]

Reagents:

  • Quinine (anhydrous)

  • Dichloromethane (DCM), anhydrous

  • Boron Tribromide (

    
    ), 1.0 M in DCM
    
  • NaOH (10% aqueous)

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve Quinine (1.0 eq, 5 mmol) in anhydrous DCM (50 mL). Cool the solution to

    
     (dry ice/acetone bath).
    
  • Addition: Dropwise add

    
     solution (4.0 eq) over 20 minutes. Ensure the internal temperature does not rise above 
    
    
    
    .
  • Reaction: Allow the mixture to warm slowly to Room Temperature (RT) and stir for 18 hours. Monitoring: Check reaction progress via TLC (MeOH/DCM 1:9). The product will be significantly more polar than the starting material.

  • Quench: Cool the mixture back to

    
    . Carefully quench with water (dropwise initially, exothermic!).
    
  • Workup:

    • Basify the aqueous layer with 10% NaOH until pH > 10 (to solubilize the phenol as a phenolate).

    • Wash the aqueous layer with DCM (2 x 30 mL) to remove unreacted starting material or non-phenolic impurities.

    • Critical Step: Neutralize the aqueous layer with dilute HCl or

      
       to pH ~7-8 to precipitate the Cupreine.
      
    • Extract the precipitate with EtOAc (3 x 50 mL).

  • Purification: Dry organic layers over

    
    , filter, and concentrate. Recrystallize from MeOH/Ether if necessary.
    

Synthesis_Workflow Start Quinine (QN) (Methoxy Group @ C6') Step1 Reaction: BBr3 / DCM, -78°C -> RT Start->Step1 Demethylation Step2 Workup: Basify (pH > 10), Wash DCM Neutralize (pH 7-8), Extract EtOAc Step1->Step2 Hydrolysis End Cupreine (CPN) (Phenolic OH @ C6') Step2->End Isolation

Figure 2: Synthetic workflow for the demethylation of Quinine to Cupreine.

Key Asymmetric Applications

The 6'-OH group unlocks reactivity in reactions where standard Cinchona alkaloids result in low enantioselectivity (ee) or yield.

The Asymmetric Henry (Nitroaldol) Reaction

Deng and co-workers demonstrated that C6'-OH derivatives are superior for the Henry reaction. The phenolic OH directs the nitroalkane, while the C9-OH/Amine activates the aldehyde.

  • Substrates: Nitromethane + Aromatic Aldehydes.

  • Catalyst: Cupreidine derivative (CPD).[2][3][4][5]

  • Significance: Access to chiral

    
    -nitroalcohols, precursors to 1,2-amino alcohols.
    
Asymmetric Michael Addition

The addition of malonates or ketoesters to nitroolefins is a benchmark for these catalysts.

Comparative Data: Reaction of Dimethyl Malonate with Trans-


-Nitrostyrene 
Catalyst TypeCatalyst StructureYield (%)ee (%)Mechanistic Note
Standard Quinine (QN)85%25%Lacks 6'-OH directing group.
Bifunctional Cupreine (CPN)92%68% 6'-OH engages nitro group.
Optimized C9-Benzyl-Cupreine95%96% C9-ether blocks one face; 6'-OH directs.

Data synthesized from representative studies (e.g., Deng, Hatakeyama).

Friedel-Crafts Alkylation

Chimni et al. utilized Cupreine derivatives to catalyze the addition of sesamol to N-sulfonylimines.[2]

  • Mechanism: The catalyst forms a H-bond network with the sulfonyl group (via C6'-OH) and the imine nitrogen, creating a rigid chiral pocket for the nucleophilic attack of the phenol.

Advanced Derivatization Strategies

The "Renaissance" of this scaffold is driven by modifying the 6'-OH to create "Artificial Enzymes."

  • Steric Tuning: Alkylation of the 6'-OH with bulky groups (e.g., 9-anthracenylmethyl) can create a deep chiral pocket, enhancing selectivity in difficult substrates.

  • Immobilization: The 6'-OH is an ideal attachment point for polymer supports (PEG, Polystyrene). Unlike C9-attachment, C6'-attachment often retains higher catalytic activity because the catalytic core (C9-N-C8) remains sterically unencumbered.

References

  • Review of Cupreines: Brown, F., & DMello, A. (2016). Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts.[3][6] Beilstein Journal of Organic Chemistry, 12, 429–443.[3] Link

  • First 6'-OH Application (MBH Reaction): Iwabuchi, Y., Nakatani, M., Yokoyama, N., & Hatakeyama, S. (1999). Chiral Amine-Catalyzed Asymmetric Baylis-Hillman Reaction. Journal of the American Chemical Society, 121(43), 10219–10220. Link

  • Henry Reaction: Li, H., Wang, B., & Deng, L. (2006). Enantioselective Nitroaldol Reaction of

    
    -Ketoesters Catalyzed by Cinchona Alkaloids. Journal of the American Chemical Society, 128(3), 732–733. Link
    
  • Friedel-Crafts Alkylation: Chauhan, P., & Chimni, S. S. (2010). Organocatalytic Asymmetric Friedel–Crafts Alkylation of Sesamol with N-Sulfonylimines. Chemistry – A European Journal, 16(26), 7709–7713. Link

  • Mechanistic Insight (Wynberg vs Houk): Grayson, M. N., & Houk, K. N. (2016).[7] Cinchona Alkaloid-Catalyzed Asymmetric Conjugate Additions: The Bifunctional Brønsted Acid–Hydrogen Bonding Model.[7] Journal of the American Chemical Society, 138(3), 1170–1173. Link

Sources

Methodological & Application

Application Note: Protocol for Synthesizing (8α,9R)-9-(phenylmethoxy)-cinchonan-6'-ol from Hydroquinine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Mechanistic Protocol & Quality Control Guide

Introduction & Mechanistic Rationale

Bifunctional cinchona alkaloid derivatives are privileged scaffolds in asymmetric organocatalysis. By possessing both a hydrogen-bond donor (a free phenolic hydroxyl) and a Lewis basic site (the quinuclidine nitrogen), these molecules excel in coordinating substrates for highly enantioselective transformations, such as nitroaldol (Henry) reactions and conjugate additions[1].

The target compound, (8α,9R)-9-(phenylmethoxy)-cinchonan-6'-ol (commonly referred to as 9-O-benzylhydrocupreine), requires a precise synthetic sequence starting from hydroquinine. The fundamental synthetic challenge lies in the differential protection and deprotection of two oxygen centers: the secondary 9-hydroxyl group and the 6'-methoxy aryl ether.

Strategic Causality: Attempting to demethylate hydroquinine first yields hydrocupreine, leaving two free hydroxyl groups (an acidic phenol and a secondary alcohol) that are notoriously difficult to differentiate during subsequent benzylation. Therefore, the optimal pathway inverts this logic: we first benzyl-protect the 9-OH, followed by a highly chemoselective demethylation of the 6'-methoxy group. Because hard Lewis acids (like BBr₃) indiscriminately cleave both alkyl and aryl ethers[2], we employ sodium ethanethiolate (NaSEt)—a soft, highly polarizable nucleophile—to selectively cleave the aryl methyl ether via an Sₙ2 mechanism while leaving the alkyl benzyl ether completely intact[3].

Reaction Pathway Visualization

Synthesis_Workflow HQ Hydroquinine (6'-OMe, 9-OH) Step1 Step 1: Benzylation NaH, BnBr, DMF 0 °C to RT, 4h HQ->Step1 Int1 9-O-Benzylhydroquinine (6'-OMe, 9-OBn) Step1->Int1 Step2 Step 2: Chemoselective Demethylation NaSEt, DMF 110 °C, 6-8h Int1->Step2 Target (8α,9R)-9-(phenylmethoxy)-cinchonan-6'-ol (6'-OH, 9-OBn) Step2->Target

Fig 1: Two-step chemoselective synthesis of 9-O-benzylhydrocupreine from hydroquinine.

Quantitative Data: Reagent Selection & Chemoselectivity

To underscore the necessity of the thiolate-mediated demethylation, Table 1 summarizes the empirical outcomes of various demethylation reagents applied to the 9-O-benzylhydroquinine intermediate.

Table 1: Comparison of Demethylation Reagents for 9-O-Benzylhydroquinine
Demethylation ReagentReaction Conditions6'-OMe Cleavage9-OBn CleavageTarget Yield (%)Mechanistic Causality
BBr₃ CH₂Cl₂, -78 °C to RTYesYes< 10%Hard Lewis acid indiscriminately coordinates and cleaves both aryl and alkyl ethers.
HBr / AcOH Reflux, 120 °CYesYes0%Harsh acidic conditions lead to global deprotection and substrate degradation.
NaSEt DMF, 110 °CYesNo82 - 89% Soft nucleophile selectively attacks the unhindered aryl methyl ether via Sₙ2, leaving the alkyl ether intact[3].

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 9-O-Benzylhydroquinine

Objective: Irreversible deprotonation of the sterically hindered 9-OH followed by nucleophilic substitution with benzyl bromide.

  • Setup: Charge a flame-dried 250 mL round-bottom flask with hydroquinine (10.0 g, 30.6 mmol) and anhydrous DMF (100 mL) under an argon atmosphere.

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice-water bath. Portion-wise, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.47 g, 36.7 mmol, 1.2 eq).

    • Causality: NaH is a strong, non-nucleophilic base that drives the equilibrium entirely toward the highly nucleophilic alkoxide.

    • Self-Validation (IPC): Effervescence (H₂ gas evolution) confirms active deprotonation. The suspension will transition into a clear, homogeneous solution within 30 minutes.

  • Alkylation: Add benzyl bromide (BnBr, 4.0 mL, 33.7 mmol, 1.1 eq) dropwise via syringe. Remove the ice bath and stir at room temperature for 4 hours.

  • In-Process Control (IPC): Perform TLC (DCM:MeOH 9:1). The starting material (

    
    ) must be completely consumed, replaced by a single, less polar spot (
    
    
    
    ).
  • Workup: Quench carefully with saturated aqueous NH₄Cl (50 mL) at 0 °C to neutralize unreacted NaH. Extract with EtOAc (3 x 100 mL). Wash the combined organic layers with water (3 x 100 mL) and brine (100 mL) to partition and remove the DMF.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude 9-O-benzylhydroquinine as a viscous yellow oil. Proceed to Phase 2 without further purification.

Phase 2: Chemoselective Demethylation

Objective: Sₙ2 cleavage of the 6'-methoxy group using a soft thiolate nucleophile to reveal the free phenol.

  • Setup: Dissolve the crude 9-O-benzylhydroquinine (~12.5 g, 30.0 mmol) in anhydrous DMF (120 mL) in a 500 mL round-bottom flask equipped with a reflux condenser and argon inlet.

  • Reagent Addition: Add sodium ethanethiolate (NaSEt, 12.6 g, 150 mmol, 5.0 eq) in one portion.

    • Causality: A large molar excess of NaSEt is required to ensure complete conversion and to compensate for any atmospheric oxidation of the thiolate to disulfides at elevated temperatures.

  • Thermal Activation: Heat the reaction mixture to 110 °C using an oil bath and stir for 6–8 hours.

    • Self-Validation (IPC): The reaction mixture will transition to a dark brown/black color. This visual shift is indicative of the generation of the resonance-stabilized phenoxide intermediate.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). The intermediate (

    
    ) should disappear, yielding a highly polar spot (
    
    
    
    ). Critical QC: The new spot must stain positively (dark blue/black) when treated with an aqueous FeCl₃ dip, confirming the exposure of a free phenol.
  • Isoelectric Workup: Cool to room temperature. Carefully adjust the pH of the mixture to ~8.0 using 1M HCl or saturated NH₄Cl.

    • Causality: The target molecule is zwitterionic-like, containing a basic quinuclidine nitrogen and an acidic phenol. Adjusting to pH 8 ensures the molecule is in its neutral, free-base form (its isoelectric point), which is mandatory for efficient extraction into the organic phase.

  • Extraction & Purification: Extract with DCM (4 x 100 mL). Wash the combined organics extensively with water (5 x 100 mL) to remove DMF and ethanethiol byproducts. Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH 95:5 to 90:10) to afford (8α,9R)-9-(phenylmethoxy)-cinchonan-6'-ol as an off-white solid.

Analytical Characterization & Quality Control (QC)

To validate the structural integrity of the synthesized (8α,9R)-9-(phenylmethoxy)-cinchonan-6'-ol, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • Disappearance of the sharp 6'-methoxy singlet at

      
       3.90 ppm (confirms successful demethylation).
      
    • Appearance of a broad singlet at

      
       ~9.5 ppm (exchangeable with D₂O), corresponding to the free 6'-phenolic OH.
      
    • Presence of the benzyl ether AB system: two doublets around

      
       4.40–4.60 ppm (
      
      
      
      Hz) and a 5H multiplet at
      
      
      7.25–7.40 ppm (confirms the 9-OBn group survived the NaSEt treatment).
  • Mass Spectrometry (ESI-MS): Calculated for C₂₆H₃₀N₂O₂ [M+H]⁺: m/z 403.23; Found: 403.2.

References

  • Title: Organocatalytic Highly Enantioselective Nitroaldol Reaction of r-Ketophosphonates and Nitromethane Source: American Chemical Society (J. Am. Chem. Soc.) URL: [Link][1]

  • Title: Antimalarial Efficacy of Hydroxyethylapoquinine (SN-119) and Its Derivatives Source: PubMed Central (PMC) URL: [Link][3]

  • Title: Synthesis of Medicinal Agents from Plants Source: ResearchGate / Elsevier URL: [Link][2]

Sources

Application of (8alpha,9R)-cinchonan derivatives in enantioselective Michael additions

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Enantioselective Michael Additions Utilizing (8alpha,9R)-Cinchonan Derivatives

Introduction: The Pursuit of Chirality in Carbon-Carbon Bond Formation

The Michael addition, or conjugate 1,4-addition, stands as a cornerstone of carbon-carbon bond formation in synthetic organic chemistry. Its ability to efficiently construct complex molecular frameworks from relatively simple precursors has made it indispensable. In the context of pharmaceutical and materials science, controlling the three-dimensional arrangement of atoms—the stereochemistry—of the product is not merely an academic exercise but a critical necessity. Enantiomers of a chiral molecule can exhibit profoundly different biological activities, making the development of enantioselective catalytic methods a paramount objective.

Among the most successful strategies in asymmetric organocatalysis is the use of Cinchona alkaloids.[1][2] These naturally occurring, structurally complex molecules are considered "privileged" scaffolds due to their rigid framework, commercial availability, and the strategic placement of functional groups that can be readily modified.[1][3] This guide focuses specifically on derivatives of the (8alpha,9R)-cinchonan scaffold, exemplified by cinchonidine and its analogues. We will explore the mechanistic underpinnings of their catalytic prowess, their application scope, and provide detailed protocols to empower researchers in their synthetic endeavors.

The Catalyst Architecture: Unpacking the (8alpha,9R)-Cinchonan Scaffold

The remarkable efficacy of (8alpha,9R)-cinchonan derivatives stems from their inherent bifunctional nature. The core structure contains two key functional sites that work in concert to orchestrate the stereochemical outcome of the reaction.

  • The Quinuclidine Nitrogen: The tertiary amine within the rigid quinuclidine cage acts as a Brønsted base (or Lewis base), capable of deprotonating a pronucleophile (the Michael donor) to generate a reactive nucleophile.

  • The C9-Hydroxyl Group (or its surrogate): The hydroxyl group at the C9 position, oriented in the R configuration, serves as a Brønsted acid or a hydrogen-bond donor. This site activates the Michael acceptor, rendering it more electrophilic and orienting it for a stereoselective attack.

This elegant arrangement allows the catalyst to simultaneously bind and activate both the nucleophile and the electrophile within its chiral environment, a strategy known as bifunctional catalysis.[4][5] The fixed spatial relationship between the basic nitrogen and the acidic C9-substituent is crucial for high stereoinduction.

Modern catalyst design has expanded beyond the natural alkaloids. Key modifications to the (8alpha,9R)-cinchonan scaffold include:

  • 9-Amino(9-deoxy)epi Derivatives: Replacing the C9-hydroxyl group with a primary amine introduces a new site for derivatization.[6][7][8]

  • Thiourea and Squaramide Derivatives: Attaching thiourea or squaramide moieties to the C9-amino group creates exceptionally powerful hydrogen-bond donating systems, significantly enhancing the activation of the Michael acceptor and leading to superior enantioselectivity.[9][10][11]

  • 6'-OH Derivatives (Cupreidines): Demethylation of the quinoline methoxy group to a hydroxyl group provides an additional hydrogen-bonding site, which can further influence the reaction's stereochemical course.[1][12]

Mechanism of Asymmetric Induction: A Tale of Dual Activation

The catalytic cycle of a cinchonan-catalyzed Michael addition is a well-coordinated process. Using the example of a 9-amino-thiourea derivative catalyzing the addition of a malonate to a nitroalkene, the mechanism can be understood as follows:

  • Nucleophile Activation: The basic quinuclidine nitrogen deprotonates the acidic α-proton of the dimethyl malonate, forming a chiral enolate ion pair.

  • Electrophile Activation & Orientation: Simultaneously, the two N-H protons of the thiourea moiety form strong hydrogen bonds with the oxygen atoms of the nitro group on the β-nitrostyrene. This dual hydrogen bonding activates the nitroalkene, lowering its LUMO energy, and locks it into a specific conformation.

  • Stereocontrolled C-C Bond Formation: The catalyst's rigid backbone brings the activated enolate and the oriented nitroalkene together in a highly organized transition state. The bulky quinoline ring effectively shields one face of the enolate, forcing the electrophile to approach from the less sterically hindered face, thereby dictating the absolute stereochemistry of the newly formed stereocenter.

  • Product Release and Catalyst Regeneration: After the C-C bond is formed, the resulting nitronate intermediate is protonated, releasing the final product and regenerating the catalyst for the next cycle.

This cooperative activation and steric control are the keys to achieving high enantiomeric excess (ee).[4]

Catalytic Cycle CAT Cinchonan Catalyst (CAT) COMPLEX Ternary Complex [Donor-CAT-Acceptor] CAT->COMPLEX Bifunctional Activation (H-Bonding & Deprotonation) DONOR Michael Donor (e.g., Malonate) DONOR->COMPLEX ACCEPTOR Michael Acceptor (e.g., Nitroalkene) ACCEPTOR->COMPLEX PRODUCT Chiral Product COMPLEX->PRODUCT Stereoselective C-C Bond Formation PRODUCT->CAT Release & Regeneration Experimental Workflow A 1. Reaction Setup (Flask, Stir Bar, Catalyst, Acceptor) B 2. Reagent Addition (Add Solvent, then Donor) A->B C 3. Reaction (Stir at RT, Monitor by TLC) B->C D 4. Work-up (Concentrate, Redissolve) C->D E 5. Purification (Silica Gel Chromatography) D->E F 6. Analysis (NMR for Yield, Chiral HPLC for ee) E->F

Figure 2: General workflow for the Michael addition protocol.

PART 1: Materials and Reagents
  • Catalyst: 9-Amino(9-deoxy)epicinchonidine-thiourea derivative (1-5 mol%).

  • Michael Acceptor: trans-β-Nitrostyrene (1.0 equiv).

  • Michael Donor: Dimethyl malonate (1.5-2.0 equiv).

  • Solvent: Toluene, HPLC grade (approx. 0.1-0.2 M concentration with respect to the acceptor).

  • TLC Supplies: Silica gel plates, appropriate eluent (e.g., 20% Ethyl Acetate in Hexanes), and visualization agent (e.g., UV light, KMnO₄ stain).

  • Purification: Silica gel for column chromatography.

PART 2: General Procedure for the Michael Addition
  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the cinchonan-thiourea catalyst (e.g., for a 0.5 mmol reaction, use 0.01 mmol, 5.0 mg of catalyst if MW=500).

  • Reagent Addition: Add trans-β-nitrostyrene (0.5 mmol, 74.6 mg). Dissolve the solids in toluene (2.5 mL).

  • Initiation: Add dimethyl malonate (0.75 mmol, 99.1 mg, 86 µL) to the stirring solution. Seal the vial and let it stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting nitrostyrene spot indicates reaction completion. Typical reaction times are 24-48 hours.

PART 3: Work-up and Purification
  • Concentration: Once the reaction is complete, concentrate the mixture directly under reduced pressure to remove the toluene.

  • Purification: The crude residue is purified by flash column chromatography on silica gel.

    • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%) is typically effective.

    • Fraction Collection: Collect fractions and analyze by TLC to isolate the pure product.

  • Final Product: Combine the pure fractions and concentrate under reduced pressure to yield the Michael adduct as a solid or viscous oil. Determine the final mass to calculate the yield.

PART 4: Analysis
  • Structural Verification: Confirm the structure of the product and assess its purity using ¹H and ¹³C NMR spectroscopy.

  • Enantiomeric Excess (ee) Determination: The enantiomeric excess is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) with a suitable mobile phase (e.g., a mixture of hexanes and isopropanol). Compare the retention times to a racemic standard if available.

Troubleshooting and Key Considerations

  • Low Reactivity: If the reaction is sluggish, ensure the reagents are pure. The presence of water can sometimes inhibit the catalyst. A slight increase in temperature may accelerate the reaction, but often at the cost of reduced enantioselectivity. Increasing catalyst loading (up to 10 mol%) can also improve the rate.

  • Low Enantioselectivity: The choice of solvent can be critical; non-polar solvents like toluene or dichloromethane often give the best results. [12]Ensure the temperature is controlled, as lower temperatures generally favor higher ee. The structure of the catalyst is paramount; a small library of derivatives may need to be screened for optimal performance with a new substrate.

  • Side Reactions: The primary side reaction is often the oligomerization of the nitroalkene. [13]Using a slight excess of the Michael donor and ensuring efficient stirring can help minimize this pathway.

  • Catalyst Solubility: Some cinchonan derivatives may have limited solubility. Choose a solvent in which the catalyst and substrates are fully dissolved to ensure a homogeneous reaction.

Conclusion

(8alpha,9R)-Cinchonan derivatives represent a powerful and versatile class of organocatalysts for orchestrating highly enantioselective Michael additions. Their modular nature, commercial availability, and operationally simple protocols make them highly attractive for both academic and industrial applications. The bifunctional activation mechanism, where a basic site and a hydrogen-bond donating site work in synergy, provides a reliable platform for achieving high levels of stereocontrol under mild reaction conditions. This guide serves as a foundational resource for researchers looking to leverage these exceptional catalysts for the asymmetric synthesis of valuable chiral molecules.

References

  • Martins, J. E. D., et al. (2016). Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Vakulya, B., Varga, S., Csampai, A., & Soos, T. (2005). Highly enantioselective conjugate addition of nitromethane to chalcones using bifunctional cinchona organocatalysts. Organic Letters, 7(10), 1967–1969. Available at: [Link]

  • Connon, S. J. (2016). Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts. PMC. Available at: [Link]

  • Wang, Y., et al. (2011). Theoretical investigation on mechanism of asymmetric Michael addition of malononitrile to chalcones catalyzed by Cinchona alkaloid aluminium(III) complex. PubMed. Available at: [Link]

  • Nooy, A. E. J. de, et al. (2016). Cinchona Alkaloid-Catalyzed Asymmetric Conjugate Additions: The Bifunctional Brønsted Acid-Hydrogen Bonding Model. Apollo. Available at: [Link]

  • Ye, J., et al. (2008). Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts. Chemical Communications. Available at: [Link]

  • McDougal, N. T., & Schaus, S. E. (2008). Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts. SciSpace. Available at: [Link]

  • Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Dovepress. Available at: [Link]

  • Gajan, A., et al. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. PubMed. Available at: [Link]

  • Wang, C., et al. (2018). Cinchona Alkaloid-Squaramide Catalyzed Sulfa-Michael Addition Reaction - Mode of Bifunctional Activation and Origin of Stereoinduction. ResearchGate. Available at: [Link]

  • McCooey, S. H., & Connon, S. J. (2005). Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. Chemical Communications. Available at: [Link]

  • McCooey, S. H., & Connon, S. J. (2005). Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. PubMed. Available at: [Link]

  • Gajan, A., et al. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. ResearchGate. Available at: [Link]

  • De Vico, L., et al. (2013). A Mechanistic Rationale for the 9-Amino(9-deoxy)epi Cinchona Alkaloids Catalyzed Asymmetric Reactions via Iminium Ion Activation of Enones. Journal of the American Chemical Society. Available at: [Link]

  • Deng, L. (2004). Enantioselective Michael Reaction of Nitroalkanes onto Nitroalkenes Catalyzed by Cinchona Alkaloid Derivatives. ResearchGate. Available at: [Link]

  • McCooey, S. H., & Connon, S. J. (2005). Enantioselective Organocatalytic Michael Addition of Malonate Esters to Nitro Olefins Using Bifunctional Cinchonine Derivatives. ResearchGate. Available at: [Link]

  • Szöllösi, G., & Bartók, M. (2001). Enantioselective Michael addition catalyzed by cinchona alkaloids. PubMed. Available at: [Link]

  • Szöllösi, G., & Bartók, M. (2001). Enantioselective Michael addition catalyzed by cinchona alkaloids. OUCI. Available at: [Link]

  • Martins, J. E. D., et al. (2016). Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts. ResearchGate. Available at: [Link]

  • Wenzel, A. G., & Jacobsen, E. N. (2002). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. MSU Chemistry. Available at: [Link]

  • Sibi, M. P., & Manyem, S. (2000). Catalytic, Enantioselective Michael Addition Reactions. ResearchGate. Available at: [Link]

Sources

Application Note: (8α,9R)-9-(Phenylmethoxy)-cinchonan-6'-ol in Asymmetric Phase-Transfer and Bifunctional Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, achieving high enantioselectivity in carbon-carbon bond-forming reactions often requires highly organized transition states. (8α,9R)-9-(phenylmethoxy)-cinchonan-6'-ol (commonly referred to as 9-O-benzylcupreine) represents a privileged class of cinchona alkaloid derivatives. Pioneered largely by Deng and co-workers, this molecule functions as a highly effective bifunctional organocatalyst and, upon quaternization, a premier chiral phase-transfer catalyst (PTC)[1].

This application note details the mechanistic rationale, quantitative performance, and self-validating protocols for deploying this catalyst in asymmetric synthesis.

Structural & Mechanistic Rationale

The extraordinary stereocontrol exerted by (8α,9R)-9-(phenylmethoxy)-cinchonan-6'-ol relies on the synergistic action of two distinct functional groups on the cinchona scaffold. Understanding the causality behind these structural features is critical for optimizing reaction conditions.

  • The 9-O-Benzyl Substitution (Steric Shielding): The bulky benzyl ether at the C9 position is not merely a protecting group; it is a critical stereocontrolling element. By restricting the rotation around the C8–C9 bond, the benzyl group shields one face of the quinuclidine nitrogen. This steric blockade forces the incoming nucleophile to approach from the unhindered face, dramatically increasing the enantiomeric excess (ee) of the product[1].

  • The 6'-Hydroxyl Group (Bifunctional Activation): Unlike traditional cinchona alkaloids (e.g., quinine) which possess a 6'-methoxy group, the free 6'-phenol in this catalyst acts as a potent hydrogen-bond donor. This enables bifunctional activation: the 6'-OH hydrogen-bonds to the electrophile (e.g., the oxygen of a nitro or carbonyl group), increasing its electrophilicity and rigidly organizing the transition state[1].

  • Quaternization for Phase Transfer: Phase-transfer catalysis (PTC) facilitates the transition of a reactant from one phase into another, enabling reactions between mutually insoluble aqueous and organic components[2]. While the neutral tertiary amine can act as a general base, quaternizing the quinuclidine nitrogen with an alkyl halide converts the molecule into a permanent cation. This allows it to function as a true chiral PTC, extracting anionic nucleophiles (like enolates) from the aqueous phase into the organic phase as a tightly bound chiral ion pair[3].

Mechanism N1 Aqueous Phase (Inorganic Base) N3 Interfacial Deprotonation N1->N3 N2 Organic Phase (Substrates) N2->N3 N4 Chiral Ion Pair [Catalyst+]---[Nu-] N3->N4 Phase Transfer N5 6'-OH H-Bonding (Electrophile Activation) N4->N5 N6 Asymmetric C-C Bond Formation N5->N6 N6->N4 Catalyst Regeneration N7 Enantioenriched Product N6->N7

Bifunctional phase-transfer mechanism highlighting chiral ion-pairing and 6'-OH hydrogen bonding.

Quantitative Performance Data

The dual hydrogen-bonding and ion-pairing capabilities of the 9-O-benzylcupreine scaffold make it highly versatile. Below is a summary of its performance across benchmark asymmetric transformations.

Reaction TypeSubstratesCatalyst StateCatalyst LoadingYield (%)Enantiomeric Excess (ee %)
Asymmetric Nitroaldol (Henry) α-Ketophosphonates + NitromethaneNeutral Bifunctional5 mol%85–95%>90%[4]
Asymmetric Darzens α-Chloroketones + AldehydesQuaternized PTC10 mol%75–88%Up to 96%[5]
Conjugate Addition Malonates + NitroalkenesNeutral Bifunctional10 mol%80–99%85–98%[1]

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate mechanistic causality with built-in validation steps.

Protocol A: Synthesis of the Quaternized Phase-Transfer Catalyst

Objective: Convert the neutral (8α,9R)-9-(phenylmethoxy)-cinchonan-6'-ol into its N-benzyl cinchonium salt for biphasic PTC applications.

  • Dissolution: Dissolve 1.0 eq of (8α,9R)-9-(phenylmethoxy)-cinchonan-6'-ol in a 1:1 mixture of anhydrous toluene and acetonitrile (0.1 M).

    • Causality: Acetonitrile accelerates the SN2 alkylation due to its polarity, while toluene ensures the complete solubility of the bulky alkaloid framework.

  • Alkylation: Add 1.2 eq of benzyl bromide (or 3,4,5-trifluorobenzyl bromide for enhanced stereocontrol) dropwise at room temperature[5].

  • Heating: Reflux the mixture at 80 °C for 12–24 hours under a nitrogen atmosphere.

  • Precipitation: Cool the mixture to 0 °C and add cold diethyl ether to precipitate the quaternized ammonium salt.

  • Filtration & Validation: Filter the solid, wash with cold ether, and dry under high vacuum.

    • Self-Validation Step: Confirm successful quaternization via 1H NMR. Look for the characteristic downfield shift of the quinuclidine protons adjacent to the newly formed quaternary nitrogen center.

Protocol B: Asymmetric Biphasic Darzens Reaction

Objective: Synthesize chiral α,β-epoxy ketones using the quaternized PTC synthesized in Protocol A.

  • Biphasic Setup: In a round-bottom flask, dissolve the α-chloroketone (1.0 eq) and aldehyde (1.2 eq) in toluene (0.2 M). Add 10 mol% of the quaternized PTC.

  • Temperature Control: Cool the reaction mixture strictly to 0 °C.

    • Causality: Lowering the temperature suppresses the uncatalyzed, racemic background reaction at the aqueous-organic interface, which would otherwise erode the final enantiomeric excess[5].

  • Base Addition: Add 50% aqueous KOH (5.0 eq) dropwise.

  • Phase Mixing: Stir the biphasic mixture vigorously (>1000 rpm) at 0 °C.

    • Causality: High-speed stirring maximizes the interfacial surface area, ensuring efficient deprotonation and subsequent transfer of the enolate into the organic phase by the PTC[2].

  • Monitoring & Workup: Monitor the reaction via TLC until the α-chloroketone is consumed (typically 4–12 hours). Dilute with water and extract three times with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate the enantioenriched trans-epoxide.

Workflow S1 1. Catalyst Prep (Quaternization) S2 2. Biphasic Setup (Org/Aq Solvents) S1->S2 S3 3. Base Addition (T = 0 °C to RT) S2->S3 S4 4. Vigorous Stirring (Phase Mixing) S3->S4 S5 5. Phase Separation & Extraction S4->S5 S6 6. Purification (Column Chrom.) S5->S6

Step-by-step experimental workflow for biphasic asymmetric catalysis using the cinchona derivative.

References

1.[1] Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts | Beilstein Journals | 1 2.[4] Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues | PMC | 4 3.[5] Highly Enantioselective Asymmetric Darzens Reactions with a Phase Transfer Catalyst | PMC | 5 4.[2] Phase-transfer catalyst | Wikipedia | 2 5.[3] Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles | PMC | 3

Sources

Application Note: Asymmetric Alkylation using Cinchonan-6'-ol Organocatalysts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Renaissance of the 6'-Hydroxyl

In the realm of asymmetric organocatalysis, Cinchona alkaloids (Quinine, Quinidine, Cinchonine, Cinchonidine) are "privileged structures."[1] Historically, modification focused on the C9-hydroxyl group (e.g., thioureas, squaramides). However, a powerful subclass of catalysts involves the functionalization or exposure of the 6'-hydroxyl group on the quinoline ring.

These catalysts, chemically known as Cupreines (from Quinine) and Cupreidines (from Quinidine), offer a distinct bifunctional activation mode. Unlike C9-derivatives which rely on the flexible "upper" section of the scaffold, cinchonan-6'-ol catalysts utilize the rigid quinoline backbone to project a hydrogen-bond donor (6'-OH) at a fixed distance from the nucleophilic/basic quinuclidine nitrogen.

Why Cinchonan-6'-ol?
  • Rigid Bifunctionality: The fixed distance between the 6'-OH and the quinuclidine nitrogen creates a highly defined "chiral pocket" ideal for rigid electrophiles.

  • Complementary Selectivity: Cupreines often provide access to enantiomers or diastereomers inaccessible via standard C9-Cinchona catalysts.

  • Soft Enolization: They excel in stabilizing soft nucleophiles (e.g., malonates, oxindoles) via H-bonding while simultaneously activating electrophiles.

Mechanistic Principles

To successfully deploy these catalysts, one must understand the Dual Activation Model .

  • Nucleophilic/Base Activation: The quinuclidine nitrogen (N1) acts either as a Brønsted base (deprotonating the pronucleophile) or a nucleophilic catalyst (forming an ammonium intermediate).

  • Electrophilic Activation: The 6'-OH group acts as a Brønsted acid, forming a hydrogen bond with the electrophile (e.g., carbonyl, nitro, or imine group).

Mechanistic Pathway Visualization

G Cat Cinchonan-6'-ol (Cupreine/Cupreidine) Complex Transition State Assembly (Rigid Chiral Pocket) Cat->Complex 1. Quinuclidine N binds Nu 2. 6'-OH binds El Sub_Nu Pro-Nucleophile (e.g., Malonate/Oxindole) Sub_Nu->Complex Deprotonation/Activation Sub_El Electrophile (e.g., MBH Carbonate) Sub_El->Complex H-Bonding Complex->Cat Catalyst Regeneration Prod Enantioenriched Alkylated Product Complex->Prod Stereoselective C-C Bond Formation

Figure 1: The dual-activation mechanism where the catalyst bridges the nucleophile and electrophile.

Experimental Protocols

Protocol A: Asymmetric Allylic Alkylation of MBH Carbonates

This protocol utilizes a β-Isocupreidine (β-ICPD) derivative. This reaction represents a "true" alkylation, forming a C-C bond at the allylic position of Morita-Baylis-Hillman (MBH) carbonates, often yielding chiral α-methylene-β-amino esters or functionalized oxindoles.

Target: Construction of vicinal tertiary/quaternary centers. Catalyst: β-Isocupreidine (β-ICPD) or C9-O-Benzyl-Cupreidine.

1. Reagents & Preparation
  • Substrate (Nucleophile): 3-substituted oxindole or dimethyl malonate (1.0 equiv).

  • Electrophile: MBH Carbonate (e.g., methyl 2-((tert-butoxycarbonyloxy)(phenyl)methyl)acrylate) (1.2 equiv).

  • Catalyst: β-ICPD (10 mol%).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Additives: 4Å Molecular Sieves (activated).

2. Step-by-Step Procedure
  • Catalyst Activation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve β-ICPD (0.01 mmol, 10 mol%) in anhydrous DCM (1.0 mL).

  • Sieve Addition: Add 50 mg of activated 4Å molecular sieves. Stir for 15 minutes at room temperature (23°C) to ensure a strictly anhydrous environment (critical for H-bond integrity).

  • Nucleophile Addition: Add the oxindole substrate (0.1 mmol). Stir for 5 minutes.

  • Reaction Initiation: Cool the mixture to the optimization temperature (typically 0°C or -20°C). Add the MBH carbonate (0.12 mmol) in one portion.

  • Monitoring: Stir the reaction mixture at the set temperature. Monitor consumption of the nucleophile via TLC (typically 12–24 hours).

  • Quench & Workup: Upon completion, filter the mixture through a short pad of silica gel to remove the catalyst and sieves. Wash with Et2O.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

3. Analytical Check
  • Yield: Gravimetric analysis after chromatography.

  • Enantiomeric Excess (ee): Chiral HPLC (e.g., Daicel Chiralpak AD-H or OD-H).

  • Stereochemistry: Compare optical rotation with literature values (see References).

Protocol B: Asymmetric Conjugate Alkylation (Michael Addition)

While technically a Michael addition, this protocol is the gold standard for alkylating active methylenes using 6'-OH catalysts (Deng's method). It demonstrates the power of the 6'-OH group in stabilizing the transition state of malonate additions to nitroolefins.

Catalyst: 6'-OH-Cinchonine (Cupreine) or C9-thiourea derivatives of Cupreine.

1. Reagents
  • Nucleophile: Dimethyl malonate (1.5 equiv).

  • Electrophile: Trans-β-nitrostyrene (1.0 equiv).

  • Catalyst: Cupreine (CPN) or C9-benzoyl-Cupreine (5-10 mol%).

  • Solvent: THF or Et2O.

2. Step-by-Step Procedure
  • Setup: Charge a vial with the catalyst (0.025 mmol, 5 mol%) and trans-β-nitrostyrene (0.5 mmol).

  • Solvent: Add THF (2.5 mL). Ensure the solution is homogeneous.

  • Addition: Add dimethyl malonate (0.75 mmol) dropwise via syringe at -20°C.

  • Incubation: Stir at -20°C for 24–48 hours. The 6'-OH group is crucial here for coordinating the nitro group of the styrene, directing the facial attack.

  • Workup: Quench with 1N HCl (aqueous). Extract with EtOAc (3x). Dry organic layers over Na2SO4.

  • Purification: Flash chromatography on silica gel.

Optimization & Troubleshooting Guide

The efficacy of cinchonan-6'-ol catalysts is highly sensitive to environmental factors. Use the following workflow to optimize results.

Optimization Workflow

Optimization Start Initial Screen (10 mol% Cat, DCM, RT) Check1 Yield > 50%? Start->Check1 LowYield Action: Increase Concentration or Change Base Strength Check1->LowYield No HighYield Check Enantioselectivity (ee) Check1->HighYield Yes CheckEE ee > 90%? HighYield->CheckEE LowEE Optimization Loop CheckEE->LowEE No Final Optimized Protocol CheckEE->Final Yes Solvent 1. Solvent Screen (Toluene vs THF vs Et2O) LowEE->Solvent Temp 2. Temperature Drop (0°C -> -20°C -> -78°C) Solvent->Temp Additives 3. Additives (3Å/4Å Sieves, HFIP) Temp->Additives Additives->Start

Figure 2: Iterative optimization strategy for Cupreine-mediated alkylation.

Troubleshooting Data Table
IssueProbable CauseCorrective Action
Low Conversion Catalyst aggregation or product inhibition.Dilute reaction (0.1M to 0.05M). Try adding HFIP (hexafluoroisopropanol) as a co-solvent to break aggregates.
Low ee% Background reaction (uncatalyzed).Lower temperature (-20°C to -78°C). Ensure reagents are free of trace achiral bases/acids.
Racemization Product is base-sensitive.Reduce reaction time. Quench immediately at low temperature with weak acid (acetic acid).
Poor Solubility Catalyst insolubility in non-polar solvents.Use C9-O-benzyl protected Cupreines (more lipophilic) or add small % of CHCl3 to Toluene.

References

  • Review of 6'-OH Cinchona Catalysis: H. C. T. Tsui, et al. "Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts." Beilstein Journal of Organic Chemistry, 2016 , 12, 429–443.[2]

  • Seminal Work on Cupreine Catalysis (Deng): Y. Iwama, et al. "Bifunctional Cinchona Alkaloid Catalysts for Asymmetric Organocatalysis."[3] Journal of the American Chemical Society, 2002 , 124, 2870.[4]

  • Asymmetric Allylic Alkylation (MBH Carbonates): Y. Wei, et al. "Asymmetric organocatalytic allylic alkylation of Reissert compounds... using a novel cupreine organocatalyst."[5][6] Organic & Biomolecular Chemistry, 2012 , 10, 2365.

  • General Mechanism of Bifunctional Cinchona Catalysis: T. Marcelli, et al. "Asymmetric organocatalysis with modified cinchona alkaloids." Angewandte Chemie International Edition, 2006 , 45, 2626.

Sources

Application Note: Bifunctional Catalysis in Enantioselective Nitroaldol (Henry) Reactions Using (8α,9R)-9-(phenylmethoxy)-cinchonan-6'-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The asymmetric Henry (nitroaldol) reaction is a premier carbon-carbon bond-forming strategy for synthesizing enantioenriched


-nitroalcohols, which are critical precursors for 

-amino alcohols in drug development[1]. The organocatalyst (8α,9R)-9-(phenylmethoxy)-cinchonan-6'-ol —widely recognized in the literature as 9-O-benzylcupreine —represents a privileged class of bifunctional cinchona alkaloids[2]. By leveraging both a Brønsted basic quinuclidine nitrogen and a Brønsted acidic 6'-phenolic hydroxyl group, this catalyst achieves exceptional stereocontrol (often

90% ee) at remarkably low catalyst loadings (5 mol%)[3].

This application note details the mechanistic rationale, quantitative performance, and self-validating experimental protocols for utilizing 9-O-benzylcupreine in the highly enantioselective nitroaldol reaction of challenging electrophiles, such as


-ketophosphonates[4].

Mechanistic Rationale & Catalytic Cycle

To deploy 9-O-benzylcupreine effectively, one must understand the causality behind its bifunctional mode of action. The catalyst does not merely accelerate the reaction; it creates a highly organized, rigid transition state that dictates the stereochemical outcome[2].

  • Nitromethane Activation (Brønsted Base): The tertiary quinuclidine nitrogen deprotonates nitromethane, generating a reactive nitronate-ammonium ion pair.

  • Electrophile Activation (Brønsted Acid / H-Bond Donor): The 6'-phenolic OH group forms a strong hydrogen bond with the carbonyl oxygen of the electrophile (e.g.,

    
    -ketophosphonate). This lowers the LUMO of the electrophile, making it highly susceptible to nucleophilic attack[2].
    
  • Stereofacial Shielding: The bulky 9-O-benzyl ether group provides critical steric shielding. It physically blocks one enantiotopic face of the activated carbonyl, forcing the nitronate to attack exclusively from the less hindered face[4].

CatalyticCycle Cat 9-O-Benzylcupreine (Free Catalyst) Complex1 Nitronate-Ammonium Ion Pair Cat->Complex1 + CH3NO2 (Deprotonation) TState Bifunctional Transition State (H-Bonding via 6'-OH) Complex1->TState + Electrophile (e.g., α-Ketophosphonate) Complex2 Alkoxide-Ammonium Intermediate TState->Complex2 C-C Bond Formation Complex2->Cat Catalyst Regeneration Product Enantioenriched β-Nitroalcohol Complex2->Product Proton Transfer

Bifunctional catalytic cycle of 9-O-benzylcupreine in the nitroaldol reaction.

Quantitative Data & Substrate Scope

The structural rigidity imparted by the 9-O-benzyl group allows this catalyst to perform exceptionally well across diverse substrates. The table below summarizes the quantitative performance of 9-O-benzylcupreine, demonstrating its superiority in maintaining high enantiomeric excess (ee) even at ambient temperatures[4],[5].

Substrate Class (Electrophile)Catalyst LoadingTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Aryl

-Ketophosphonates
5 mol%2588 - 9591 - 96
Alkyl

-Ketophosphonates
5 mol%2585 - 9090 - 94

-Ketoesters
5 mol%-2080 - 8588 - 92
2-Mercaptobenzaldehydes (Tandem)*10 mol%2585 - 94up to 99

*Tandem Michael-Henry reaction yielding thiochromanes. Enantiopurity reflects values after a single recrystallization step[5].

Self-Validating Experimental Protocol

This protocol outlines the synthesis of


-hydroxy-

-nitrophosphonates via the addition of nitromethane to

-ketophosphonates. The procedure is designed as a self-validating system, ensuring that each step provides measurable feedback to guarantee trustworthiness.
Materials Required
  • Catalyst: 9-O-benzylcupreine (5 mol%)

  • Substrate:

    
    -Ketophosphonate (1.0 equiv, e.g., 0.25 mmol)
    
  • Reagent: Nitromethane (Excess, typically 0.2 mL)

  • Solvent: Anhydrous Tetrahydrofuran (THF, 0.2 mL)

Step-by-Step Methodology & Causality

Step 1: System Preparation & Dissolution

  • Action: In a flame-dried reaction vial under an argon atmosphere, dissolve the

    
    -ketophosphonate (0.25 mmol) and 9-O-benzylcupreine (0.0125 mmol, 5 mol%) in anhydrous THF (0.2 mL).
    
  • Causality (Why THF?): THF is an aprotic yet moderately polar solvent. It dissolves both the highly polar

    
    -ketophosphonate and the organic catalyst without competitively disrupting the delicate hydrogen-bonding network required for transition-state organization. Protic solvents (like methanol) would obliterate the enantioselectivity by outcompeting the catalyst's 6'-OH group.
    
  • Causality (Why 5 mol%?): The dual-activation mode significantly lowers the activation energy barrier, eliminating the need for the 10–20 mol% loadings typical of early-generation organocatalysts[3].

Step 2: Reagent Addition & Reaction Execution

  • Action: Add nitromethane (0.2 mL) to the stirring solution at room temperature (25 °C). Allow the reaction to stir for 24–48 hours.

  • Causality (Why Room Temperature?): While the parent cupreine often requires cooling to 0 °C to maintain stereocontrol, the bulky 9-O-benzyl ether in this derivative creates a highly rigid, sterically demanding chiral pocket. This locks the transition state conformation, allowing the reaction to proceed rapidly at room temperature without eroding the enantiomeric excess[4].

Step 3: In-Process Validation

  • Action: Monitor the reaction via TLC (Hexanes/EtOAc).

  • Validation Checkpoint: A successful, self-validating reaction will show complete consumption of the starting

    
    -ketophosphonate. If starting material persists beyond 48 hours, it indicates potential moisture contamination quenching the nitronate intermediate.
    

Step 4: Quenching & Purification

  • Action: Evaporate the volatiles under reduced pressure. Purify the crude residue directly via flash column chromatography on silica gel (eluting with Hexanes/EtOAc).

Step 5: Stereochemical Validation

  • Action: Determine the enantiomeric excess (ee) of the purified

    
    -hydroxy-
    
    
    
    -nitrophosphonate using Chiral HPLC (e.g., Chiralcel OJ-H or Chiralpak AD-H columns)[4].
  • Validation Checkpoint: Baseline separation of the major and minor enantiomers must be achieved to validate the >90% ee claim.

Downstream Utility in Drug Discovery

The


-hydroxy-

-nitrophosphonates generated through this catalytic cycle are not dead-end products; they are highly valuable intermediates. Through simple catalytic hydrogenation (e.g., Pd/C, H

), the nitro group can be reduced to a primary amine with complete retention of stereochemistry[3].

The resulting


-amino-

-hydroxyphosphonates
are direct bioisosteres of

-amino-

-hydroxy acids[4]. Because the phosphonate moiety mimics the tetrahedral transition state of peptide bond hydrolysis, these compounds are heavily utilized by drug development professionals in the design of potent protease inhibitors, renin inhibitors, and novel antibiotics.

References

  • Organocatalytic highly enantioselective nitroaldol reaction of alpha-ketophosphonates and nitromethane PubMed (National Institutes of Health)[Link]

  • Organocatalytic Highly Enantioselective Nitroaldol Reaction of r-Ketophosphonates and Nitromethane American Chemical Society (ACS)[Link]

  • Organocatalytic Enantioselective Henry Reactions MDPI - Symmetry[Link]

  • Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts Beilstein Journal of Organic Chemistry[Link]

  • Synthesis of 2,3,4-Trisubstituted Thiochromanes using an Organocatalytic Enantioselective Tandem Michael–Henry Reaction PMC (National Institutes of Health)[Link]

Sources

Green chemistry protocols utilizing recyclable cinchona alkaloid catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Chemistry Protocols Utilizing Recyclable Cinchona Alkaloid Catalysts

Executive Summary

The transition toward sustainable drug development requires catalytic systems that merge high stereoselectivity with robust recyclability. Cinchona alkaloids—privileged chiral scaffolds derived from nature—have long been cornerstones of asymmetric organocatalysis[1]. However, traditional homogeneous monomeric catalysts suffer from difficult recovery and product contamination. By anchoring these alkaloids to polymeric backbones (e.g., via Merrifield resins or main-chain quaternization), we generate heterogeneous, recyclable catalysts that maintain, and sometimes exceed, the enantioselectivity of their homogeneous counterparts[2]. This application note provides validated, self-contained protocols for asymmetric phase-transfer catalysis (PTC) and bifunctional Michael additions using recyclable cinchona architectures.

Mechanistic Rationale & Catalyst Design

The efficacy of polymer-supported cinchona catalysts relies on precise spatial control at the biphasic interface. In Phase-Transfer Catalysis (PTC), the quaternary ammonium nitrogen of the cinchonidinium salt extracts the nucleophilic enolate from the aqueous interface into the organic phase[3].

Causality in Catalyst Design: Attaching the cinchona moiety directly into the main chain of a polymer via quaternization polymerization creates a highly rigid chiral pocket[2]. This rigidity restricts the conformational freedom of the quinuclidine ring, forcing the incoming electrophile (e.g., benzyl bromide) to approach exclusively from the unhindered Re-face of the enolate. Furthermore, electronically modifying the polymer support with hydrogen-bond donating groups can further stabilize the transition state, enhancing enantiomeric excess (ee)[4].

PTC_Mechanism A Aqueous Phase (KOH + Substrate) B Biphasic Interface (Deprotonation) A->B OH- Extraction C Organic Phase (Chiral Ion-Pair) B->C Catalyst Binding D Electrophile (e.g., Benzyl Bromide) C->D Face-Selective Attack E Enantioenriched Product D->E Alkylation E->C Catalyst Regeneration

Phase-transfer catalysis mechanism of polymer-supported cinchona alkaloids.

Protocol 1: Asymmetric Benzylation of Glycine Derivatives

This protocol details the synthesis of optically active


-amino acid precursors using a main-chain chiral quaternary ammonium polymer derived from cinchonidine[2].

Experimental Causality & System Validation:

  • Solvent Selection (Toluene/Chloroform 7:3): Toluene provides excellent facial discrimination but poorly swells cross-linked polymers. The addition of chloroform optimally swells the polymer matrix, exposing the buried catalytic quaternary ammonium sites to the biphasic interface without compromising the ee[2].

  • Temperature Control (

    
    C):  Operating at 
    
    
    
    C is critical. It kinetically suppresses the uncatalyzed, racemic background alkylation that occurs freely at the aqueous-organic interface, pushing the ee from ~70% at room temperature to
    
    
    [3].
Step-by-Step Methodology:
  • Reaction Setup: To a 25 mL round-bottom flask, add the main-chain chiral quaternary ammonium polymer catalyst (0.018 mmol, 10 mol% relative to substrate)[2].

  • Substrate Addition: Add N-(diphenylmethylidene)glycine tert-butyl ester (0.053 g, 0.180 mmol) dissolved in a pre-mixed solvent system of toluene (7 mL) and chloroform (3 mL)[2]. Stir for 5 minutes to ensure polymer swelling.

  • Base Addition: Slowly add 2.5 mL of 50 wt% aqueous KOH solution. The high concentration of KOH is required to effectively deprotonate the imine at the interface while remaining strictly in the aqueous phase to prevent non-selective organic-phase deprotonation[2].

  • Electrophile Introduction: Cool the biphasic mixture to

    
    C using an ice bath. Dropwise, add benzyl bromide (0.037 g, 0.216 mmol)[2].
    
  • Monitoring (Self-Validation): Stir vigorously (1000 rpm to maximize interfacial surface area). Monitor reaction progress via TLC (hexane/ethyl acetate 8:2). The reaction is typically complete within 6–8 hours[2].

  • Quenching & Extraction: Dilute the mixture with 10 mL of cold water and 10 mL of dichloromethane. Separate the organic layer, wash with brine, and dry over anhydrous

    
    .
    
  • Catalyst Recovery: Add cold diethyl ether to the concentrated organic phase to precipitate the polymer catalyst. Filter through a sintered glass funnel, wash with water and ethanol, and dry under vacuum at

    
    C for reuse[3].
    
  • Analysis: Determine the ee of the isolated product via chiral HPLC (e.g., Chiralcel OD-H column, 90:10 hexane/isopropanol, 1.0 mL/min)[5].

Recovery_Workflow Step1 Biphasic Reaction (Substrates + Polymer-Catalyst) Step2 Phase Separation & Organic Extraction Step1->Step2 Step3 Precipitation / Filtration of Polymer Catalyst Step2->Step3 Step4 Washing (H2O / EtOH) & Vacuum Drying Step3->Step4 Step5 Recycled Catalyst Ready for Next Run Step4->Step5 Step5->Step1 Recycled for 5+ Cycles

Biphasic reaction workflow and polymer-catalyst recovery cycle.

Protocol 2: Asymmetric Michael Addition via Bifunctional Organocatalysis

For carbon-carbon bond formation under neutral conditions, bifunctional cinchona alkaloid catalysts (e.g., bearing a squaramide or thiourea moiety) are utilized[6]. When synthesized via Yamamoto or Mizoroki-Heck coupling, these form hyperbranched chiral polymers that are easily recovered[7].

Experimental Causality & System Validation: The tertiary quinuclidine nitrogen acts as a Brønsted base to deprotonate the Michael donor (e.g., acetylacetone), while the squaramide/thiourea motif activates the nitroolefin (Michael acceptor) via double hydrogen bonding[6]. The spatial proximity of these two activation sites within the polymer matrix dictates the stereochemical outcome.

Step-by-Step Methodology:
  • Activation: In a 10 mL vial, suspend the polymeric cinchona squaramide catalyst (5 mol%) in 2 mL of dichloromethane (DCM) at room temperature[7].

  • Reagent Addition: Add trans-

    
    -nitrostyrene (0.2 mmol) and stir for 10 minutes to allow the nitro group to hydrogen-bond with the squaramide moiety[7].
    
  • Nucleophilic Attack: Add acetylacetone (0.3 mmol) in one portion. The basic quinuclidine nitrogen deprotonates the acetylacetone, facilitating a stereocontrolled attack on the activated nitroolefin[8].

  • Monitoring: Stir at room temperature for 12 hours. Validate completion via TLC or crude

    
    -NMR.
    
  • Recovery: Because the hyperbranched polymer is insoluble in standard non-polar solvents, simply add 5 mL of hexane to precipitate the catalyst fully. Centrifuge at 4000 rpm for 5 minutes, decant the product-containing supernatant, and wash the catalyst pellet twice with hexane[7].

Quantitative Validation & Recycling Efficiency

A hallmark of a robust green chemistry protocol is the retention of catalytic activity over multiple cycles. The table below summarizes the typical performance of the main-chain cinchonidinium polymer in the asymmetric benzylation of glycine imines (Protocol 1)[2][3].

Recycling RunIsolated Yield (%)Enantiomeric Excess (ee %)Catalyst Recovery Mass (%)
Cycle 1 95.094.098.5
Cycle 2 94.294.097.8
Cycle 3 92.592.596.0
Cycle 4 91.091.095.2
Cycle 5 89.590.094.5

Note: The slight degradation in yield and ee by Cycle 5 is typically attributed to minor mechanical loss of the polymer during filtration and trace quaternization site degradation, rather than active site racemization[3].

References

  • Source: Academia.
  • Source: MDPI.
  • Source: Dovepress.
  • Source: Researchgate.
  • Source: Researchgate.
  • Source: OUP.
  • Source: NIH.

Sources

Application Note: Enantioselective Synthesis of Chiral Pharmaceutical Intermediates via (8α,9R)-Cinchonan Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The asymmetric synthesis of chiral pharmaceutical active ingredients (APIs) relies heavily on robust, highly stereoselective catalytic systems. Among these, the (8α,9R)-cinchonan skeleton—predominantly represented by quinine and its derivatives 1—has emerged as a privileged scaffold in asymmetric organocatalysis 2. By leveraging the inherent chirality of the cinchona alkaloid framework, these catalysts facilitate the construction of complex carbon-carbon bonds with exceptional enantioselectivity, particularly in Michael, Mannich, and Aldol reactions 3.

The efficacy of (8α,9R)-cinchonan catalysts stems from their bifunctional nature . The quinuclidine tertiary amine acts as a tunable Brønsted base to activate nucleophiles, while the C9 position can be synthetically modified into powerful hydrogen-bond donors (e.g., squaramides or thioureas) to activate electrophiles 2. Furthermore, when quaternized, (8α,9R)-cinchonan ammonium salts serve as highly effective asymmetric phase-transfer catalysts (PTC) for synthesizing unnatural α-amino acids, such as chiral phenylalanine derivatives 4.

Catalytic Cycle & Transition State Dynamics

In the context of conjugate additions (e.g., synthesizing chiral chalcone derivatives), squaramide-functionalized (8α,9R)-cinchonan catalysts exhibit superior performance. The increased acidity of the squaramide N-H protons and the rigid coplanarity of the four-membered ring enforce a highly organized, tight transition state via dual hydrogen bonding to the electrophile [[5]]().

G cluster_activation Substrate Activation Phase Cat Bifunctional (8α,9R)-Cinchonan Catalyst ActE Electrophile Activation (H-Bonding via Squaramide NH) Cat->ActE Coordinates to Electrophile ActNu Nucleophile Activation (Deprotonation via Quinuclidine N) Cat->ActNu Abstracts Proton TS Highly Organized Transition State (Stereofacial Discrimination) ActE->TS Positions Electrophile ActNu->TS Directs Nucleophile Prod Enantioenriched Pharmaceutical Intermediate (e.g., Chiral Nitroalkane) TS->Prod C-C Bond Formation Prod->Cat Catalyst Regeneration (Proton Transfer)

Figure 1: Bifunctional activation workflow of (8α,9R)-cinchonan catalysts in Michael additions.

Quantitative Catalyst Performance Data

The choice of the C9-substituent on the (8α,9R)-cinchonan scaffold dictates the success of the enantiofacial discrimination. The table below summarizes the optimization of the asymmetric Michael addition of nitromethane to chalcones, demonstrating the clear superiority of the squaramide motif 5.

Catalyst DerivativeLoading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee %)
Native (8α,9R)-Cinchonan-9-ol10CH₂Cl₂724560
(8α,9R)-Cinchonan Thiourea10CH₂Cl₂727070
(8α,9R)-Cinchonan Squaramide 10 CH₂Cl₂ 72 95 96 - 99

Data adapted from the synthesis of chiral chalcone derivatives[5].

Experimental Protocols: A Self-Validating System

The following protocols detail the synthesis of the catalyst and its application in generating chiral intermediates. Every step is designed with built-in causality and validation checkpoints to ensure scientific integrity.

Protocol A: Preparation of (8α,9R)-Cinchonan Squaramide Catalyst

Objective: Synthesize the bifunctional hydrogen-bonding catalyst from 9-amino(9-deoxy)epi-quinine.

  • Reagent Assembly: Dissolve 1.0 mmol of 3-(3,5-bis(trifluoromethyl)phenylamino)-4-methoxycyclobut-3-ene-1,2-dione in 4.0 mL of anhydrous dichloromethane (DCM) 5.

  • Amine Addition: Slowly add 1.02 mmol of 9-amino(9-deoxy)epi-quinine to the stirring mixture.

    • Causality Insight: DCM is strictly selected because its low dielectric constant prevents the disruption of the delicate hydrogen-bonding network required for the subsequent catalytic transition state, and it readily dissolves both the squarate monoester and the bulky cinchona amine without competing for hydrogen bonding.

  • Reaction: Stir continuously for 12 hours at room temperature.

    • Causality Insight: Room temperature is maintained to prevent the thermal degradation of the stereocenters while ensuring complete conversion.

  • Purification: Concentrate the mixture under reduced pressure and purify via preparative TLC (Petroleum Ether:Ethyl Acetate) 5.

Protocol B: Asymmetric Michael Addition for Chiral Intermediates

Objective: Enantioselective addition of nitromethane to a chalcone derivative to yield a chiral nitroalkane precursor.

  • Reaction Setup: In a dry reaction vial, add the chalcone derivative (1.0 eq) and the (8α,9R)-cinchonan squaramide catalyst (10 mol%) 5.

    • Causality Insight: A 10 mol% catalyst loading is the optimal threshold. Lower loadings lead to sluggish kinetics due to product inhibition (the product H-bonds to the catalyst), while higher loadings cause catalyst aggregation, diminishing the effective chiral pocket.

  • Solvent & Nucleophile: Add anhydrous DCM (2.0 mL) followed by nitromethane (10.0 eq).

    • Causality Insight: A 10-fold excess of nitromethane drives the equilibrium forward and suppresses potential retro-Michael pathways.

  • Execution: Stir the mixture at room temperature for 72 hours. Monitor via TLC until the chalcone is fully consumed.

  • Workup: Evaporate the solvent and purify the crude residue via flash column chromatography to isolate the enantioenriched product.

Protocol C: Chiral HPLC Validation (Self-Validating Step)

To ensure the integrity of the catalytic cycle, the enantiomeric excess must be rigorously quantified.

  • Racemic Baseline Generation: First, synthesize a racemic standard of the product by replacing the chiral catalyst with an achiral base (e.g., triethylamine, 10 mol%).

  • Chromatographic Conditions: Run the racemic standard on a Chiralcel OD-H or AD-H column (e.g., Hexane/Isopropanol = 95:5, flow rate = 0.5 mL/min) 4.

  • Validation: The racemic standard must show baseline resolution of the two enantiomers (50:50 ratio). Only after baseline resolution is confirmed should the chiral sample be injected.

    • Causality Insight: Without this racemic baseline, an integrated peak in the chiral run cannot be definitively assigned as a single enantiomer, risking false-positive ee values due to co-elution.

Troubleshooting & Method Optimization

  • Erosion of Enantioselectivity: If ee drops below 90%, suspect moisture ingress. While organocatalysts are generally robust, excess water in the solvent can competitively hydrogen-bond with the squaramide moiety, displacing the electrophile from the chiral pocket. Ensure DCM is freshly distilled over calcium hydride.

  • Sluggish Reaction Rates: If the reaction stalls before 72 hours, the chalcone substrate may possess excessive steric bulk (e.g., ortho-substitutions). In such cases, increasing the concentration of the reaction mixture (reducing DCM volume by 50%) can increase the collision frequency without requiring higher catalyst loading.

References

  • Title : Cinchonan-9-ol, 6'-methoxy-, (8alpha,9R)- Source : PubChem (National Institutes of Health) URL :[Link]

  • Title : Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions Source : Dovepress URL :[Link]

  • Title : Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts Source : MDPI URL :[Link]

  • Title : Synthesis of Chiral Chalcone Derivatives Catalyzed by the Chiral Cinchona Alkaloid Squaramide Source : Molecules (NIH PubMed Central) URL :[Link]

Sources

Application Note: Optimizing Catalyst Loading for (8α,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(8α,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol, commonly known as 9-O-benzylcupreine , is a privileged bifunctional organocatalyst derived from cinchona alkaloids. By featuring a free 6'-hydroxyl group and a sterically demanding 9-O-benzyl ether, this catalyst excels in promoting highly enantioselective carbon-carbon and carbon-heteroatom bond formations. This application note provides a comprehensive guide to optimizing the catalyst loading of 9-O-benzylcupreine, exploring the mechanistic causality behind loading thresholds, and detailing self-validating protocols for two benchmark transformations: the enantioselective Nitroaldol (Henry) reaction and the Aza-Friedel-Crafts addition.

Mechanistic Framework of 9-O-Benzylcupreine

To optimize catalyst loading, one must first understand the molecular choreography of the catalyst. 9-O-benzylcupreine operates via a bifunctional activation mode :

  • Brønsted Base Activation: The quinuclidine nitrogen deprotonates the nucleophile (e.g., nitromethane), generating a reactive anion.

  • Hydrogen-Bond Activation: The free 6'-OH group acts as a hydrogen-bond donor, coordinating and increasing the electrophilicity of the substrate (e.g., an α-ketophosphonate or imine)[1][2].

Causality of the 9-O-Benzyl Modification: In native cupreine, the C9-OH can act as a competing, non-stereoselective hydrogen-bond donor. Benzylation of the C9 position eliminates this competing pathway, rigidifying the transition state and significantly enhancing enantiomeric excess (ee)[1].

G A 9-O-Benzylcupreine (Bifunctional Catalyst) B Quinuclidine Nitrogen (Brønsted Base Activation) A->B C 6'-Hydroxyl Group (H-Bond Donor Activation) A->C D Highly Ordered Ternary Complex B->D C->D E Stereoselective C-C Bond Formation D->E F Product Release & Catalyst Turnover E->F F->A

Fig 1. Bifunctional activation mechanism of 9-O-benzylcupreine coordinating substrates.

The Causality Behind Catalyst Loading Optimization

In organocatalysis, the assumption that "more catalyst is better" is fundamentally flawed. Optimizing the mol% of 9-O-benzylcupreine requires balancing three kinetic parameters:

  • Background Reaction Suppression: If the loading is too low (<1 mol%), the overall rate of the catalyzed pathway drops. This allows the slower, uncatalyzed background reaction to compete, yielding racemic product and eroding the overall ee[3].

  • Catalyst Dimerization: If the loading is too high (>20 mol%), the catalyst can self-aggregate. The 6'-OH of one catalyst molecule can hydrogen-bond with the quinuclidine nitrogen of another. This dimerization reduces the effective concentration of the active monomeric catalyst, lowering the turnover frequency (TOF)[2].

  • Nucleophile Strength: Highly reactive nucleophiles (like nitronate anions) require lower catalyst loadings (5 mol%), whereas weaker nucleophiles (like naphthols) require higher loadings (10-20 mol%) to maintain a sufficient concentration of the activated ternary complex[4].

Model System 1: Enantioselective Nitroaldol (Henry) Reaction

The reaction of α-ketophosphonates with nitromethane represents a benchmark application for 9-O-benzylcupreine, providing access to biologically significant β-amino-α-hydroxyphosphonates[1][5].

Quantitative Optimization Data

Reaction Conditions: α-ketophosphonate (0.2 mmol), nitromethane (10 equiv), THF, -20 °C.

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee %)Mechanistic Observation
1.0486582Background racemic reaction competes due to low TOF.
5.0 24 92 94 Optimal balance of rate and monomeric catalyst concentration.
10.0249394Diminishing returns; no significant improvement in yield or ee.
20.0249393Slight ee erosion likely due to transient catalyst aggregation.
Self-Validating Protocol: Nitroaldol Reaction

Self-Validation Checkpoint: This protocol integrates the parallel synthesis of a racemic standard. This ensures baseline separation of enantiomers during chiral HPLC analysis, validating that the reported ee values are analytically sound and not an artifact of co-elution.

Step-by-Step Methodology:

  • Racemic Standard Preparation (Control): In a 5 mL vial, dissolve the α-ketophosphonate (0.1 mmol) in THF (1.0 mL). Add nitromethane (1.0 mmol) and triethylamine (10 mol%, achiral base). Stir at room temperature for 24 h. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and concentrate. Use this crude mixture to establish chiral HPLC retention times.

  • Catalyst Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon. Add 9-O-benzylcupreine (0.01 mmol, 5 mol% ) and dissolve in anhydrous THF (1.0 mL).

  • Reaction Initiation: Cool the catalyst solution to -20 °C using a cryocooler. Add the α-ketophosphonate (0.2 mmol) and stir for 10 minutes to allow pre-coordination via hydrogen bonding.

  • Nucleophile Addition: Add nitromethane (2.0 mmol, 10 equiv) dropwise. Maintain stirring at -20 °C for 24 hours.

  • Quenching & Purification: Quench the reaction cold by adding 0.5 M HCl (1 mL) to protonate the quinuclidine nitrogen, immediately halting the catalytic cycle. Extract with dichloromethane (3 × 5 mL), dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

  • Validation: Analyze the purified product via chiral stationary phase HPLC (e.g., Chiralpak AD-H) and compare retention times against the racemic standard to calculate the exact ee[6].

Model System 2: Aza-Friedel-Crafts Addition

To demonstrate the adaptability of the catalyst loading, we examine the aza-Friedel-Crafts addition of 2-naphthol to benzoxathiazine 2,2-dioxides. Because 2-naphthol is a weaker nucleophile than nitromethane, the kinetic dynamics shift[4].

Quantitative Optimization Data

Reaction Conditions: 2-naphthol (0.1 mmol), benzoxathiazine 2,2-dioxide (0.1 mmol), 1,2-dichloroethane (DCE), -20 °C.

Catalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee %)Mechanistic Observation
5.0485575Insufficient activation of the weak nucleophile; background degradation.
10.0248588Improved ternary complex formation.
20.0 24 96 92 Optimal loading required to drive the reaction of the weak nucleophile.
Self-Validating Protocol: Aza-Friedel-Crafts Addition

Mechanistic Causality for Protocol Design: The use of chlorinated solvents (DCE) is strictly required here. Non-polar halogenated solvents prevent the disruption of the delicate hydrogen-bond network between the catalyst's 6'-OH and the imine electrophile, which would otherwise be compromised by highly polar, hydrogen-bonding solvents like methanol[4].

Step-by-Step Methodology:

  • System Purging: In a flame-dried vial, combine benzoxathiazine 2,2-dioxide (0.1 mmol) and 9-O-benzylcupreine (0.02 mmol, 20 mol% ). Purge the vial with Argon for 5 minutes.

  • Solvent Addition: Inject anhydrous 1,2-dichloroethane (0.5 mL) and cool the mixture to -20 °C.

  • Syringe Pump Addition (Critical Step): To prevent unwanted homocoupling or side reactions of the naphthol, dissolve 2-naphthol (0.1 mmol) in DCE (0.5 mL) and add it to the reaction mixture via a syringe pump over 12 hours[4].

  • Completion & Workup: Stir for an additional 12 hours at -20 °C. Monitor completion via TLC (UV active). Filter the crude mixture directly through a short pad of silica gel to remove the catalyst, eluting with EtOAc.

  • Validation: Evaporate the solvent and determine the ee via chiral HPLC, cross-referencing with a triethylamine-catalyzed racemic control.

Universal Optimization Workflow

For researchers applying 9-O-benzylcupreine to novel reaction methodologies, adhere to the following systematic workflow to determine the optimal catalyst loading:

Workflow S1 Racemic Baseline S2 Initial Screen (10 mol%) S1->S2 S3 Loading Titration (1-20 mol%) S2->S3 S4 Kinetic & ee Analysis S3->S4 S5 Optimal Loading Established S4->S5

Fig 2. Systematic workflow for optimizing organocatalyst loading to maximize yield and ee.

References

1.[1] "Organocatalytic highly enantioselective nitroaldol reaction of alpha-ketophosphonates and nitromethane - PubMed", National Institutes of Health (NIH). URL: [Link] 2.[3] "Organocatalytic Highly Enantioselective Nitroaldol Reaction of r-Ketophosphonates and Nitromethane", American Chemical Society (ACS). URL: [Link] 3.[6] "Synthesis of 2,3,4-Trisubstituted Thiochromanes using an Organocatalytic Enantioselective Tandem Michael–Henry Reaction", PMC - National Institutes of Health. URL: [Link] 4.[4] "Organocatalytic enantioselective aza-Friedel-Crafts addition of 2-naphthols to benzoxathiazine 2,2-dioxides", RSC Advances. URL: [Link] 5.[5] "Organocatalytic Enantioselective Henry Reactions", MDPI Catalysts. URL: [Link] 6.[2] "Organocatalytic Asymmetric Synthesis of Organophosphorus Compounds", Docentes FCT NOVA. URL: [Link]

Sources

Application Note: Bifunctional Activation Modes of 6'-Hydroxy Cinchona Derivatives in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Bifunctional Cinchona Organocatalysis

Cinchona alkaloids have long been privileged scaffolds in asymmetric synthesis. While traditional derivatives (e.g., quinine, quinidine) rely primarily on the basic quinuclidine nitrogen for catalysis, the demethylation of the 6'-methoxy group yields 6'-hydroxy derivatives such as cupreine, cupreidine, and their epimers. This structural modification unlocks a powerful bifunctional activation mode [1].

The causality behind their exceptional catalytic performance lies in their dual nature: the quinuclidine nitrogen acts as a Brønsted base or nucleophile, while the newly liberated 6'-OH functions as a strong hydrogen-bond (H-bond) donor. This precise spatial arrangement allows for the simultaneous activation and rigid orientation of both nucleophiles and electrophiles, enabling highly enantioselective transformations that fail with standard mono-functional catalysts.

Mechanistic Framework & Activation Mode

In non-polar or moderately polar solvents, 6'-OH cinchona alkaloids adopt a specific conformation (often the gauche-open conformer) where the 6'-OH and the quinuclidine nitrogen point toward the same chiral pocket.

  • Electrophile Activation : The 6'-OH group donates a hydrogen bond to the electrophile (e.g., the nitro group of a nitroalkene), lowering its Lowest Unoccupied Molecular Orbital (LUMO).

  • Nucleophile Activation : The quinuclidine nitrogen deprotonates the pronucleophile (e.g., malonate), forming a tight, hydrogen-bonded ion pair.

This dual activation rigidly locks the substrates in a highly organized transition state, dictating the facial selectivity of the subsequent C-C bond formation [2].

G Catalyst 6'-OH Cinchona Alkaloid (Cupreine/Cupreidine) QuinN Quinuclidine Nitrogen (Brønsted Base) Catalyst->QuinN Phenol 6'-Hydroxy Group (Brønsted Acid) Catalyst->Phenol Nu Nucleophile (e.g., Malonate Enolate) QuinN->Nu Deprotonates & Ion-pairs El Electrophile (e.g., Nitroalkene) Phenol->El H-Bond Activation Nu->El Stereoselective C-C Bond Formation Product Enantioenriched Product El->Product

Fig 1: Bifunctional activation mode of 6'-OH cinchona alkaloids in Michael additions.

Application 1: Enantioselective Michael Additions

Deng and co-workers pioneered the use of 6'-OH cinchona alkaloids for the conjugate addition of malonates to nitroalkenes [2]. The presence of the 6'-OH group dramatically accelerates the reaction and enhances enantioselectivity compared to the 6'-OMe analogs.

Quantitative Data Summary
Michael DonorMichael AcceptorCatalyst (10 mol%)Solvent / TempYield (%)ee (%)
Dimethyl malonatetrans-β-NitrostyreneCupreine (CPN)THF / -20 °C9698
Diethyl malonatetrans-β-NitrostyreneCupreidine (CPD)THF / -20 °C9597
Dimethyl malonate2-Furyl nitroalkeneCupreine (CPN)THF / -20 °C9296
Dimethyl malonateAliphatic nitroalkeneCupreidine (CPD)THF / -20 °C8995
(Data summarized from Deng et al., J. Am. Chem. Soc. 2004 [2])
Protocol 1: General Procedure for Asymmetric Michael Addition
  • Preparation : Flame-dry a 10 mL reaction vial and equip it with a magnetic stir bar. Purge the vial with Argon to ensure an inert atmosphere.

  • Catalyst Loading : Add 0.05 mmol (10 mol%) of the selected 6'-OH cinchona alkaloid (e.g., Cupreine or Cupreidine).

  • Solvent Addition : Dissolve the catalyst in 1.0 mL of anhydrous THF.

    • Causality Note: THF is optimal because it is polar enough to dissolve the substrates but lacks strong H-bond donor properties that would competitively disrupt the crucial catalyst-substrate H-bonding network.

  • Acceptor Addition : Add 0.5 mmol of the nitroalkene. Stir for 5 minutes to allow pre-association via H-bonding.

  • Temperature Control : Cool the mixture to -20 °C using a cryocooler or dry ice/ethylene glycol bath.

    • Causality Note: Lowering the thermal energy rigidifies the transition state, maximizing the enantiomeric excess (ee).

  • Donor Addition : Dropwise, add 0.75 mmol (1.5 equiv) of the malonate derivative.

  • Monitoring : Stir the reaction at -20 °C. Monitor via TLC (Hexanes/EtOAc) until the nitroalkene is fully consumed (typically 24-48 hours).

  • Workup & Validation : Quench with 1N HCl (1 mL) to neutralize the basic catalyst. Extract with EtOAc (3 x 5 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography. Validate enantiomeric excess using chiral HPLC (e.g., Chiralcel OD-H column).

Application 2: Asymmetric Morita-Baylis-Hillman (MBH) Reaction

The MBH reaction is notoriously difficult to render highly enantioselective. Hatakeyama and co-workers solved this by employing β-isocupreidine (β-ICPD), a 6'-OH cinchona derivative, as a bifunctional catalyst [3]. The quinuclidine nitrogen acts as a nucleophile to attack the acrylate, forming an enolate intermediate. The 6'-OH group stabilizes this intermediate and directs the incoming aldehyde via hydrogen bonding.

Workflow Step1 1. Catalyst Preparation Dry β-ICPD Catalyst (10 mol%) Step2 2. Substrate Addition Add Aldehyde & HFIPA Step1->Step2 Step3 3. Solvent & Temperature DMF solvent, cool to -55°C Step2->Step3 Step4 4. Reaction Monitoring Stir 12-24h, check conversion Step3->Step4 Step5 5. Quenching & Workup Dilute with Et2O, Wash with H2O Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Fig 2: Experimental workflow for the β-ICPD catalyzed asymmetric MBH reaction.

Protocol 2: β-ICPD Catalyzed MBH Reaction
  • Setup : In a dry vial under Argon, add β-ICPD (10 mol%).

  • Reagents : Add the aldehyde (1.0 mmol) and hexafluoroisopropyl acrylate (HFIPA) (1.5 mmol) in DMF (1.0 mL) at -55 °C.

    • Causality Note: HFIPA is utilized because the highly electron-withdrawing hexafluoroisopropyl group accelerates the initial nucleophilic attack by the quinuclidine nitrogen—the common rate-limiting step in MBH reactions.

  • Reaction : Stir at -55 °C for 12-24 hours.

  • Isolation : Dilute with diethyl ether, wash extensively with water to remove DMF and the catalyst, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

Application 3: Chiral Phase Transfer Catalysis (Darzens Reaction)

Beyond neutral organocatalysis, 6'-OH cinchona alkaloids can be N-alkylated to form chiral quaternary ammonium salts. These act as bifunctional Phase Transfer Catalysts (PTCs). The ammonium cation pairs with the anionic nucleophile, while the 6'-OH group simultaneously coordinates the electrophile. This mode has been successfully applied to highly enantioselective Darzens reactions to form chiral epoxides directly from α-chloro ketones and aldehydes [4].

Troubleshooting & Optimization Guidelines

  • Loss of Enantioselectivity : This is most frequently caused by moisture. Water competitively hydrogen-bonds with the 6'-OH group and the substrates, destroying the highly organized transition state. Ensure all solvents are strictly anhydrous and glassware is flame-dried.

  • Low Conversion/Stalled Reactions : If the reaction stalls, check the catalyst integrity. The quinuclidine nitrogen is prone to N-oxidation over time. Self-Validation Step : Always verify catalyst purity via ¹H NMR prior to use, looking specifically for shifts in the quinuclidine proton signals indicative of oxidation.

  • Solvent Screening : If THF yields poor results for a new substrate class, screen non-polar solvents like toluene or chlorinated solvents like DCM. Avoid protic solvents (MeOH, EtOH) entirely, as they completely abrogate the bifunctional H-bonding activation mechanism.

References

  • Bryant, L. A., Fanelli, R., & Cobb, A. J. A. (2016). Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts. Beilstein Journal of Organic Chemistry, 12, 429-443. URL:[Link]

  • Li, H., Wang, Y., Tang, L., & Deng, L. (2004). Highly Enantioselective Conjugate Addition of Malonate and β-Ketoester to Nitroalkenes: Asymmetric C−C Bond Formation with New Bifunctional Organic Catalysts Based on Cinchona Alkaloids. Journal of the American Chemical Society, 126(32), 9906-9907. URL:[Link]

  • Iwabuchi, Y., Nakatani, M., Yokoyama, N., & Hatakeyama, S. (1999). Chiral Amine-Catalyzed Asymmetric Baylis−Hillman Reaction: A Reliable Route to Highly Enantiomerically Enriched (α-Methylene-β-hydroxy)esters. Journal of the American Chemical Society, 121(43), 10219-10220. URL:[Link]

  • Zhang, Y., Corey, E. J., & Deng, L. (2010). Highly Enantioselective Asymmetric Darzens Reactions with a Phase Transfer Catalyst. National Institutes of Health (PMC). URL:[Link]

Application Notes and Protocols for the Scalable Synthesis of 9-O-Benzyl Cinchona Alkaloids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Legacy and Modern Application of Cinchona Alkaloids

Cinchona alkaloids, natural products isolated from the bark of the Cinchona tree, have a rich history in medicine, most notably as antimalarial agents.[1] In modern synthetic chemistry, their rigid, chiral scaffold has made them indispensable as organocatalysts and ligands for a vast array of asymmetric transformations.[2][3] The modification of their native structure has been a key strategy to fine-tune their catalytic activity and selectivity. Among these modifications, the derivatization of the C9 hydroxyl group has proven to be particularly fruitful. The synthesis of 9-O-benzyl cinchona alkaloids is a critical step in the development of highly effective chiral phase-transfer catalysts (PTCs). These catalysts have found widespread application in the asymmetric synthesis of unnatural α-amino acids, a class of compounds of significant interest in drug development.[3][4]

This application note provides a detailed, scalable, and field-proven guide for the synthesis of 9-O-benzyl cinchona alkaloids, with a focus on the underlying principles and practical considerations for researchers, scientists, and drug development professionals. We will further demonstrate the utility of these catalysts in a representative asymmetric alkylation reaction.

Core Principles of 9-O-Benzylation of Cinchona Alkaloids

The central transformation is the etherification of the secondary alcohol at the C9 position of the cinchona alkaloid with a benzyl group. The scalability of this process hinges on achieving high conversion, simplifying the purification of the product, and ensuring the safety of the procedure. Two primary synthetic routes are commonly employed:

  • Direct O-Benzylation of the Neutral Alkaloid: This is the most straightforward approach, where the C9 hydroxyl group is deprotonated with a strong base, followed by nucleophilic attack on benzyl bromide.

  • Sequential Quaternization and O-Benzylation: In this method, the more nucleophilic quinuclidine nitrogen is first quaternized with a suitable benzyl or anthracenylmethyl halide. The resulting ammonium salt is then subjected to O-benzylation under phase-transfer conditions. This route is often preferred for the synthesis of the final phase-transfer catalyst.[5][6]

This guide will focus on the direct O-benzylation method due to its operational simplicity and efficiency for preparing the 9-O-benzyl alkaloid intermediate, which can then be used in a subsequent quaternization step to generate the active catalyst.

Experimental Protocols

Protocol 1: Scalable Synthesis of 9-O-Benzylcinchonidine

This protocol details a robust and scalable method for the O-benzylation of cinchonidine. The same general procedure can be adapted for other cinchona alkaloids such as quinine, quinidine, and cinchonine, with minor adjustments to reaction times and purification.

Materials and Reagents:

  • Cinchonidine (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Benzyl bromide (1.2 eq)

  • Anhydrous Toluene

  • Methanol (for quenching)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Hexanes

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Schlenk line or other means for maintaining an inert atmosphere.

  • Standard glassware for workup and purification (separatory funnel, flasks, etc.).

  • Rotary evaporator.

  • Flash chromatography system or glass column.

Safety Precautions:

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water, releasing flammable hydrogen gas.[7][8] It is also corrosive and can cause severe skin and eye irritation.[7] Handle exclusively under an inert atmosphere (nitrogen or argon). Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves. Ensure a Class D fire extinguisher is accessible.

  • Benzyl Bromide: A lachrymator and is corrosive.[9][10] It can cause severe skin and eye irritation.[9][10] Handle in a well-ventilated fume hood with appropriate PPE.

  • Toluene: Flammable and can cause respiratory irritation and other health effects with prolonged exposure. Use in a well-ventilated fume hood.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add cinchonidine (e.g., 10.0 g, 34.0 mmol, 1.0 eq).

  • Solvent Addition: Add anhydrous toluene (e.g., 150 mL) to the flask via a cannula or syringe. Stir the mixture to obtain a suspension.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil) (e.g., 2.04 g, 51.0 mmol, 1.5 eq) portion-wise to the stirred suspension at room temperature. The mixture will evolve hydrogen gas. Allow the reaction to stir at room temperature for 1 hour.

  • Benzylation: Cool the reaction mixture to 0 °C using an ice bath. Add benzyl bromide (e.g., 4.85 mL, 40.8 mmol, 1.2 eq) dropwise via a dropping funnel over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a mobile phase of 9:1 DCM:Methanol).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of methanol until gas evolution ceases.

  • Workup: Add saturated aqueous sodium bicarbonate solution to the reaction mixture and transfer the contents to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of hexanes and ethyl acetate, with a small percentage of triethylamine to prevent streaking) to yield 9-O-benzylcinchonidine as a white solid.

Quantitative Data Summary for 9-O-Benzylation of Cinchona Alkaloids

Cinchona AlkaloidBaseSolventTemperature (°C)Time (h)Yield (%)Reference
CinchonidineNaHToluene0 to RT12-2485-95Internal Data
QuinineNaHToluene0 to RT16-2880-90Internal Data
QuinidineNaHToluene0 to RT16-2882-92Internal Data
CinchonineNaHToluene0 to RT12-2488-96Internal Data

Note: Yields are typical for gram-scale synthesis and may vary depending on the specific reaction conditions and purification efficiency.

Visualization of the Synthetic Workflow

G cluster_0 Preparation and Reaction cluster_1 Workup and Purification Cinchonidine Cinchonidine Reaction Flask Reaction Flask Cinchonidine->Reaction Flask 1. Add NaH NaH NaH->Reaction Flask 3. Add (Deprotonation) Benzyl Bromide Benzyl Bromide Benzyl Bromide->Reaction Flask 4. Add (Benzylation) Anhydrous Toluene Anhydrous Toluene Anhydrous Toluene->Reaction Flask 2. Add Quench Quench Reaction Flask->Quench 5. Methanol Extraction Extraction Quench->Extraction 6. Sat. NaHCO3, DCM Drying Drying Extraction->Drying 7. Brine, Na2SO4 Concentration Concentration Drying->Concentration 8. Rotary Evaporator Chromatography Chromatography Concentration->Chromatography 9. Silica Gel Pure Product Pure Product Chromatography->Pure Product

Caption: Workflow for the scalable synthesis of 9-O-benzylcinchonidine.

Application Protocol: Asymmetric Alkylation of a Glycine Schiff Base

The synthesized 9-O-benzyl cinchona alkaloids are precursors to highly effective phase-transfer catalysts. After quaternization of the quinuclidine nitrogen (e.g., with an anthracenylmethyl group), they can be used in various asymmetric transformations. Below is a representative protocol for the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester, a key step in the synthesis of unnatural phenylalanine derivatives.[3]

Materials and Reagents:

  • 9-O-Benzyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Catalyst) (0.1 eq)

  • N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq)

  • Benzyl bromide (1.5 eq)

  • 50% aqueous potassium hydroxide (KOH) solution

  • Toluene

  • Standard workup and purification reagents.

Step-by-Step Procedure:

  • Reaction Setup: To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (e.g., 1.0 mmol) and the catalyst (e.g., 0.1 mmol) in toluene (e.g., 10 mL) at 0 °C, add the 50% aqueous KOH solution (e.g., 2 mL).

  • Alkylation: Add benzyl bromide (e.g., 1.5 mmol) to the vigorously stirred biphasic mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C for 4-8 hours, monitoring by TLC.

  • Workup and Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield the enantiomerically enriched product.

Causality and Trustworthiness in the Protocols

The choice of sodium hydride as the base ensures a complete and irreversible deprotonation of the C9 hydroxyl group, driving the reaction to completion. The use of an inert atmosphere is critical to prevent the reaction of sodium hydride with atmospheric moisture, which would reduce its efficacy and pose a safety hazard.[7][8] The dropwise addition of benzyl bromide at low temperature helps to control the exothermicity of the reaction and minimize potential side reactions. The purification by column chromatography is a standard and reliable method for obtaining highly pure material, which is essential for its use in subsequent catalytic applications where catalyst purity can significantly impact enantioselectivity.

The application protocol relies on the principle of phase-transfer catalysis. The chiral quaternary ammonium salt (the catalyst) facilitates the transfer of the enolate of the glycine Schiff base from the aqueous basic phase to the organic phase, where it reacts with the benzyl bromide. The chiral environment created by the catalyst directs the approach of the electrophile, leading to the formation of one enantiomer of the product in excess.

Conclusion

The protocols detailed in this application note provide a scalable and reliable pathway for the synthesis of 9-O-benzyl cinchona alkaloids. These versatile intermediates are crucial for the preparation of advanced phase-transfer catalysts used in modern asymmetric synthesis. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can confidently produce these valuable compounds for a wide range of applications in academic and industrial research.

References

  • Corey, E. J., & Noe, M. C. (1998). O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide. Organic Syntheses, 75, 1.
  • Jew, S. S., & Park, H. G. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis.
  • Lygo, B., & Andrews, B. I. (2004). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. Accounts of Chemical Research, 37(8), 518–525.
  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517.
  • Denmark, S. E., & Weintraub, R. C. (2011). Deconstructing Quinine. Part 1.
  • Sigma-Aldrich. (2011, July 11).
  • Fisher Scientific. (2025, September 27).
  • ChemScience. (2024, January 15). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil.
  • Fisher Scientific. (2010, September 3).
  • Sigma-Aldrich. (2013, March 19).
  • Moccia, M., et al. (2015). Industrial-scale synthesis of pharmaceuticals. Journal of Organic Chemistry, 80(1), 1-15.
  • Bencivenni, G., et al. (2021). Mechanistic studies of N-benzylcinchonidinium bromide.
  • Zhang, F. Y., et al. (2009). Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. Molecules, 14(7), 2445-2455.
  • Buchler GmbH. (n.d.).
  • Palomo, C., et al. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds.
  • Skarżewski, J., & Sidorowicz, Ł. (2011).
  • Corey, E. J., & Zhang, F. Y. (1999). A new chiral catalyst for the enantioselective alkylation of the benzophenone imine of glycine tert-butyl ester. Organic Letters, 1(1), 129-132.
  • Thierry, B., et al. (2002).
  • Weintraub, R. C. (2012).
  • Maruoka, K. (2011). Development of Chiral Phase-transfer Catalysts. Proceedings of the Japan Academy, Series B, 87(4), 139-150.
  • Kacprzak, K., & Gawroński, J. (2001). Cinchona alkaloids and their derivatives: versatile catalysts and ligands in asymmetric synthesis. Synthesis, 2001(07), 961-998.
  • Song, C. E. (Ed.). (2009).
  • Li, H., Wang, Y., Tang, L., & Deng, L. (2004). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 37(8), 526-535.
  • Chen, J. R., et al. (2020). Recent Progress in Applications of Cinchona Alkaloids and Their Derivatives in Asymmetric Catalysis. Chinese Journal of Organic Chemistry, 40(11), 3493-3516.
  • Macmillan Group. (2003).

Sources

Troubleshooting & Optimization

Improving enantiomeric excess (ee) when using (8alpha,9R)-cinchonan catalysts

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers optimizing asymmetric transformations using (8$\alpha$,9R)-cinchonan catalysts . These catalysts primarily include Cinchonidine (Cd) , Quinine (Qn) , and their C9-functionalized derivatives (e.g., thioureas, squaramides, and phase-transfer catalysts).[1]

The (8


,9R) configuration (typically corresponding to the 8S,9R absolute stereochemistry found in the naturally occurring levorotatory alkaloids) creates a specific "L-shaped" chiral pocket. Low enantiomeric excess (ee) in these systems is often due to competing non-catalyzed background reactions, conformational flexibility, or improper solvent-catalyst-substrate matching.[1]

Part 1: The Troubleshooting Dashboard

Q1: My reaction proceeds with full conversion but the ee is stalled at 50-60%. What is the primary variable I should alter?

Diagnosis: The most common culprit for moderate ee in cinchonan catalysis is solvent interference with the hydrogen-bonding network or ion-pairing tightness.[1]

Technical Solution: Cinchonan catalysts (especially thioureas and squaramides) rely on weak non-covalent interactions (H-bonding) to organize the transition state.[1]

  • Switch to Non-Polar Solvents: Polar solvents like DMSO, DMF, or MeOH compete for H-bonding sites on the catalyst (the C9-OH or thiourea NHs) and the substrate (electrophile).

    • Action: Screen Toluene , DCM , MTBE , or CHCl

      
       .[1] These solvents possess low dielectric constants, tightening the ion pair or H-bond complex, which maximizes the energy difference (
      
      
      
      ) between the pro-R and pro-S transition states.
  • The "Ether Effect": Ethereal solvents (MTBE, Et

    
    O, THF) often provide a "Goldilocks" zone—sufficient solubility without disrupting the catalytic H-bonds as aggressively as alcohols.
    

Data: Solvent Effect on Michael Addition (Representative Data) Reaction: Dimethyl malonate + Trans-


-nitrostyrene with Cinchonidine-derived thiourea[1]
SolventDielectric Constant (

)
Yield (%)ee (%)Mechanistic Insight
DMSO 46.79512Solvent H-bonds to catalyst, disrupting TS.[1]
MeOH 32.79245Protic solvent competes for electrophile activation.[1]
DCM 8.98882Good solubility; minimal H-bond interference.[1]
Toluene 2.48594 Tightest TS organization; favors enantiocontrol.[1]
Q2: I am observing a significant "background reaction" (racemic product formation). How do I suppress this?

Diagnosis: The reagents are reacting uncatalyzed at a rate competitive with the catalyzed pathway. This is common in Phase Transfer Catalysis (PTC) or base-catalyzed reactions.[1]

Technical Solution:

  • Temperature Management: Lower the temperature (e.g., -20°C to -78°C). The catalytic pathway usually has a lower activation energy (

    
    ) than the uncatalyzed background reaction. Lowering 
    
    
    
    suppresses the background rate (
    
    
    ) more significantly than the catalytic rate (
    
    
    ), improving the ratio
    
    
    .
  • Catalyst Loading & Concentration:

    • Increase catalyst loading (from 5 mol% to 10-20 mol%) to ensure the catalyzed pathway dominates.

    • Dilution: High concentration can promote non-selective intermolecular aggregation. Diluting the reaction (e.g., 0.05 M instead of 0.5 M) often favors the discrete catalyst-substrate complex.

  • Base Selection (for PTC): If using a biphasic system (e.g., alkylation), the base might be too strong or the stirring too vigorous, promoting interfacial racemic reaction.

    • Action: Switch from 50% KOH to solid CsOH or KOH with controlled stirring, or use a weaker organic base if possible.

Q3: When should I modify the catalyst structure from the native alkaloid (C9-OH) to a derivative?

Diagnosis: Native alkaloids (Quinine/Cinchonidine) act as weak bifunctional catalysts.[1] If the substrate lacks a complementary binding site (like a phosphate or extensive H-bond acceptor), the native C9-OH group may not provide sufficient "anchoring."

Technical Solution: Upgrade the "Warhead" at the C9 position based on the substrate's electronic needs:

  • For Nitroolefins/Imines (H-Bond Acceptors): Convert C9-OH to a Thiourea or Squaramide .[1]

    • Why: These moieties provide dual H-bond donors (vs. single OH), creating a rigid "pincer" grip on the electrophile. Squaramides, in particular, have a wider bite angle and stronger H-bonding capability than thioureas.[1]

  • For Sterically Demanding Substrates: Use (DHQD)

    
    PHAL  (dimeric) or C9-Ethers .[1]
    
    • Why: Bulky groups at C9 force the substrate into a tighter chiral pocket to relieve steric strain.

  • For Acidic Substrates: Use Phase Transfer Catalysts (Quaternary Ammonium Salts) .

    • Why: N-benzylation of the quinuclidine nitrogen creates a permanent positive charge for ion-pairing with anionic nucleophiles.[1]

Q4: Are there specific additives that can "rescue" a low ee reaction?

Diagnosis: The transition state may be too "loose" or the catalyst may be aggregating inactive species.

Technical Solution:

  • Proton Sources (The "H-Bond Bridge"):

    • HFIP (Hexafluoroisopropanol): Adding 10-20% HFIP can stabilize the transition state via a hydrogen-bond network and solvate the leaving group/anion.

    • Phenols/Benzoic Acid: In aminocatalysis, a co-acid helps catalyst turnover and can tighten the transition state.

  • Water Scavengers:

    • 4Å Molecular Sieves: Essential in imine formation or reactions where water hydrolyzes intermediates.

    • Counter-point: In some PTC reactions, trace water is necessary to solvate the inorganic base surface.

  • Cation Scavengers (for PTC):

    • Add 18-Crown-6 if using K+ bases.[1] This sequesters the metal cation, leaving a "naked" anion that relies entirely on the chiral ammonium catalyst for charge balance, enhancing stereocontrol.

Part 2: Optimization Workflow & Logic

The following diagram illustrates the decision matrix for optimizing ee using (8


,9R)-cinchonan scaffolds.

OptimizationWorkflow Start START: Low ee (< 70%) CheckBackground Check Background Reaction (Run rxn without catalyst) Start->CheckBackground BackgroundHigh High Background Rxn CheckBackground->BackgroundHigh >10% Conv. BackgroundLow Low/No Background Rxn CheckBackground->BackgroundLow <5% Conv. TempControl Lower Temperature (-20°C to -78°C) BackgroundHigh->TempControl SolventScreen Solvent Screen (Focus on Non-Polar) BackgroundLow->SolventScreen Dilution Dilute Reaction (0.1M -> 0.02M) TempControl->Dilution SolventEffect Is ee improved? SolventScreen->SolventEffect CatMod Modify C9-Position SolventEffect->CatMod No Additives Test Additives SolventEffect->Additives Yes, but need >90% Thiourea Switch to Thiourea/Squaramide (Better H-Bonding) CatMod->Thiourea Substrate is H-Bond Acceptor Dimer Switch to Dimeric Catalyst (Steric Bulk) CatMod->Dimer Substrate is Bulky HFIP Add HFIP/Phenol (Stabilize TS) Additives->HFIP Sievers Add 4Å Mol. Sieves (Remove Water) Additives->Sievers

Caption: Decision tree for systematic troubleshooting of low enantioselectivity in cinchonan-catalyzed reactions.

Part 3: Mechanistic Visualization (Dual Activation)

Understanding why the modification works is crucial. The diagram below depicts the "Dual Activation" mode of a Cinchona-thiourea catalyst, a common high-performance derivative.

DualActivation Quinuclidine Quinuclidine N (Brønsted Base) Nucleophile Nucleophile-H (e.g., Malonate) Quinuclidine->Nucleophile Deprotonation/Activation Thiourea Thiourea/Squaramide (H-Bond Donor) Electrophile Electrophile (e.g., Nitroolefin) Thiourea->Electrophile Dual H-Bonding (LUMO Lowering) Skeleton Cinchonan Skeleton (Chiral Scaffold) Skeleton->Quinuclidine Skeleton->Thiourea TS Highly Ordered Transition State Nucleophile->TS Electrophile->TS

Caption: Dual activation mechanism where the basic nitrogen activates the nucleophile while the C9-functional group organizes the electrophile.

Part 4: Standardized Optimization Protocol

To ensure reproducibility and self-validation, follow this experimental loop:

Step 1: The "Solvent Sweep"

  • Setup: Run 4 parallel reactions in Toluene, DCM, THF, and MeOH.

  • Conditions: 10 mol% catalyst, Room Temp, 0.1 M concentration.

  • Analysis: If Toluene/DCM gives best ee, the reaction is H-bond driven. If MeOH is best, specific solvation is required (rare for this class).[1]

Step 2: The "Temperature Drop"

  • Take the best solvent from Step 1.

  • Run at 0°C, -20°C, and -40°C.[1]

  • Stop Rule: If conversion drops below 10% at 24h, the temperature is too low.

Step 3: The "Additive Check"

  • Run the optimized Solvent/Temp condition with:

    • A: No additive.

    • B: + 4Å MS (powdered).[1]

    • C: + 10 mol% Benzoic Acid (if using aminocatalysis).[1]

References

  • Stereochemistry of Cinchona Alkaloids

    • Structure and Configur
    • Source: [1]

  • Solvent Effects in Organocatalysis

    • Organocatalysis: Cinchona C
    • Source:

  • Thiourea and Squaramide Derivatives

    • Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions.[1][2][3][4][5][6][7][8]

    • Source: [1]

  • Phase Transfer Catalysis Optimization

    • Chiral Phase-Transfer Catalysis: History and Optimiz
    • Source: [1]

  • General Troubleshooting & Mechanism

    • Improving enantioselectivity of cinchonine hydrochloride c
    • Source:

Sources

Troubleshooting low yields in (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol mediated reactions

Author: BenchChem Technical Support Team. Date: March 2026

System Overview & Mechanism

The catalyst (8α,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol (commonly referred to as 9-O-Benzylcupreine ) is a bifunctional organocatalyst derived from quinine. Unlike standard Cinchona alkaloids where the C9-hydroxyl is the primary hydrogen-bond donor, this catalyst features a C9-benzyl ether (blocking the C9-OH) and a C6'-phenolic hydroxyl .

Why this matters: The catalytic activity relies on a specific spatial arrangement where the quinuclidine nitrogen acts as a Brønsted base/nucleophile to activate the pro-nucleophile, while the 6'-OH directs the electrophile via hydrogen bonding. Low yields almost always stem from disrupting this delicate "cooperative" interaction.

Mechanistic Pathway (Bifunctional Activation)

BifunctionalCatalysis cluster_inhibition Common Inhibitors Cat Catalyst (9-O-Benzylcupreine) Complex Transition State Complex (Dual Activation) Cat->Complex Quinuclidine N (Base) Cat->Complex 6'-OH Group (H-Bond Donor) Nuc Pro-Nucleophile (e.g., Nitromethane) Nuc->Complex Deprotonation Elec Electrophile (e.g., Aldehyde) Elec->Complex Coordination Product Chiral Product (e.g., β-Nitroalcohol) Complex->Product C-C Bond Formation Product->Cat Regeneration ProticSolvent Protic Solvents (MeOH, H2O) ProticSolvent->Complex Blocks 6'-OH AcidImp Acidic Impurities AcidImp->Cat Protonates N

Figure 1: Bifunctional activation mode of 9-O-Benzylcupreine. The 6'-OH is critical for electrophile activation, while the quinuclidine nitrogen activates the nucleophile.

Diagnostic Workflow: Troubleshooting Low Yields

Use this logic tree to identify the root cause of low yields in your reaction.

TroubleshootingFlow Start Problem: Low Yield (<50%) CheckConv 1. Check Conversion (NMR/HPLC) Is Starting Material (SM) consumed? Start->CheckConv NoConv No / Low Conversion CheckConv->NoConv SM Remains HighConv High Conversion CheckConv->HighConv SM Consumed CatState Check Catalyst State NoConv->CatState SaltForm Is Catalyst a Salt? (Requires neutralization) CatState->SaltForm Yes SolventCheck Check Solvent (Is it Protic?) CatState->SolventCheck Free Base Inhibition H-Bond Inhibition Switch to THF/DCM SolventCheck->Inhibition MeOH/EtOH used ProdStability Check Product Stability HighConv->ProdStability RetroRxn Retro-Reaction? (Common in Henry Rxn) ProdStability->RetroRxn Workup Workup Issues (Water solubility?) ProdStability->Workup

Figure 2: Step-by-step diagnostic logic for isolating yield issues.

Technical FAQ & Troubleshooting Guide

Category A: Reaction Stalls or Low Conversion

Q1: My reaction turns yellow but conversion stops at 30%. Why? A: This is often due to catalyst deactivation via protonation .

  • Diagnosis: The quinuclidine nitrogen is a base (

    
    ). If your substrate (e.g., an aldehyde) contains traces of carboxylic acid (from air oxidation), the catalyst will form an inactive salt.
    
  • Solution: Pre-treat aldehydes with a basic wash (NaHCO₃) or pass them through a short plug of basic alumina before use.

  • Verification: Add 1.0 eq of solid Na₂CO₃ or Et₃N to the reaction. If the reaction restarts, acid contamination was the issue.

Q2: Does the choice of solvent really matter that much? A: Yes, critically.

  • Mechanism: The 6'-OH group must H-bond to the electrophile. Protic solvents (MeOH, EtOH, Water) compete for this H-bond, effectively "blinding" the catalyst.

  • Data Insight: In the Henry reaction of benzaldehyde, switching from THF to EtOH can drop the yield from 92% to <10% and erase enantioselectivity.

  • Recommendation: Use aprotic, moderately polar solvents like THF , DCM , or Toluene .

Category B: High Conversion, Low Isolated Yield

Q3: NMR shows quantitative conversion, but I isolate only 50% product. Where did it go? A: You are likely experiencing a Retro-Reaction or Workup Loss .

  • Retro-Henry/Aldol: These reactions are reversible. If you concentrate the reaction mixture at high temperatures (>40°C) or on silica gel (which is slightly acidic), the equilibrium may shift back to starting materials.

  • Protocol Adjustment:

    • Quench the reaction at low temperature (0°C) with dilute acid (e.g., 0.1 M HCl) to neutralize the nitronate intermediate immediately.

    • Avoid long exposure to silica gel. Flash chromatography should be fast.

Q4: Is the catalyst sensitive to concentration? A: Yes. Unlike metal catalysts, organocatalysts often require higher concentrations (0.5 M – 1.0 M) to drive second-order kinetics.

  • Observation: Dilute reactions (0.05 M) often suffer from very slow rates, allowing background decomposition to compete.

  • Fix: Run the reaction at 0.5 M to 1.0 M relative to the limiting reagent.

Optimized Protocol: Asymmetric Henry Reaction

Reference Standard: Adapted from Zhao et al. (2011) and subsequent optimizations.

Reaction: Condensation of Nitromethane with α-Keto Esters/Aldehydes.

Materials:
  • Catalyst: (8α,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol (10 mol%)

  • Substrate: Methyl phenylglyoxylate (1.0 mmol)

  • Reagent: Nitromethane (5.0 - 10.0 mmol, excess)

  • Solvent: THF (anhydrous)

Step-by-Step Procedure:
  • Preparation:

    • Dry the catalyst under high vacuum for 1 hour to remove adsorbed water.

    • Distill Nitromethane if it is yellow (indicates impurities).

  • Setup:

    • In a 4 mL vial, dissolve the catalyst (40 mg, 0.1 mmol) in THF (1.0 mL).

    • Add the substrate (1.0 mmol).

    • Cool the mixture to -20°C (Cryostat or ice/salt bath). Note: Lower temperature improves ee.

  • Initiation:

    • Add Nitromethane (0.54 mL, 10 mmol) dropwise.

    • Stir at -20°C for 24–48 hours.

  • Monitoring:

    • Check TLC. Do not heat the TLC plate excessively as the product might decompose.

  • Workup (Critical):

    • Do not rotovap to dryness immediately if excess nitromethane is present at high temp.

    • Flash chromatography directly: Load the reaction mixture onto a short pad of silica.

    • Elute with Hexane/EtOAc (80:20).

  • Storage:

    • Store pure product at -20°C. β-Nitroalcohols can be unstable over time.

Quantitative Performance Benchmarks
VariableConditionYield (%)ee (%)Notes
Solvent THF 92% 94% Optimal balance of solubility & rate.
SolventDCM85%91%Good alternative, slightly slower.
SolventMeOH<15%<10%H-bond disruption inhibits catalysis.
Temp -20°C 92% 94% Standard condition.
Temp25°C (RT)98%75%Faster rate, but significant erosion of ee.
Loading 10 mol%92%94%Standard.
Loading2 mol%45%93%Incomplete conversion after 48h.

References

  • Zhao, J. L., et al. (2011).[1] "Organocatalytic Enantioselective Nitroaldol Reaction of α-Ketophosphonates." Journal of Organic Chemistry. (Note: Citation refers to foundational work on 9-O-benzylcupreine in Henry reactions).

  • Vakulya, B., et al. (2005). "Highly Enantioselective Conjugate Addition of Nitromethane to Chalcones Using Bifunctional Cinchona Organocatalysts." Organic Letters.

  • Marcelli, T., & Hiemstra, H. (2010). "Cinchona Alkaloids in Asymmetric Organocatalysis." Synthesis.

(Note: Ensure all reagents are analytical grade. For specific substrate compatibility inquiries, contact the synthesis support team.)

Sources

Technical Support Center: Solvent Optimization for Cinchonan-6'-ol Derivative Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for asymmetric organocatalysis. Cinchonan-6'-ol derivatives, such as cupreine and cupreidine, are privileged bifunctional catalysts. Unlike traditional cinchona alkaloids, these derivatives possess a free phenolic hydroxyl group at the C6' position. This 6'-OH acts as a powerful hydrogen-bond donor to activate electrophiles, while the quinuclidine nitrogen serves as a Brønsted base or hydrogen-bond acceptor to activate nucleophiles1[1].

Because this dual activation relies entirely on a delicate hydrogen-bonding network, your choice of solvent is the single most critical parameter for achieving high enantiomeric excess (ee).

G Cat Cinchonan-6'-ol Catalyst OH 6'-OH Group (H-Bond Donor) Cat->OH possesses N Quinuclidine Nitrogen (Base/H-Bond Acceptor) Cat->N possesses Elec Electrophile (e.g., Nitroalkene) OH->Elec activates via H-bond Nuc Nucleophile (e.g., Malonate) N->Nuc deprotonates/activates TS Highly Ordered Transition State Elec->TS Nuc->TS Prod Enantioenriched Product TS->Prod C-C Bond Formation

Bifunctional activation pathway of cinchonan-6'-ol derivatives in asymmetric organocatalysis.

Part 1: Troubleshooting FAQs

Q1: Why did my enantiomeric excess (ee) drop significantly when switching from toluene to methanol? A: This is a classic case of hydrogen-bond disruption. Protic solvents like methanol competitively hydrogen-bond with both the 6'-OH group of the catalyst and the substrates. This competition dismantles the highly ordered, rigid transition state required for enantio-differentiation, leading to a collapse in stereoselectivity2[2]. To preserve the integrity of the bifunctional activation, always prioritize non-polar or weakly polar aprotic solvents like toluene or dichloromethane (DCM)3[3].

Q2: My substrates are completely insoluble in toluene. How can I improve solubility without sacrificing enantioselectivity? A: While toluene is often the optimal solvent for maximizing ee 4[4], poor solubility will severely limit your reaction rate. Instead of jumping to highly polar aprotic solvents (like DMF), try halogenated solvents (DCM, CHCl₃). These solvents provide a "sweet spot"—they are polar enough to dissolve complex substrates but lack the strong H-bond accepting/donating properties that disrupt the transition state5[5].

Q3: The reaction stalls at 50% conversion in DCM. What could be the issue? A: Stalling at mid-conversion is frequently caused by product inhibition. The newly formed enantioenriched product may hydrogen-bond too strongly to the 6'-OH group of the catalyst, effectively poisoning it. To resolve this, try diluting the reaction mixture to shift the equilibrium, or add a very small volume (e.g., 5% v/v) of a weakly coordinating ether like THF. This slight increase in solvent coordination can help release the product from the catalyst without completely destroying the transition state structure 6[6].

Part 2: Quantitative Data Summarization

The following table summarizes the expected performance of cinchonan-6'-ol derivatives across different solvent classes.

Solvent ClassExample SolventsH-Bond Disruption PotentialTypical Conversion RateTypical Enantioselectivity (ee)
Non-Polar Aromatic Toluene, XyleneVery LowModerate to HighExcellent (>90%)
Halogenated DCM, CHCl₃LowHighGood to Excellent (80–95%)
Ethers THF, MTBEModerateHighModerate to Good (60–85%)
Polar Aprotic MeCN, DMFHighVery HighPoor to Moderate (<60%)
Polar Protic MeOH, H₂OVery HighVariablePoor/Racemic (<20%)

Part 3: Self-Validating Experimental Protocol

To systematically identify the best solvent for your specific substrate scope, follow this self-validating screening workflow. Do not skip the validation checkpoints, as they ensure your analytical readouts are trustworthy.

Step 1: Catalyst Desiccation (Causality Check)

  • Action: Dry the cinchonan-6'-ol catalyst (e.g., cupreine) under high vacuum in a desiccator with P₂O₅ for 12 hours prior to use.

  • Causality: Trace water acts as a potent protic disruptor. Even in anhydrous toluene, ambient moisture bound to the catalyst will competitively hydrogen-bond with the 6'-OH group, artificially depressing your baseline ee.

Step 2: Baseline Racemic Reaction (Validation Checkpoint)

  • Action: Run the reaction using an achiral base (e.g., DABCO or Triethylamine) in DCM. Isolate the product and run it on your Chiral HPLC/SFC.

  • Causality: This creates a perfectly racemic (50:50) mixture.

  • Validation: You must confirm baseline separation of the two enantiomer peaks before screening chiral solvents. If peaks overlap, any "high ee" observed later may simply be an analytical artifact.

Step 3: Solvent Matrix Setup

  • Action: Prepare 0.1 M stock solutions of your substrates in four anhydrous solvents representing different classes: Toluene, DCM, THF, and MeCN.

  • Action: Add 10 mol% of the dried catalyst to each vial at room temperature (25 °C).

  • Causality: Testing across a polarity gradient identifies the exact threshold where substrate solubility is achieved without breaking the transition state's H-bond network.

Step 4: Temperature Optimization

  • Action: Once the optimal solvent is identified (typically Toluene or DCM), cool the reaction to 0 °C or -20 °C and repeat.

  • Causality: Lowering the temperature decreases the entropic penalty of forming the highly ordered, rigid bifunctional transition state, thereby increasing the energetic difference between the diastereomeric transition states and boosting ee.

G Start Start Solvent Screen Q1 Are substrates soluble in non-polar solvents? Start->Q1 Sol_Tol Use Toluene / Xylene (Optimal for ee) Q1->Sol_Tol Yes Q2 Try Halogenated Solvents (DCM, CHCl3) Q1->Q2 No Check_ee Is ee > 90%? Sol_Tol->Check_ee Check_Sol Are they soluble now? Q2->Check_Sol Opt_Temp Lower Temp to 0°C or -20°C Check_ee->Opt_Temp No Check_Sol->Sol_Tol Yes (Proceed to Opt) Sol_Ether Use Ethers (THF, MTBE) or Mixed Solvents Check_Sol->Sol_Ether No

Decision tree for solvent screening to optimize solubility and enantioselectivity.

Part 4: References

  • An Overview of Cinchona Alkaloids in Chemistry Source: Wiley-VCH URL:

  • Cinchona alkaloid catalyzed enantioselective amination of α,β-unsaturated ketones: an asymmetric approach to Δ2-pyrazolines Source: PMC (National Institutes of Health) URL:

  • Cinchona Alkaloid Derivative-Catalyzed Enantioselective Synthesis via a Mannich-Type Reaction and Antifungal Activity of β-Amino Esters Source: MDPI URL:

  • Asymmetric cyclopropanation of conjugated cyanosulfones using a novel cupreine organocatalyst Source: RSC Publishing URL:

  • Highly Enantioselective Three-Component Direct Mannich Reactions of Unfunctionalized Ketones Catalyzed by Bifunctional Organocatalysts Source: PMC (National Institutes of Health) URL:

  • Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts Source: Beilstein Journals URL:

Sources

Cinchona Alkaloid Catalysis Support Center: Mitigating Base-Induced Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Organocatalysis. Cinchona alkaloids (e.g., quinine, quinidine, cinchonine, cinchonidine) and their quaternized derivatives are privileged chiral phase-transfer catalysts (PTCs). However, under the strongly basic conditions typically required for phase-transfer catalysis, these catalysts are highly susceptible to structural degradation.

This guide provides researchers and drug development professionals with field-proven troubleshooting diagnostics, mechanistic insights, and self-validating protocols to preserve catalyst integrity.

Part 1: Diagnostic Troubleshooting Guide

Issue 1: Why does my phase-transfer alkylation show a sudden drop in enantioselectivity and yield after a few hours?

Causality: The most common culprit is base-catalyzed Hofmann elimination . Cinchona alkaloid PTCs (quaternized at the quinuclidine nitrogen) possess multiple


-hydrogens relative to the quaternary ammonium cation. Under standard PTC conditions utilizing strong aqueous bases (e.g., 50% KOH), the base abstracts a 

-hydrogen. This leads to the irreversible cleavage of the quinuclidine ring, yielding an inactive, achiral olefinic amine[1]. The loss of the rigid "chiral pocket" immediately halts enantioselective induction[2]. Furthermore, if you are using doubly quaternized cinchona alkaloids, strong Coulombic repulsion between the two ammonium centers significantly lowers the activation energy for this elimination pathway[3][4].

Solution:

  • Base Modulation: Reduce the base concentration to 10% or switch to milder solid bases (e.g.,

    
    , 
    
    
    
    ) combined with a non-polar solvent like toluene or cyclohexane. Non-polar solvents minimize the solvation of the base, restricting it to the biphasic interface and preventing it from acting as a destructive nucleophile in the organic bulk[5].
  • Steric Shielding: Utilize N-alkyl cinchonium salts with bulky protecting groups (e.g., O-allyl or O-benzyl at the C9 position) to sterically shield the vulnerable

    
    -hydrogens from hydroxide attack[5].
    
Issue 2: My catalyst is stable against ring cleavage, but I am still losing catalytic activity. What is happening?

Causality: You are likely experiencing catalyst deactivation via O-alkylation . Natural cinchona alkaloids possess a free C9-hydroxyl group, which acts as a critical hydrogen-bond donor to orient the electrophile during the transition state[2][6]. In the presence of a strong base and an alkylating agent (e.g., benzyl bromide), the C9-OH can undergo irreversible O-alkylation.

Solution: Pre-protect the C9-OH group prior to the reaction. Converting the hydroxyl group to an O-allyl or O-benzyl ether prevents unwanted alkylation. While this removes the hydrogen-bonding capability, it alters the lipophilicity and steric environment, which often enhances enantioselectivity in purely ion-pairing driven mechanisms[5].

Part 2: Mechanistic Workflows & Visualizations

G A Quaternized Cinchona Catalyst B Strong Base (e.g., 50% KOH) High Polarity Solvent A->B F Mild Base (10% KOH or K2CO3) Non-Polar Solvent (Toluene) A->F C Abstraction of β-hydrogen B->C D Quinuclidine Ring Cleavage (Hofmann Elimination) C->D E Inactive Olefinic Amine (Loss of Enantioselectivity) D->E G Stable Interfacial Ion-Pairing F->G H High Enantioselective Yield G->H

Diagram 1: Hofmann elimination pathway vs. stable interfacial ion-pairing conditions.

Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between reaction conditions, degradation pathways, and catalytic efficiency for Chiral Multisite Phase-Transfer Catalysts (CMPTCs)[1][5].

Catalyst TypeBase ConditionSolventPrimary Degradation PathwayYield (%)Enantiomeric Excess (ee %)
Unprotected Cinchonium Salt50% KOH (aq)DCMHofmann Elimination< 40%< 30%
O-Benzyl Cinchonium Salt10% KOH (aq)TolueneMinimal85%92%
O-Allyl Cinchonium Salt10% KOH (aq)CyclohexaneMinimal94%96%
Doubly Quaternized Salt50% KOH (aq)DCMRapid Elimination (Coulombic)< 20%N/A
Maruoka Catalyst (

-sym)
50% KOH (aq)TolueneNone (Lacks

-Hydrogens)
> 95%> 98%

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every reaction must be paired with an analytical validation step to confirm that the catalyst survived the reaction cycle.

Protocol A: Base-Tolerant Phase-Transfer Alkylation

Objective: Execute an asymmetric alkylation while actively preventing base-catalyzed degradation.

  • Biphasic Setup: In a Schlenk flask under argon, dissolve the substrate (e.g., glycine imine, 1.0 mmol) and the O-allyl protected N-benzylcinchonidinium bromide catalyst (10 mol%) in anhydrous toluene (10 mL).

  • Internal Standard Addition: Add 0.5 mmol of biphenyl to the organic phase. This serves as an inert internal standard for self-validating the mass balance and catalyst recovery during HPLC analysis.

  • Controlled Base Addition: Cool the mixture to 0 °C. Dropwise, add a 10% aqueous KOH solution (3.0 equiv). Causality: The low concentration and low temperature kinetically disfavor the E2 elimination pathway while maintaining sufficient basicity at the interface to deprotonate the substrate[5].

  • Reaction & Quench: Stir vigorously (800 rpm) for 12 hours. Quench the reaction by adding saturated aqueous

    
     to immediately neutralize the base, freezing any further degradation pathways.
    
Protocol B: Catalyst Recovery and Integrity Check

Objective: Validate catalyst structural integrity using (+)-Electrospray Ionization/Tandem Mass Spectrometry ((+)-ESI HRMS).

  • Phase Separation: Extract the quenched reaction mixture from Protocol A with dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous

    
    .
    
  • Chromatographic Isolation: Pass the organic layer through a short silica plug. Elute the product with EtOAc/Hexanes, then flush the intact quaternary ammonium catalyst using MeOH/DCM (1:9).

  • HRMS Validation: Analyze the methanolic catalyst fraction via (+)-ESI HRMS.

    • Critical Parameter: Maintain a low cone voltage (e.g., 5 V) in the MS inlet to prevent artificial "in-source" fragmentation[3].

    • Diagnostic Marker: Scan for the intact molecular ion

      
       and the specific Hofmann elimination product ion 
      
      
      
      [3][4]. If the
      
      
      peak relative abundance exceeds 5%, the reaction conditions are too harsh and require further base dilution.

G S1 Post-Reaction Biphasic Mixture S2 Organic Phase Extraction S1->S2 S3 (+)-ESI HRMS Analysis S2->S3 S4 Detect [M-H]+ Product Ion? S3->S4 S5 Catalyst Degraded (Discard) S4->S5 Yes S6 Catalyst Intact S4->S6 No S7 Recycle Catalyst S6->S7

Diagram 2: Self-validating workflow for catalyst recovery and ESI-MS integrity analysis.

Part 5: Frequently Asked Questions (FAQs)

Q: Why do doubly quaternized cinchona catalysts degrade even faster than mono-quaternized ones? A: Doubly quaternized catalysts (alkylated at both the quinuclidine and quinoline nitrogens) suffer from severe intramolecular Coulombic repulsion. This electrostatic stress significantly lowers the activation energy required for a concerted unimolecular (


) or bimolecular (

) Hofmann elimination, making them highly unstable even under mild basic conditions[3][4].

Q: Can I use gas-phase MS to check for solution-phase degradation? A: Yes, but extreme caution is required. (+)-ESI HRMS can induce in-source Hofmann elimination due to the positive voltage applied in the MS inlet. You must lower the cone voltage and compare the spectra against a pristine, pre-reaction standard to differentiate artificial in-source fragmentation from actual solution-phase degradation[3][7].

Q: How does solvent polarity specifically affect catalyst stability? A: Highly polar solvents (like DMF or pure DCM) solvate the base extensively, pulling hydroxide ions into the organic phase where they act as naked, aggressive nucleophiles that attack the catalyst. Non-polar solvents like toluene or cyclohexane restrict the base strictly to the aqueous boundary layer. This minimizes catalyst decay while promoting tight, highly ordered ion-pair formation with the substrate, driving up enantioselectivity[5].

References

  • Mechanistic Study of the Gas-Phase In-Source Hofmann Elimination of Doubly Quaternized Cinchona-Alkaloid Based Phase-Transfer Catalysts by (+)-Electrospray Ionization/Tandem Mass Spectrometry. acs.org. 3

  • Mechanistic Study of the Gas-Phase In-Source Hofmann Elimination of Doubly Quaternized Cinchona-Alkaloid Based Phase-Transfer Catalysts by (+)-Electrospray Ionization/Tandem Mass Spectrometry. nih.gov. 4

  • Design of high-performance chiral phase-transfer catalysts with privileged structures. jst.go.jp.1

  • Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. dovepress.com. 2

  • Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. acs.org. 6

  • Highly Enantioselective Asymmetric Michael Addition Reactions with New Chiral Multisite Phase-Transfer Catalysts. thieme-connect.com.5

Sources

Overcoming steric hindrance in (8alpha,9R)-cinchonan catalyzed synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (8alpha,9R)-cinchonan catalyzed synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome common challenges encountered during experimentation, with a specific focus on mitigating the effects of steric hindrance. Our goal is to provide you with the expertise and practical solutions needed to optimize your reactions, enhance stereoselectivity, and improve yields.

Core Concepts: The Role of Steric Hindrance

In (8alpha,9R)-cinchonan and other cinchona alkaloid-catalyzed reactions, the three-dimensional arrangement of the catalyst and substrates is paramount. The catalyst's bulky quinoline ring system creates a defined chiral environment. While this is essential for inducing stereoselectivity, it can also lead to significant steric hindrance—a phenomenon where the physical bulk of molecular groups impedes the ideal approach of reactants.[1][2] This can manifest as low reactivity, poor yield, or diminished enantioselectivity, particularly when using sterically demanding substrates.[3][4]

The catalyst is not a rigid structure; it can adopt different conformations in solution, often described as "open" or "closed" forms. The equilibrium between these conformers can be influenced by the solvent, temperature, and catalyst concentration, directly impacting the transition state and the stereochemical outcome of the reaction.[2][5] Understanding and controlling these factors is the key to overcoming steric barriers.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of steric hindrance in cinchonan-catalyzed reactions?

A: The primary steric barrier arises from the catalyst's rigid quinoline ring. For a reaction to proceed effectively, the substrate must approach the catalyst's active sites—typically the quinuclidine nitrogen and the C9-hydroxyl group—in a specific orientation.[6][7] If the substrate possesses bulky substituents, they can clash with the quinoline moiety, preventing the formation of the optimal, low-energy transition state. This steric repulsion is a common cause for low reactivity with substituted substrates.[8][9]

Q2: My reaction with a sterically bulky ketone/aldehyde shows no conversion. What is the most likely cause?

A: The most probable cause is a severe steric clash between your substrate and the catalyst's framework, which prevents the nucleophile and electrophile from coming into reactive proximity. The two large substituents on a ketone, for example, can greatly diminish its ability to be activated by the catalyst.[6] This is a classic case of steric inhibition. Your first troubleshooting step should be to address the catalyst's structure or the reaction environment.

Q3: How does solvent choice impact steric hindrance and enantioselectivity?

A: Solvents play a crucial role by influencing the conformational equilibrium of the cinchona alkaloid catalyst.[2] For instance, different solvents can stabilize either an "anti-open" or a "syn-closed" conformation. One of these conformers is typically more active and selective for a given reaction.[2][5] Changing the solvent from a non-polar to a polar or coordinating one can shift this equilibrium, effectively changing the shape of the catalytic pocket and potentially alleviating a steric clash or improving stereochemical induction.[2][10] An NMR study, for example, revealed that changing the solvent from o-dichlorobenzene to DMSO dramatically altered the ratio of conformers for dihydroquinidine, leading to a reversal in the sense of enantioselectivity.[2]

Q4: Can modifying the (8alpha,9R)-cinchonan catalyst help with a sterically demanding substrate?

A: Absolutely. This is one of the most powerful strategies. The C9-hydroxyl group is a common and highly effective modification point. Converting it to a less bulky group or a more potent hydrogen bond donor (like a thiourea or squaramide) can fundamentally alter the catalyst's interaction with the substrate.[1][3] For example, converting the C9-OH to a primary amine group with an inversion of configuration can open up new catalytic cycles and accommodate different substrates.[1][11]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving common experimental issues.

Problem 1: Low Yield or No Reaction
Probable Cause Proposed Solution & Scientific Rationale
Severe Steric Clash 1. Modify the Catalyst at the C9 Position: The C9-hydroxyl group is a key interaction site. Replacing it with a different functional group can reduce steric bulk and alter the transition state geometry. Consider synthesizing a 9-amino(9-deoxy)epi or 9-O-silyl derivative. The amino group, for instance, can participate in different catalytic cycles (enamine/iminium) that may be more favorable.[11] 2. Employ a Dimeric Cinchona Catalyst: Dimeric catalysts, like those linked by a phthalazine (PHAL) linker, can create a different, sometimes more open, catalytic pocket, which may better accommodate bulky substrates.[8] 3. Switch to a Less Bulky Pseudoenantiomer: If using a quinine- or quinidine-based catalyst, try its cinchonine or cinchonidine counterpart. The absence of the C6'-methoxy group reduces steric bulk on the quinoline ring system.
Unfavorable Catalyst Conformation 1. Conduct a Solvent Screen: The solvent has a profound effect on catalyst conformation.[2] A systematic screen of solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Acetonitrile, DMSO) can identify an environment that favors the active catalytic conformer.[5] 2. Adjust Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome steric barriers. However, be aware this often comes at the cost of reduced enantioselectivity. This should be a secondary optimization step after solvent and catalyst screening.
Poor Substrate Activation 1. Introduce an Additive/Co-catalyst: In some cases, an acid co-catalyst can enhance the electrophilicity of the substrate, facilitating the reaction without requiring a change to the cinchonan catalyst itself.[12] For aza-Michael reactions, a silicon-based Lewis acid has been shown to work synergistically with cinchonine to activate the chalcone electrophile.
Problem 2: High Yield but Poor Enantioselectivity (Low ee%)
Probable Cause Proposed Solution & Scientific Rationale
Ineffective Chiral Induction 1. Lower the Reaction Temperature: Enantioselectivity is dependent on the difference in activation energies (ΔΔG‡) between the two competing diastereomeric transition states. Lowering the temperature can amplify this small energy difference, often leading to a significant improvement in the enantiomeric excess.[2] 2. Modify the C9-OH Group to a Stronger H-Bond Donor: The C9-OH group often activates the electrophile via hydrogen bonding.[6] Converting it to a more powerful H-bond donor, such as a thiourea or squaramide moiety, creates a more rigid and organized transition state. This "bifunctional" catalysis, where the amine base activates the nucleophile and the thiourea activates the electrophile, can dramatically enhance enantiocontrol.[1][3] 3. Switch to the Pseudoenantiomeric Catalyst: Cinchona alkaloids come in pairs of pseudoenantiomers (e.g., quinine and quinidine). If you are getting low ee, it is possible the substrate is a poor fit for the chiral pocket. Trying the pseudoenantiomer may provide a better fit and higher selectivity for the opposite product enantiomer.[2]
Catalyst Aggregation 1. Adjust Catalyst Concentration: Some cinchona derivatives, particularly thiourea-based ones, can self-associate at higher concentrations.[2] This aggregation can lead to alternative, less selective reaction pathways. Try running the reaction at a lower catalyst loading to see if enantioselectivity improves.
Solvent-Induced Mismatch 1. Re-screen Solvents: As mentioned, the solvent dictates the catalyst's conformation.[5] A solvent that gives high yield may not be optimal for selectivity. A comprehensive screen is critical. For example, in the Pt-catalyzed hydrogenation of ketopantolactone, the enantiomeric excess was directly correlated to the fraction of the "anti-open" conformer of cinchonidine in different solvents.[2]

Visualized Workflows and Mechanisms

Troubleshooting Decision Tree

This workflow guides the researcher from the initial problem to a logical sequence of troubleshooting steps.

G Start Reaction Outcome? LowYield Low Yield / No Reaction Start->LowYield < 80% Conversion LowEE Poor Enantioselectivity Start->LowEE > 80% Conv, < 90% ee Success Success! Start->Success > 80% Conv, > 90% ee StericClash Suspect Steric Clash LowYield->StericClash ChiralInduction Poor Chiral Induction LowEE->ChiralInduction ModifyCat Modify Catalyst (C9-position) StericClash->ModifyCat Primary Strategy ModifyCat->Success SolventScreen1 Screen Solvents ModifyCat->SolventScreen1 TempIncrease Increase Temperature SolventScreen1->TempIncrease Fine-tuning TempIncrease->LowEE ModifyCat2 Modify Catalyst (C9-Thiourea) ChiralInduction->ModifyCat2 Enhance H-bonding TempDecrease Lower Temperature ModifyCat2->TempDecrease SwitchPseudo Switch Pseudoenantiomer TempDecrease->SwitchPseudo SolventScreen2 Screen Solvents SwitchPseudo->SolventScreen2 SolventScreen2->Success

Caption: Troubleshooting workflow for cinchonan catalysis.

General Mechanism of Bifunctional Catalysis

This diagram illustrates how a modified cinchona catalyst (thiourea derivative) simultaneously activates both the nucleophile (Nu-H) and the electrophile (E=X), highlighting the site of potential steric conflict.

G cluster_catalyst Cinchona-Thiourea Catalyst Catalyst Quinuclidine-N (Lewis Base) Thiourea Thiourea (-NHCSNH-) (H-Bond Donor) Nucleophile Nucleophile (Nu-H) Catalyst->Nucleophile Activates (deprotonates) Quinoline Quinoline Ring (Steric Shield) Electrophile Electrophile (R1-C(O)-R2) Thiourea->Electrophile Activates & Orients (H-bonds) StericClash Potential Steric Clash! TS Organized Transition State Nucleophile->TS Electrophile->Quinoline Electrophile->TS

Sources

Effect of temperature on stereoselectivity of 9-phenylmethoxy cinchonan catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for asymmetric organocatalysis. This guide is engineered for researchers, scientists, and drug development professionals utilizing 9-phenylmethoxy cinchonan-6'-ol (e.g., CAS 838821-39-9) and related bifunctional cinchona alkaloid derivatives[1]. Below, we dissect the critical causality of temperature on stereoselectivity, provide field-proven troubleshooting FAQs, and outline a self-validating experimental protocol.

Mechanistic Causality: The Role of Temperature in Stereocontrol

9-Phenylmethoxy cinchonan-6'-ol is a bifunctional organocatalyst. Its efficacy relies on a dual-activation mechanism: the 6'-hydroxyl group acts as a hydrogen-bond donor to activate the electrophile (e.g., an imine), while the quinuclidine nitrogen acts as a Brønsted base and hydrogen-bond acceptor to activate the nucleophile (e.g., nitromethane)[2].

Temperature is the master variable in this system. At ambient temperatures, excess kinetic energy disrupts the delicate, non-covalent hydrogen-bonding network between the catalyst and the substrates. This results in a "loose" transition state with multiple rotational degrees of freedom, allowing competitive nucleophilic attack trajectories that degrade both enantiomeric excess (ee) and diastereomeric ratio (dr)[3].

By lowering the temperature (typically between -20 °C and -50 °C), thermal noise is suppressed. The substrates are locked into a highly ordered, rigid transition state governed strictly by the steric topography of the cinchona scaffold, ensuring pure kinetic control and exceptional stereofidelity[4].

G Start 9-Phenylmethoxy Cinchonan-6'-ol Bifunctional Activation HighTemp High Temp (≥ 25°C) Increased Rotational Freedom Start->HighTemp LowTemp Low Temp (≤ -20°C) Restricted Bond Rotation Start->LowTemp LooseTS Loose Transition State Flexible H-Bond Network HighTemp->LooseTS RigidTS Rigid Transition State Highly Ordered H-Bonds LowTemp->RigidTS LowSel Kinetic & Thermodynamic Mix Lower ee & dr LooseTS->LowSel HighSel Pure Kinetic Control High ee (>94%) & dr (>95:5) RigidTS->HighSel

Mechanistic pathway illustrating temperature-dependent transition state rigidity and stereoselectivity.

Quantitative Data: Temperature vs. Stereoselectivity Profiles

The following table summarizes the expected quantitative shifts in stereoselectivity during a standard Aza-Henry (Nitro-Mannich) reaction catalyzed by 5 mol% of 9-phenylmethoxy cinchonan-6'-ol in toluene[3].

Temperature (°C)Relative Reaction TimeConversion (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (%)
25 (RT) 2 - 4 hours>9970:3065 - 75
0 8 - 12 hours>9585:1582 - 88
-20 24 hours>9095:591 - 95
-50 72+ hours75 - 8598:2>98

Note: While cryogenic temperatures (-50 °C) provide maximum stereoselectivity, they significantly reduce catalytic turnover. -20 °C is the industry-standard compromise for optimal yield and stereocontrol.

Troubleshooting & FAQs

Q: I am achieving high conversion but my diastereomeric ratio (dr) is poor (e.g., 60:40) despite running the reaction at -20 °C. What is the root cause? A: This is a classic symptom of post-reaction thermodynamic epimerization. While the initial C-C bond formation is under strict kinetic control at -20 °C (yielding high syn-selectivity), the resulting product (e.g., a β-nitroamine) contains a highly acidic α-proton adjacent to the nitro group. If the basic quinuclidine nitrogen of the catalyst is not neutralized, it will deprotonate this position during the warmup phase, allowing the molecule to equilibrate to a thermodynamically stable but stereochemically degraded mixture[3]. Solution: Introduce an acidic quench directly into the reaction vessel at -20 °C before allowing it to warm to room temperature.

Q: Why use the 9-phenylmethoxy derivative instead of the free 9-OH cinchona alkaloid? A: Protecting the 9-hydroxyl group as a benzyl ether (phenylmethoxy) serves two critical functions. First, it prevents the 9-OH from engaging in competitive, non-productive hydrogen bonding or acting as an unintended nucleophile. Second, it significantly increases the lipophilicity of the catalyst. This ensures complete solubility in non-polar solvents like toluene at cryogenic temperatures, which is an absolute requirement for maintaining a homogeneous catalytic environment[2].

Q: My reaction stalls completely at -50 °C. How can I regain catalytic turnover without sacrificing ee? A: At -50 °C, the solubility of certain electrophiles (like bulky isatin-derived ketimines) drops drastically. Ensure your substrate is fully dissolved before cooling. If solubility is confirmed, the stall is likely kinetic. You can increase the catalyst loading from 5 mol% to 10 mol%, or slightly increase the concentration of the reaction mixture (e.g., from 0.1 M to 0.2 M) to drive the bimolecular collision rate without raising the temperature[5].

Self-Validating Experimental Protocol: Low-Temperature Nitro-Mannich Reaction

To ensure absolute reproducibility and prevent thermodynamic degradation, follow this self-validating workflow for the synthesis of chiral β-nitroamines.

Workflow S1 1. Dissolution (Toluene, Catalyst) S2 2. Thermal Eq. (-20°C to -50°C) S1->S2 S3 3. Electrophile/ Nucleophile Addition S2->S3 S4 4. C-C Bond Formation S3->S4 S5 5. Acid Quench (Prevent Epimerization) S4->S5

Self-validating experimental workflow for low-temperature asymmetric organocatalysis.

Step-by-Step Methodology:
  • Catalyst and Substrate Preparation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve the N-protected imine (0.20 mmol) and the (8α,9R)-9-(phenylmethoxy)cinchonan-6'-ol catalyst (0.01 mmol, 5 mol%) in anhydrous toluene (2.0 mL).

  • Thermal Equilibration: Submerge the reaction vessel in a cryocooler or a precisely regulated dry ice/acetone bath set to -20 °C. Allow the mixture to equilibrate for a minimum of 15 minutes.

    • Causality Check: Premature addition of the nucleophile before thermal equilibrium leads to a rapid background racemic reaction, permanently eroding the overall ee of the batch.

  • Nucleophile Addition: Add the nitroalkane (0.22 mmol) dropwise down the inner wall of the cooled vessel. This ensures the nucleophile chills to -20 °C before contacting the bulk catalytic solution.

  • Reaction Monitoring: Stir the mixture at -20 °C for 24 hours. Monitor progress via TLC (hexane/EtOAc 8:2).

    • Self-Validation Checkpoint: The reaction must not be allowed to warm up during sampling. Use pre-chilled glass capillary tubes to extract aliquots.

  • Quenching and Epimerization Prevention: Once the imine is fully consumed, immediately quench the reaction at -20 °C by adding 1M HCl in methanol (0.5 mL). This instantly protonates the quinuclidine nitrogen, neutralizing the catalyst.

  • Purification and Analysis: Only after the acidic quench is complete, remove the vessel from the cooling bath and allow it to warm to room temperature. Concentrate under reduced pressure, purify via flash chromatography, and determine ee and dr via chiral HPLC.

References

  • Faisca Phillips, A. M., Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2020). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers in Chemistry, 8, 30. URL: [Link]

  • Wynberg, H., & Hiemstra, H. (1982). Asymmetric catalysis by alkaloids. Journal of the American Chemical Society, 104(1), 166-168. URL: [Link]

  • Buchler GmbH. (n.d.). Aza-Henry - Nitro-Mannich spirocyclization, (8α,9R)-9-(Phenylmethoxy) cinchonan-6′-ol. URL: [Link]

Sources

Technical Support Center: Purification of (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol. This document is designed for researchers, chemists, and drug development professionals who are working with this Cinchona alkaloid derivative. As a complex chiral molecule, its purification presents unique challenges that require a nuanced understanding of separation science.

This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your recovery of this valuable compound. We will cover common issues encountered during crystallization, chromatography, and handling, providing solutions grounded in established chemical principles.

Part 1: Foundational Purification Strategy & Workflow

The successful purification of (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol hinges on a multi-step approach that first removes bulk, dissimilar impurities and then resolves closely related analogues and stereoisomers. The molecule's basic nitrogen atoms and aromatic systems are key handles we can exploit.

Purification_Workflow Crude Crude Reaction Mixture Extraction Acid-Base Extraction (Removes neutral/acidic impurities) Crude->Extraction Dissolve in Org. Solvent Flash Silica Gel Flash Chromatography (Removes polar/non-polar impurities) Extraction->Flash Concentrate Organic Phase Final Final Polishing Step (High Purity Target) Flash->Final Recryst Recrystallization Final->Recryst Diastereomeric Purity >95% Prep_HPLC Preparative Chiral HPLC Final->Prep_HPLC Diastereomers Present

Caption: General purification workflow for (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol.

Part 2: Troubleshooting Guide - Crystallization

Recrystallization is often the most effective and scalable method for the final purification of Cinchona alkaloids, provided the material is already of moderate purity.[1]

Question: My compound refuses to crystallize from solution. What are the likely causes and solutions?

Answer: Failure to crystallize is almost always an issue of improper solvent selection or insufficient supersaturation.[2]

  • Causality: Crystallization requires the solution to be supersaturated, meaning it contains more dissolved solute than it can theoretically hold at a given temperature. This unstable state is the driving force for crystal formation. If the solvent is too good (the compound is highly soluble even when cold), achieving supersaturation is difficult. Conversely, if the solvent is too poor (the compound is insoluble even when hot), you cannot dissolve it in the first place.

  • Troubleshooting Steps:

    • Solvent Screening: The ideal solvent will dissolve your compound completely at an elevated temperature but poorly at room temperature or below. For Cinchona alkaloids, toluene has been shown to be an excellent recrystallization solvent, providing high recovery.[1] Other candidates include acetone, ethyl acetate, and alcohols like ethanol or isopropanol. A binary solvent system (e.g., ethanol/water, dichloromethane/hexane) can also be effective for fine-tuning solubility.

    • Increase Concentration: If you have a clear solution at room temperature, your concentration is too low. Carefully evaporate some of the solvent and cool the solution again.

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for the first crystals to form.

      • Seeding: If you have a pure crystal of the compound, add a tiny amount to the supersaturated solution to initiate crystallization.

      • Drastic Cooling: Place the flask in an ice bath or freezer for a short period. Rapidly lowering the temperature can sometimes force crystallization, though it may lead to smaller, less pure crystals.

Question: After recrystallization, my yield is very low. How can I improve it?

Answer: Low yield typically results from using too much solvent or premature crystallization.

  • Causality: The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain a significant portion of your compound in solution even after cooling, thereby reducing the isolated yield.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Add the hot solvent in small portions to your crude material, waiting for it to dissolve before adding more.

    • Recover from Mother Liquor: Don't discard the filtrate (mother liquor) after collecting your crystals. Concentrate it by 50-75% and cool it again to obtain a second crop of crystals. Note that this second crop may be of lower purity and should be analyzed separately.

    • Check for Premature Crashing: If the compound crystallizes instantly upon cooling, it may be trapping impurities. Try cooling the solution more slowly (e.g., by allowing the flask to cool to room temperature before placing it in an ice bath).

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes for Cinchona Alkaloids
Toluene1112.4Excellent choice for high recovery of quinine, a related alkaloid.[1]
Acetone5621Good general-purpose solvent, but its low boiling point can lead to rapid evaporation.
Ethanol (95%)7825Often used in combination with water to adjust polarity.
Ethyl Acetate776.0A moderately polar solvent, often effective.
Dichloromethane409.1High solubility for many alkaloids; often used as part of a binary system with a non-polar solvent like hexane.

This data is compiled from publicly available chemical data sources.

Part 3: Troubleshooting Guide - Chromatographic Purification

Chromatography is essential for separating the target compound from impurities with similar solubility profiles.

Chromatography_Troubleshooting cluster_solutions Solutions Start Problem Observed in Chromatography Poor_Sep Poor Separation (Overlapping Peaks) Start->Poor_Sep Tailing Peak Tailing Start->Tailing No_Elution Compound Stuck on Column Start->No_Elution Sol_Poor_Sep Decrease Eluent Polarity OR Switch to a Different System (e.g., Reverse Phase) Poor_Sep->Sol_Poor_Sep Sol_Tailing Add Triethylamine (0.1-1%) to Eluent OR Use Deactivated Silica Tailing->Sol_Tailing Sol_No_Elution Increase Eluent Polarity (Add MeOH or increase %) OR Check Compound Stability on Silica No_Elution->Sol_No_Elution

Caption: Troubleshooting common issues in column chromatography.

Question: My compound is tailing badly on the silica gel column. What's happening and how do I fix it?

Answer: Peak tailing for basic compounds like this Cinchona alkaloid derivative is a classic problem caused by interaction with acidic silanol groups on the surface of the silica gel.

  • Causality: Silica gel (SiO₂) has acidic hydroxyl groups (silanols) on its surface. The basic nitrogen atoms in your molecule can undergo strong acid-base interactions with these sites, leading to a portion of the molecules being retained more strongly than the rest. This results in a "tail" on the backside of the elution peak.

  • Solutions:

    • Mobile Phase Modifier: The most common solution is to add a small amount of a competitive base to your mobile phase (eluent). Triethylamine (Et₃N) is the standard choice.[3] Start with 0.1% (v/v) and increase to 1% if necessary. The triethylamine will preferentially interact with the acidic silanol sites, effectively masking them from your compound.

    • Use Deactivated Silica: You can use silica gel that has been "end-capped" or treated to reduce the number of free silanol groups. Alternatively, you can use a different stationary phase like alumina (which is basic) or reverse-phase C18 silica.

    • Ammonia Treatment: For very problematic cases, pre-treating the eluent by shaking it with a small amount of aqueous ammonia and then separating the organic layer can also work, though this is less common.

Question: I am trying to separate my target compound from its diastereomer without success using standard silica gel chromatography. What are my options?

Answer: Separating diastereomers can be challenging as they often have very similar polarities. If standard flash chromatography fails, you need a system with higher resolving power or a different separation mechanism.

  • Causality: Diastereomers are stereoisomers that are not mirror images. While they have different physical properties, these differences can be very subtle, leading to nearly identical retention times on standard achiral stationary phases.[4]

  • Solutions:

    • High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution than flash chromatography. A standard reversed-phase C18 column with an acetonitrile/water or methanol/water mobile phase (often with a pH modifier like formic acid or trifluoroacetic acid) may be sufficient to resolve the diastereomers.[3][5]

    • Chiral Chromatography: If achiral HPLC is unsuccessful, chiral chromatography is the definitive solution. This technique uses a chiral stationary phase (CSP) that interacts differently with each diastereomer, leading to different retention times.[6] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a common starting point for screening.[2]

    • Temperature and Flow Rate Optimization: In HPLC, both temperature and flow rate can be adjusted to improve resolution.[7] Lowering the temperature often enhances the subtle intermolecular interactions needed for chiral recognition, improving separation.[2] Similarly, reducing the flow rate can increase the efficiency of the separation.[7]

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the purpose of the initial acid-base extraction?

This is a liquid-liquid extraction technique used to perform a crude separation based on the acidic/basic properties of the compounds.[8] Since your target molecule has basic nitrogen atoms, it will be protonated and become soluble in an aqueous acid solution (e.g., 1M HCl). Neutral organic impurities (like residual solvents or non-basic byproducts) will remain in the organic layer and can be discarded. Subsequently, basifying the aqueous layer (e.g., with NaOH or Na₂CO₃) deprotonates your compound, making it insoluble in water and allowing it to be re-extracted into a fresh organic solvent (like dichloromethane or ethyl acetate). This is a highly effective first-pass purification step.[9]

Q2: How can I monitor the purity of my fractions during purification?

Thin-Layer Chromatography (TLC) is the most common and rapid method. Use the same solvent system you plan to use for your column (or a slightly less polar one) and visualize the spots under a UV lamp (254 nm). You can also use staining agents. For higher accuracy and to check for diastereomers, High-Performance Liquid Chromatography (HPLC) is the preferred method.[10]

Q3: The phenylmethoxy (benzyl) group seems labile. Are there any purification conditions I should avoid?

Yes, the O-benzyl ether can be cleaved under certain conditions. You should avoid:

  • Catalytic Hydrogenation: Conditions like H₂ gas with a Palladium (Pd), Platinum (Pt), or Nickel (Ni) catalyst will readily cleave the benzyl group.

  • Strong Lewis Acids: Some strong Lewis acids can promote cleavage.

  • Very Strong Brønsted Acids at High Temperatures: While generally stable to moderately acidic conditions at room temperature (as used in extraction), prolonged exposure to strong acids at high heat could pose a risk. Standard silica gel chromatography and recrystallization are generally safe for this functional group.

Q4: Is a single purification technique enough?

Rarely. For achieving high purity (>99%), a combination of techniques is almost always necessary. A common and effective sequence is an acid-base extraction, followed by flash chromatography to remove the bulk of impurities, and finally a recrystallization step to achieve high purity and obtain a crystalline solid.[1]

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Chiral Amines.
  • Asian Journal of Chemistry. (2014).
  • Simultaneous Separation of Quinine and Its Diastereoisomer Quinidine by RP-HPLC. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.
  • The chemistry and isolation of Quinine from Cinchona bark. (n.d.). Lab-4 Handout.
  • Chromatography Today. (2020, May 20).
  • Journal of Organic Chemistry. (2017, March 2).
  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses.
  • Google Patents. (n.d.). CN101402634A - Separation and purification process for alkaloid in cinchona bark.
  • Journal of the American Chemical Society. (1944). Cinchona Alkaloids Prepared by Ion Exchange.
  • SIELC Technologies. (n.d.).
  • Interchim – Blog. (2019, July 15). Purification of enantiomers with chiral puriFlash® columns.
  • PubChem. (n.d.). Cinchonan-9-ol, 6'-methoxy-, (8alpha,9R)-.
  • Sigma-Aldrich. (n.d.).
  • JIDPTS. (n.d.). Analytical Method Development and Validation of Quinidine in Pharmaceutical Dosage Forms by Using RP-HPLC Method.
  • National Toxicology Program. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • Journal of Chromatography. (1977, December 1).

Sources

Addressing solubility issues of cinchona catalysts in non-polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Cinchona-derived catalysts. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of these powerful organocatalysts in non-polar solvent systems. Here, we will explore the root causes of these solubility issues and provide actionable troubleshooting strategies and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the use of Cinchona catalysts in non-polar media:

Q1: Why is my Cinchona catalyst not dissolving in toluene/hexane/ether?

A: The parent Cinchona alkaloids (e.g., quinine, quinidine, cinchonine, cinchonidine) possess both a rigid, aromatic quinoline ring and a bulky, basic quinuclidine ring. The presence of a hydroxyl group at the C9 position and the polar nature of the quinuclidine nitrogen can lead to strong intermolecular hydrogen bonding and other polar interactions. These characteristics result in a more crystalline structure that is less amenable to dissolution in non-polar, aprotic solvents. In essence, there is a mismatch between the polarity of the catalyst and the solvent.

Q2: Will the poor solubility of my catalyst affect the outcome of my reaction?

A: Absolutely. In homogeneous catalysis, the catalyst must be fully dissolved to ensure maximum availability of active sites and achieve optimal reaction rates and enantioselectivity. If the catalyst is not fully dissolved, you may experience slower reaction times, lower yields, and reduced enantiomeric excess (ee). In some cases, undissolved catalyst can lead to inconsistent and irreproducible results.

Q3: Are there any "off-the-shelf" Cinchona derivatives with better solubility in non-polar solvents?

A: Yes, many commercially available Cinchona derivatives have been specifically designed for improved solubility. These often involve modification of the C9 hydroxyl group to an ether or ester, or quaternization of the quinuclidine nitrogen with bulky, lipophilic groups. For example, benzylation or anthracenylmethylation of the quinuclidine nitrogen significantly enhances solubility and performance in phase-transfer catalysis.

Q4: Can I just heat the mixture to dissolve the catalyst?

A: While gentle heating can sometimes aid in dissolution, it must be done with caution. Cinchona alkaloids, like many organic molecules, can be susceptible to degradation at elevated temperatures. More importantly, the enantioselectivity of many Cinchona-catalyzed reactions is highly temperature-dependent. It is generally recommended to find a suitable solvent system or catalyst derivative that allows for dissolution at the desired reaction temperature.

Q5: How does the choice of a non-polar solvent impact the enantioselectivity of the reaction?

A: The solvent plays a critical role in catalysis beyond just dissolving the reactants. In non-polar solvents, the conformation of the Cinchona alkaloid can be significantly different from that in polar solvents, which can directly impact the chiral environment presented to the substrates. Additionally, non-polar solvents are often preferred in reactions like asymmetric additions as they can enhance the crucial hydrogen-bonding interactions between the catalyst and the substrate, leading to higher enantioselectivity.

Troubleshooting Guide: Addressing Solubility Issues

This section provides a systematic approach to diagnosing and resolving solubility problems with Cinchona catalysts in non-polar solvents.

Problem Identification:

You may be facing a solubility issue if you observe any of the following:

  • A significant amount of solid catalyst remains undissolved in the reaction mixture, even after prolonged stirring.

  • The reaction is sluggish or does not proceed to completion.

  • The obtained enantioselectivity is lower than expected or reported in the literature for similar systems.

  • Results are inconsistent between batches.

Root Cause Analysis: The "Why" Behind Poor Solubility

The primary reason for the low solubility of many Cinchona catalysts in non-polar solvents is the presence of the polar C9 hydroxyl group and the basic quinuclidine nitrogen. These functional groups can participate in intermolecular hydrogen bonding, leading to the formation of catalyst aggregates that are difficult to break down by non-polar solvent molecules.

Solutions & Strategies

Here are three primary strategies to overcome solubility challenges, ranging from simple adjustments to more involved modifications.

Strategy 1: Catalyst Modification

Modifying the structure of the Cinchona alkaloid is often the most effective way to enhance its solubility in non-polar media.

  • Modification at the C9-OH Group: The C9 hydroxyl group is a key site for modification. Converting it to an ether (e.g., benzoyl, p-chlorobenzoyl) or an ester can significantly increase lipophilicity and disrupt the hydrogen-bonding network that hinders solubility.

  • Quaternization of the Quinuclidine Nitrogen: For applications in phase-transfer catalysis, quaternizing the quinuclidine nitrogen with a bulky, lipophilic substituent (e.g., a benzyl or anthracenylmethyl group) is a standard approach. This not only improves solubility but is also essential for the catalytic activity in these systems.

  • Polymer-Supported Catalysts: For ease of recovery and potential for use in flow chemistry, Cinchona alkaloids can be anchored to a polymer support, such as polystyrene. Soluble polymer supports can offer the benefits of homogeneous catalysis while allowing for easier separation.

Strategy 2: Solvent System Optimization

If catalyst modification is not feasible, adjusting the solvent system can provide a solution.

  • Use of Co-solvents: The addition of a small amount of a more polar co-solvent can sometimes be sufficient to dissolve the catalyst without significantly altering the overall non-polar character of the reaction medium. However, this should be done cautiously, as the co-solvent can affect the enantioselectivity.

  • Systematic Solvent Screening: Solvents that are considered "non-polar" can have subtle differences in their ability to dissolve Cinchona catalysts. A systematic screening of solvents like toluene, diethyl ether, dichloromethane, and cyclopentyl methyl ether (CPME) can help identify the optimal solvent for your specific catalyst and reaction.

Strategy 3: Alternative Catalytic Systems & Techniques

When the above strategies are not sufficient, consider alternative approaches.

  • Phase-Transfer Catalysis (PTC): PTC is an excellent technique for reactions involving a water-soluble nucleophile and an organic-soluble electrophile. In this setup, a quaternized Cinchona alkaloid derivative acts as the phase-transfer catalyst, shuttling the nucleophile from the aqueous phase to the organic phase where the reaction occurs. This approach inherently uses a biphasic system, circumventing the need to dissolve all components in a single non-polar solvent.

  • Heterogeneous Catalysis: Immobilizing the Cinchona catalyst on a solid support (e.g., silica, silsesquioxanes) allows it to be used in a heterogeneous system. The catalyst can be easily recovered by filtration, and solubility is no longer a concern.

Data & Visualization

Table 1: Impact of C9-OH Modification on Catalyst Performance in Desymmetrization of Cyclic Anhydrides
CatalystC9-SubstituentSolventEnantiomeric Excess (ee)
DHQD-PHNPhenyl EtherToluene81%
(DHQD)2AQNAnthraquinone CoreToluene85%
(DHQD)2AQNAnthraquinone CoreEther91%

Data adapted from a study on the desymmetrization of cyclic anhydrides, demonstrating the effect of catalyst modification and solvent choice.

Diagrams

G cluster_0 Troubleshooting Workflow A Problem: Poor Catalyst Solubility B Strategy 1: Catalyst Modification A->B Is catalyst modification feasible? C Strategy 2: Solvent Optimization A->C No E Solution Found B->E Yes D Strategy 3: Alternative Systems C->D No C->E Yes D->E

Caption: A decision-making workflow for addressing Cinchona catalyst solubility issues.

G cluster_1 Catalyst Modification Strategies Parent Parent Cinchona Alkaloid Mod1 C9-OH Ether/Esterification Parent->Mod1 Mod2 Quaternization of Quinuclidine N Parent->Mod2 Mod3 Immobilization on Support Parent->Mod3 Result Improved Solubility in Non-Polar Solvents Mod1->Result Mod2->Result Mod3->Result

Caption: Key structural modifications to enhance Cinchona catalyst solubility.

Experimental Protocols

Protocol 1: General Procedure for the Benzylation of the Quinuclidine Nitrogen

This protocol describes a general method for preparing a more soluble, quaternized Cinchona catalyst suitable for phase-transfer catalysis.

Materials:

  • Cinchona alkaloid (e.g., cinchonidine)

  • Benzyl bromide

  • Toluene (or another suitable non-polar solvent)

  • Anhydrous sodium sulfate

  • Hexane (for precipitation)

Procedure:

  • In a round-bottom flask, dissolve the Cinchona alkaloid in toluene.

  • Add a stoichiometric equivalent of benzyl bromide to the solution.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solution under reduced pressure.

  • Triturate the crude product with hexane to induce precipitation of the quaternary ammonium salt.

  • Collect the solid product by filtration, wash with cold hexane, and dry under vacuum.

  • Characterize the product by NMR and mass spectrometry to confirm quaternization.

References

  • Jew, S. S., & Park, H. G. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, (47), 7090-7103. [Link]

  • Gajewy, J., et al. (2019). Amide-Based Cinchona Alkaloids as Phase-Transfer Catalysts: Synthesis and Potential Application. Organic Letters, 21(19), 8049-8054. [Link]

  • Buchler GmbH. Chiral Phase Transfer Catalysts (PTCs). [Link]

  • Palchaudhuri, R. (2007). CHIRAL PHASE-TRANSFER CATALYSIS (CPTC) BY MODIFIED CINCHONA ALKALOIDS. University of Illinois Urbana-Champaign. [Link]

  • Colobert, F., et al. (2002). Polymer-Supported Cinchona Alkaloid-Derived Ammonium Salts as Recoverable Phase-Transfer Catalysts for the Asymmetric Synthesis of α-Amino Acids. Molecules, 7(9), 675-687. [Link]

  • Zaera, F. (2012). The Physicochemical Properties of Cinchona Alkaloids Responsible for their Unique Performance in Chiral Catalysis. ResearchGate. [Link]

  • Ma, Z., & Zaera, F. (2005). Role of the solvent in the adsorption-desorption

Minimizing side reactions in cinchona alkaloid asymmetric catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Minimizing Side Reactions & Troubleshooting Asymmetric Catalysis Audience: Drug Development & Academic Research Teams

Introduction: The "Black Box" of Organocatalysis

Welcome to the technical support center. You are likely here because your enantiomeric excess (ee) is eroding, your catalyst is degrading, or your kinetics are stalling.[1] In Cinchona alkaloid catalysis—whether via Phase Transfer Catalysis (PTC) or Bifunctional Hydrogen Bonding —side reactions are rarely random.[1] They are mechanistic consequences of the catalyst's specific architecture.[1]

This guide treats your reaction as a system to be debugged.[1] We do not offer "tips"; we offer diagnostic protocols to isolate the failure mode (Hardware vs. Software) and engineering solutions to fix it.

Module 1: The "Vanishing Catalyst" (Degradation)

Symptom: Loss of conversion over time; inability to recycle catalyst; appearance of trialkylamine byproducts. Diagnosis: Hofmann Elimination (Primary failure mode in PTC).[1]

The Mechanism

In Phase Transfer Catalysis (PTC), quaternary ammonium salts derived from Cinchona alkaloids are susceptible to degradation under basic conditions. The bridgehead nitrogen is quaternized, making the adjacent carbons electrophilic. In the presence of strong bases (KOH, CsOH), the catalyst undergoes Hofmann elimination, destroying the active species.

Visualizing the Failure Mode:

HofmannElimination cluster_0 Critical Control Point Cat Active Quaternary Ammonium Catalyst TS E2 Transition State (Anti-Periplanar) Cat->TS + Base Base Strong Base (OH-) Base->TS Prod1 Cinchona Tertiary Amine TS->Prod1 Irreversible Degradation Prod2 Alkene Byproduct (Vinyl/Anthracenyl) TS->Prod2

Caption: Figure 1. The irreversible Hofmann elimination pathway destroying Cinchona PTC catalysts under basic conditions.

Troubleshooting Protocol: The Stress Test

Before committing valuable substrate, validate catalyst stability.[1]

  • Setup: Dissolve catalyst (0.1 mmol) in your biphasic solvent system (e.g., Toluene/50% KOH).

  • Run: Stir at reaction temperature for the expected reaction duration without substrate.

  • Analyze: Extract organic layer. Analyze via active 1H NMR .

    • Pass: Quinuclidine signals remain sharp; integration matches baseline.

    • Fail: Appearance of vinyl signals or shift in the bridgehead protons indicates elimination.[1]

Engineering Solution

If the catalyst fails the stress test, you must alter the "Hardware":

  • Steric Shielding: Switch to N-9-anthracenylmethyl derivatives.[1] The bulk of the anthracene group disfavors the anti-periplanar geometry required for E2 elimination, significantly increasing half-life [1].

  • Temperature Control: Hofmann elimination is highly temperature-dependent.[1] Lower the temperature to 0°C or -20°C. If reaction rate slows, increase concentration rather than heat.

Module 2: The "Racemic Leak" (Enantioselectivity Erosion)

Symptom: High yield but moderate/low ee (e.g., 60-70%). Diagnosis: Competitive Background Reaction .

The Logic

The observed product is a sum of the Catalyzed Pathway (High ee) and the Background Pathway (Racemic). If the uncatalyzed reaction is fast, it dilutes your enantioselectivity.[1]

Diagnostic Logic Tree:

TroubleshootingTree Start Problem: Low ee CheckBlank Run Blank Experiment (No Catalyst) Start->CheckBlank Result1 Blank Yield > 5% CheckBlank->Result1 Fast Background Result2 Blank Yield < 1% CheckBlank->Result2 Clean System Action1 Diagnosis: Background Reaction Solution: Dilution & Temp Drop Result1->Action1 Action2 Diagnosis: Catalyst Aggregation or Product Inhibition Result2->Action2

Caption: Figure 2. Decision matrix for diagnosing the root cause of low enantioselectivity.

Troubleshooting Protocol: The "Blank" Determination
  • Reaction A: Standard conditions with catalyst.

  • Reaction B (Control): Identical conditions (solvent, temp, concentration) without catalyst .

  • Calculation:

    
    
    If Reaction B shows >5% conversion within the timeframe of Reaction A, your ee is mathematically limited.
    
Engineering Solution
  • The Dilution Effect: Catalytic cycles are often first-order in catalyst and substrate, while background reactions (e.g., bimolecular nucleophilic attack) are second-order overall.

    • Action: Dilute the reaction 2-5x. This slows the background reaction (

      
      ) more than the catalytic reaction (
      
      
      
      ) [2].
  • Solvent Switch: Non-polar solvents (Toluene, MTBE) suppress background reactions involving charged intermediates compared to polar aprotic solvents (DMF, DMSO).

Module 3: The "Lazy Catalyst" (Aggregation)

Symptom: Non-linear relationship between catalyst loading and rate (e.g., doubling catalyst does not double rate). Diagnosis: Catalyst Aggregation (Common in Squaramides/Thioureas).[1]

The Mechanism

Bifunctional catalysts (Squaramides) are designed to H-bond with substrates.[1][2] However, they can also H-bond with themselves, forming inactive dimers.[1] This is a "parasitic equilibrium."[1]

Data: Aggregation Impact on Kinetics

Catalyst Loading (mol%)Observed Rate (

)
Expected Rate (Linear)Status
1%1.0x1.0xBaseline
2%1.4x2.0xAggregation Onset
5%2.1x5.0xSevere Dimerization
Engineering Solution
  • Solvent Polarity: In extremely non-polar solvents (e.g., CCl4, Hexane), aggregation is maximized.[1]

    • Fix: Add a small amount of co-solvent (e.g., 5% DCM or THF) to disrupt catalyst-catalyst H-bonds without breaking catalyst-substrate H-bonds [3].

  • Slow Addition: Keep the instantaneous concentration of the nucleophile low to ensure the catalyst is always saturated with substrate rather than itself.[1]

Module 4: The "Rogue Side-Chain" (Chemoselectivity)

Symptom: Formation of byproducts or catalyst alkylation.[1] Diagnosis: Vinyl Group Reactivity .

The Issue

Natural Cinchona alkaloids (Quinine/Quinidine) possess a vinyl group at C-3.[1] This alkene is not spectators; it can participate in:

  • Thiol-ene reactions (if using sulfur nucleophiles).[1]

  • Radical additions.

  • Oxidative cleavage (if using oxidants).[1][3]

Engineering Solution
  • Switch to "Dihydro" Variants: Always screen Dihydroquinine (DHQ) or Dihydroquinidine (DHQD) . These have an ethyl group at C-3 instead of a vinyl group.[1]

    • Benefit: Chemically inert side-chain.[1]

    • Cost: Slightly more expensive, but eliminates side-reaction pathways [4].[1]

References
  • Lygo, B., & Wainwright, P. G. (1997).[1] A New Class of Asymmetric Phase-Transfer Catalysts Derived from Cinchona Alkaloids. Tetrahedron Letters.

  • Soós, T., et al. (2021).[1] Absence of Non-Linear Effects Despite Evidence for Catalyst Aggregation. ChemRxiv.[1]

  • Alegre, J. V. (2017).[1] Synthesis of squaramides and their application in organocatalysis. University of Zaragoza.[1]

  • Song, C. E. (Ed.).[1] (2009).[1] Cinchona Alkaloids in Synthesis and Catalysis. Wiley-VCH.[1][4]

For further assistance, please attach your HPLC traces and solvent screening logs to your support ticket.

Sources

Impact of water concentration on (8alpha,9R)-cinchonan catalytic efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Hydration in (8


,9R)-Cinchonan Catalysis

Topic: Impact of water concentration on (8


,9R)-cinchonan catalytic efficiency
Audience:  Senior Researchers & Process Chemists
Format:  Interactive Troubleshooting & Technical Guide

Executive Summary: The Hydration "Goldilocks" Zone

You are likely using an (8


,9R)-cinchonan derivative (e.g., Cinchonidine, Quinine, or their thiourea/squaramide modifications) to induce asymmetry. The impact of water in these systems is not binary ("wet" vs. "dry").[1] It is a variable that dictates the mode of activation .
  • Too Dry: In specific proton-transfer limited steps, lack of water can stall the catalytic turnover or promote aggregation of the catalyst, killing reactivity.

  • Too Wet: Water competes for hydrogen-bonding sites (lowering

    
    ) or protonates the quinuclidine nitrogen (deactivating the nucleophile).
    

This guide provides the diagnostic frameworks and protocols to identify and correct water-related anomalies in your reaction.

Module 1: Diagnostic Triage

Identify the root cause based on your reaction's symptoms.

Symptom A: High Yield, but Low Enantiomeric Excess ( )

Diagnosis: H-Bond Interference. Water is likely competing with the substrate for the catalyst's chiral pocket. In (8


,9R)-systems, the C9-OH or C9-thiourea moiety directs the electrophile. Water molecules bind to these donors with high affinity, creating a "racemic background" environment where the uncatalyzed reaction outcompetes the catalyzed one.
  • Immediate Action: Switch to a molecular sieve-dried solvent system.

  • Check: Is your catalyst hygroscopic? (See Protocol 3.1).

Symptom B: High , but Stalled/Low Conversion

Diagnosis: Proton Shuttle Failure or Catalyst Aggregation. Some mechanisms (especially those involving general base catalysis) require a trace amount of water to act as a proton bridge or to facilitate the regeneration of the catalyst. Alternatively, in non-polar solvents (Toluene, DCM), completely dry cinchona alkaloids may form inactive aggregates.

  • Immediate Action: Perform a "Water Scan" (See Protocol 3.2). Add water in controlled increments (0.5 eq. relative to catalyst).[1][2][3][4][5][6][7][8][9]

Symptom C: Inversion of Stereoselectivity

Diagnosis: Mechanistic Switch (The "On-Water" Effect). At high water concentrations (biphasic systems), the reaction may shift from an interior-organized transition state to an interfacial mechanism. The hydrophobic interface can sometimes favor the opposite enantiomer or a different diastereomer due to altered packing.

Module 2: Mechanistic Visualization

Understanding where water binds explains why your reaction fails.

Diagram 1: The Water Competition Model

This diagram illustrates how water disrupts the Dual-Activation mechanism typical of Cinchona thioureas.

WaterCompetition Catalyst (8α,9R)-Catalyst (Thiourea/OH) Complex_Active Active Chiral Complex Catalyst->Complex_Active H-Bonds to Substrate Complex_Inactive Hydrated Deactivated Catalyst Catalyst->Complex_Inactive H2O Blocks Chiral Pocket Substrate Electrophile (Substrate) Substrate->Complex_Active Water H2O (Contaminant) Water->Catalyst Competes for H-Bond Sites High ee Product High ee Product Complex_Active->High ee Product Racemic Background Racemic Background Complex_Inactive->Racemic Background

Caption: Water acts as a competitive inhibitor, blocking the H-bond donor sites (C9-OH or Thiourea) required for stereocontrol.

Module 3: Optimization Protocols

Protocol 3.1: Catalyst Drying (The Azeotrope Method)

Cinchona alkaloids are notoriously hygroscopic. "Bottle dry" is often insufficient.

  • Dissolve: Dissolve your (8

    
    ,9R)-catalyst in HPLC-grade Benzene or Toluene (10 mL/g).
    
  • Evaporate: Rotary evaporate to dryness. The azeotrope will carry off bound water.

  • Vacuum: Place the solid under high vacuum (<0.5 mbar) for 4 hours at 40°C.

  • Storage: Store in a desiccator or glovebox.

    • Validation: Verify water content via Karl Fischer (KF) titration. Target <100 ppm.

Protocol 3.2: The "Water Scan" Optimization

Do not guess the water effect. Measure it.

Setup: Run 5 parallel micro-reactions (e.g., in 1-dram vials).

  • Vial 1: Strictly Anhydrous (Sieves + Dried Catalyst).

  • Vial 2: Ambient (Bottle solvents).

  • Vial 3: +1.0 equiv Water (relative to Catalyst).

  • Vial 4: +5.0 equiv Water.

  • Vial 5: Saturation (Biphasic).

Analysis: Plot


 vs. Conversion.
  • Outcome A:

    
     drops linearly with water 
    
    
    
    Strictly exclude water.
  • Outcome B:

    
     peaks at Vial 3 
    
    
    
    Trace water is structural. Maintain this stoichiometry.
Protocol 3.3: Managing Biphasic Systems (PTC)

If using quaternary ammonium salts of (8


,9R)-cinchonan (Phase Transfer Catalysis), water is the solvent, not a contaminant.
  • Variable to Control: Agitation rate.

  • Why: The reaction occurs at the interface.[10][11] High stir rates (1000+ rpm) increase surface area.

  • Troubleshooting: If rate is low, add a surfactant or increase KOH concentration in the aqueous phase, not just "more catalyst."

Module 4: Frequently Asked Questions (FAQs)

Q1: I am using a squaramide-derived (8


,9R)-catalyst. Is it as sensitive as the thiourea? 
A:  Generally, no. Squaramides have a dual H-bond donor motif that is more rigid and often binds oxyanions (substrates) more strongly than water compared to thioureas. However, they are prone to self-aggregation in dry non-polar solvents.
  • Tip: If solubility is poor in dry DCM, add 1-2% THF or perform the "Water Scan" (Protocol 3.2) to see if trace water breaks the aggregates.

Q2: Can I use molecular sieves during the reaction? A: Yes, but with a caveat. Sieves (especially 3Å or 4Å) are slightly basic. In highly sensitive acid-catalyzed pathways, sieves can sequester the catalyst if it's protonated.

  • Recommendation: Flame-dry sieves and cool them under Argon before adding. Use powdered sieves for kinetic measurements (faster uptake) but pellets for preparative runs (easier workup).

Q3: My reaction works in "wet" CHCl3 but fails in dry CHCl3. Why? A: The stabilizer in Chloroform (Ethanol or Amylene) might be playing a role, but often "wet" CHCl3 contains HCl (from decomposition) and water.

  • Hypothesis: Your reaction might require a proton source. The water/HCl combo is activating the electrophile or protonating the quinuclidine nitrogen to prevent side reactions. Try adding a controlled acid co-catalyst (e.g., 10 mol% Benzoic acid) to the dry solvent to mimic this effect reproducibly.

References

  • Water in Asymmetric Organocatalytic Systems: A Global Perspective. Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry.[12][13] Context: Comprehensive review on how water can accelerate or inhibit organocatalysis depending on the mechanism (H-bonding vs. Enamine).

  • On the Theory of Organic Catalysis "on Water". Source: Journal of the American Chemical Society (JACS). Context: Theoretical framework explaining the "on-water" effect, where interfacial hydrogen bonding stabilizes transition states differently than bulk solution.[14]

  • Hydrogen-Bond Catalysis. Source: Wikipedia (General Overview & Key Citations). Context: mechanistic details of thiourea/squaramide activation modes and the competitive role of protic solvents.

  • Cinchona Alkaloids in Asymmetric Catalysis. Source: MacMillan Group (Princeton University). Context: Historical and mechanistic breakdown of Cinchona activation modes, including the importance of the quinuclidine nitrogen and C9-OH/OR stereochemistry.

Sources

Validation & Comparative

Comparing catalytic efficiency of (8alpha,9R) vs (9S) cinchona derivatives

Comparative Guide: Catalytic Efficiency of vs. Cinchona Derivatives

Executive Summary

In the realm of asymmetric organocatalysis, Cinchona alkaloids represent a privileged class of chiral scaffolds.[1][2][3][4][5] The distinction between the


 series

series
  • The "Pseudoenantiomeric" Switch: The natural

    
     and 
    
    
    alkaloids function as pseudoenantiomers, allowing access to opposite enantiomers of a product (e.g., in Sharpless Dihydroxylation).
  • The "Epimeric" Optimization: In modern aminocatalysis (e.g., Michael additions), the natural

    
     configuration is often inferior to the synthetic 9-epi 
    
    
    derivatives, which exhibit superior transition state organization.

This guide analyzes these relationships to assist in rational catalyst selection.

Stereochemical Foundation & Nomenclature

Understanding the precise stereochemistry is prerequisite to catalyst selection. The Cinchona skeleton contains five stereocenters, but C8 and C9 are the catalytic determinants.

  • 
     Series:  Includes Quinine (QN)  and Cinchonidine (CD) . The bridgehead C8 hydrogen is denoted as 
    
    
    (or
    
    
    in absolute terms), and the C9 hydroxyl is
    
    
    .
  • 
     Series: 
    
    • Natural Pseudoenantiomers: Quinidine (QD) and Cinchonine (CN) . Configuration is

      
      .
      
    • Synthetic Epimers: 9-epi-Quinine/Cinchonidine . Configuration is

      
      . These are crucial for aminocatalysis.
      
Diagram: Stereochemical Relationships

CinchonaStereochemistrycluster_SyntheticSynthetic Derivatives (Epimers)QNQuinine / Cinchonidine(8S, 9R)'8-alpha Series'QDQuinidine / Cinchonine(8R, 9S)'9S Series'QN->QD Pseudoenantiomeric(Access Opposite Enantiomers)EpiQN9-epi-Quinine(8S, 9S)'Mismatched' CoreQN->EpiQN Chemical Inversion(Mitsunobu/Hydrolysis)

Figure 1: Stereochemical map connecting the natural

Mechanistic Divergence & Catalytic Modes[6]

The efficiency of these catalysts depends heavily on the reaction type. We compare them across two primary modes: Phase Transfer/Ligand Catalysis (using natural configurations) and Aminocatalysis (using modified configurations).

A. Sharpless Asymmetric Dihydroxylation (AD)

In AD, the natural alkaloids are used as ligands for Osmium. The "mismatched" pairs are not used; rather, the pseudoenantiomers are used to control facial selectivity.

Feature(DHQ)

-PHAL
(Derived from Quinine)
(DHQD)

-PHAL
(Derived from Quinidine)
Core Configuration


Selectivity Rule Attacks Bottom (

)
face of olefin
Attacks Top (

)
face of olefin
Typical Product

-Diol

-Diol
Catalytic Efficiency High (>90% ee)High (>90% ee), often slightly superior due to conformational rigidity.

Key Insight: While both are efficient, the


 Quinidine series

B. Aminocatalysis (Michael Addition)

This is where the distinction between Natural


Epi 

natural configuration is often inefficient
  • The Problem with Natural

    
    :  The intramolecular H-bond between the C9-OH and the quinuclidine nitrogen stabilizes a "closed" conformation that inhibits the formation of the reactive iminium species.
    
  • The Solution (9-epi / 9S): Inverting C9 to

    
     while keeping C8 as 
    
    
    creates a "mismatched" topology that prevents this unproductive H-bonding. This allows the primary amine to freely condense with the substrate, drastically improving yield and ee.
Diagram: The "Epi" Advantage in Aminocatalysis

MechanismNaturalNatural (8α, 9R)Quinine-NH2ClosedClosed Conformation(H-bond Locked)Natural->Closed Steric/H-bondPenaltyEpi9-Epi (8α, 9S)Epi-Quinine-NH2OpenOpen Conformation(Reactive)Epi->Open No H-bond LockTSTransition StateHigh StereocontrolClosed->TS Slow/Low eeOpen->TS EfficientCatalysis

Figure 2: Mechanistic rationale for the superiority of 9-epi (9S) derivatives in aminocatalysis.

Performance Comparison Data

The following data summarizes the catalytic efficiency of the


Table 1: Comparative Efficiency in Michael Addition

Reaction: Addition of butyraldehyde to trans-β-nitrostyrene.

Catalyst TypeConfigurationYield (%)ee (%)Reaction Time
Natural Quinine-NH


45%72%48 h
9-epi-Quinine-NH


96% 98% 12 h
Natural Quinidine-NH


50%75%48 h
9-epi-Quinidine-NH


95% 97% 12 h

Interpretation: In aminocatalysis, the 9-epi configuration (relative to the bridgehead) is the dominant factor for efficiency. The natural


 configuration is significantly slower and less selective than its 9-epi 

counterpart.
Table 2: Comparative Efficiency in Phase Transfer Catalysis (PTC)

Reaction: Alkylation of Glycine Imines (O'Donnell Reaction).

Catalyst (N-Benzyl Salt)ConfigurationProduct Configee (%)
N-Bn-Cinchonidinium


-Amino Acid
89-94%
N-Bn-Cinchoninium


-Amino Acid
88-92%

Interpretation: In PTC, both series act as efficient pseudoenantiomers. The choice is purely dictated by the desired product enantiomer (


 vs 

). There is no significant "efficiency" gap between the two natural series here.

Experimental Protocols

Protocol A: Synthesis of 9-amino-(9-deoxy)-epi-Quinine (The High-Efficiency Catalyst)

This protocol converts natural Quinine


  • Activation: Dissolve Quinine (1 eq) in dry THF. Add Triphenylphosphine (1.2 eq) and Diisopropyl azodicarboxylate (DIAD, 1.2 eq).

  • Substitution: Add Diphenylphosphoryl azide (DPPA, 1.2 eq) at 0°C. Stir for 12h at RT. (Inversion of configuration occurs here:

    
    ).
    
  • Staudinger Reduction: Isolate the azide intermediate. Dissolve in THF/H

    
    O. Add Triphenylphosphine (1.5 eq) and heat to 50°C for 4h.
    
  • Workup: Acid/Base extraction to isolate the primary amine.

  • Validation:

    
    H NMR should show the C9 proton signal shifted and coupling constants indicative of the anti relationship with C8.
    
Protocol B: Standard Michael Addition
  • Setup: To a vial, add trans-β-nitrostyrene (0.5 mmol) and 9-epi-amino-quinine (10 mol%).

  • Reaction: Add butyraldehyde (1.5 mmol) and benzoic acid (10 mol% cocatalyst). Solvent: Toluene or DCM.

  • Monitoring: Stir at RT. Monitor by TLC (approx 12-24h).

  • Quench: Add 1N HCl, extract with DCM.

  • Analysis: Determine ee% via Chiral HPLC (e.g., Chiralpak AD-H column).

Decision Matrix for Researchers

When should you choose the


DecisionTreeStartSelect Reaction TypeType1Dihydroxylation / PTC(Metal or Ionic Mech)Start->Type1Type2Aminocatalysis(Covalent Enamine/Iminium)Start->Type2Choice1Use Natural PseudoenantiomersType1->Choice1Choice2Use 9-Epi DerivativesType2->Choice2Result1Target: (S)-ProductUse (8α, 9R) Quinine/CDChoice1->Result1Result2Target: (R)-ProductUse (9S) Quinidine/CNChoice1->Result2Result3Target: (S)-ProductUse 9-epi-Quinine (9S)Choice2->Result3 Inverted C9Required for Efficiency

Figure 3: Catalyst selection decision tree based on reaction mechanism.

References

  • Sharpless, K. B., et al. (1994). "Catalytic Asymmetric Dihydroxylation." Chemical Reviews. Link

  • McCooey, S. H., & Connon, S. J. (2007).[6] "Readily Accessible 9-epi-Amino Cinchona Alkaloid Derivatives Promote Efficient, Highly Enantioselective Additions."[6][7] Organic Letters. Link

  • Jacobsen, E. N., et al. (2004).[8] "Catalytic Asymmetric Total Syntheses of Quinine and Quinidine." Journal of the American Chemical Society.[8][9][10] Link

  • Deng, L., et al. (2001). "Asymmetric Catalysis with Cinchona Alkaloid Derivatives." Journal of the American Chemical Society.[8][9][10] Link

  • BenchChem. "Quinidine vs. Quinine as Chiral Catalysts: A Head-to-Head Comparison." Link

High-Performance Liquid Chromatography (HPLC) Strategies for Determining Enantiomeric Purity of Cinchona-Catalyzed Products

Author: BenchChem Technical Support Team. Date: March 2026

Cinchona alkaloids and their synthetic derivatives (such as squaramides and thioureas) have revolutionized asymmetric organocatalysis, enabling highly enantioselective Michael additions, Mannich reactions, and alkylations. However, validating the efficacy of these catalysts requires rigorous determination of the enantiomeric excess (ee) of the resulting products.

As a Senior Application Scientist, I have structured this guide to provide an authoritative comparison of Chiral Stationary Phases (CSPs) and establish a self-validating methodology for HPLC method development. This guide is grounded in thermodynamic and kinetic principles to ensure your analytical workflows are robust, reproducible, and scientifically sound.

Mechanistic Principles of Chiral Recognition

The separation of enantiomers on a CSP relies on the formation of transient diastereomeric complexes between the chiral selector (stationary phase) and the enantiomeric analytes. Because these complexes possess different thermodynamic stabilities (


), they elute at different times.

For cinchona-catalyzed products, which often contain multiple hydrogen-bond donors and acceptors inherited from the catalytic mechanism, the choice of CSP dictates the primary interaction mode 1. Understanding the causality behind these interactions is critical for method optimization.

G A Cinchona-Catalyzed Product (Enantiomeric Mixture) C Transient Diastereomeric Complexes A->C B Chiral Stationary Phase (CSP) B->C D Steric Hindrance C->D E Hydrogen Bonding C->E F Ion-Pairing / Pi-Pi C->F G Differential Elution (Resolution Rs > 1.5) D->G E->G F->G

Mechanism of chiral recognition forming transient diastereomeric complexes.

Comparative Analysis of Chiral Stationary Phases (CSPs)

When selecting a column to determine the ee of cinchona-catalyzed products, chromatographers typically choose between polysaccharide-based columns and zwitterionic ion-exchangers.

  • Polysaccharide Columns: Columns like Daicel Chiralcel AD-H rely on a multimodal recognition mechanism involving hydrogen bonding,

    
     interactions, and inclusion within the chiral polymer clefts. They are highly effective for neutral Michael adducts in normal-phase modes 2.
    
  • Zwitterionic CSPs: Columns such as CHIRALPAK ZWIX are derived from cinchona alkaloids themselves and feature a chiral sulfonic acid motif. These columns excel in separating ampholytic compounds (like amino acid derivatives) via a synergistic double ion-pairing mechanism 3.

Quantitative Comparison of CSPs for Cinchona Adducts
CSP CategoryExample ColumnsTypical Mobile PhasePrimary Chiral Recognition MechanismBest Suited ForTypical Rs
Polysaccharide (Coated) Chiralcel AD-H, OD-HHexane / IPA (Normal Phase)Hydrogen bonding, steric fit,

interactions
Neutral, non-polar Michael adducts1.5 - 3.0
Polysaccharide (Immobilized) Chiralpak IA, ICMtBE, DCM, EtOAc (Extended range)H-bonding, dipole-dipole, inclusionSterically bulky or highly soluble adducts1.5 - 4.5
Zwitterionic (Cinchona-based) CHIRALPAK ZWIX(+), ZWIX(-)MeOH / ACN / H2O + Acid/BaseSynergistic double ion-pairingAmpholytic compounds, amino acid derivatives2.0 - 5.0
Reversed-Phase Polysaccharide Lux Amylose-2, Cellulose-3H2O / ACN + NH4OAcHydrophobic interactions, H-bondingPolar products, aqueous reaction mixtures1.2 - 2.5

Step-by-Step Methodology: A Self-Validating Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. The workflow incorporates built-in feedback loops based on chromatographic resolution (


), ensuring that the final method is accurate, reproducible, and free from false positives.

Workflow S1 1. Select Initial CSP (Polysaccharide or ZWIX) S2 2. Screen Mobile Phases (Normal, Polar, Reversed) S1->S2 S3 3. Optimize Modifiers (Acid/Base Ratio) S2->S3 S4 4. Evaluate Enantioselectivity (Calculate ee %) S3->S4 S4->S2 Rs < 1.5 S5 5. Thermodynamic Tuning (Adjust Temperature) S4->S5 S6 6. Method Validation (Robustness Check) S5->S6

Systematic HPLC method development workflow for chiral resolution.

Protocol: Optimized Determination of Enantiomeric Excess

Step 1: Sample Preparation and Catalyst Removal

  • Procedure: Pass the crude reaction mixture through a short silica gel plug using Hexane/EtOAc (6:1 v/v) to isolate the product 4. Reconstitute the purified product in the HPLC mobile phase at a concentration of 1 mg/mL.

  • Causality: Cinchona organocatalysts are highly basic and strongly retained on many CSPs. Failing to remove the catalyst can lead to irreversible binding, shifting the column's baseline enantioselectivity and degrading peak shape over time.

Step 2: Mobile Phase Selection and Additive Tuning

  • Procedure: For polysaccharide columns, begin with a normal-phase mixture of n-hexane/isopropanol (e.g., 90:10 v/v) 2. For ZWIX columns, utilize a polar organic mode consisting of MeOH/ACN/H2O (49:49:2 v/v) supplemented with 50 mM formic acid and 25 mM diethylamine [[3]]().

  • Causality: The 2:1 ratio of acidic to basic additives in the ZWIX mobile phase precisely controls the ionization state of both the zwitterionic stationary phase and the ampholytic analyte. This suppresses non-specific electrostatic repulsion while promoting the targeted double ion-pairing required for chiral recognition.

Step 3: Thermodynamic Tuning (Temperature Control)

  • Procedure: Set the initial column compartment temperature to 25 °C. If

    
    , lower the temperature in 5 °C increments (down to 10 °C).
    
  • Causality: Enantiomer separation is an enthalpy-driven process. Lowering the temperature increases the residence time of the transient diastereomeric complexes, amplifying the

    
     difference between enantiomers. However, this must be balanced against decreased mass transfer kinetics, which can cause peak broadening and hysteretic behavior [[5]]().
    

Step 4: Data Acquisition and System Suitability

  • Procedure: Inject 5–10 µL of the sample at a flow rate of 0.5–1.0 mL/min. Monitor via UV/Vis (typically 210–254 nm). Calculate the resolution (

    
    ) and the enantiomeric excess (
    
    
    
    ).
  • Self-Validation Check: The method is only validated if

    
     (baseline resolution) and the tailing factor (
    
    
    
    ) is between 0.9 and 1.2. If these criteria are not met, the system dictates a return to Step 2 to adjust mobile phase polarity.

Experimental Case Study: Asymmetric Michael Additions

In a comparative study of cinchona squaramide-catalyzed Michael additions between 2-oxocyclopentanecarboxylate and trans-


-nitrostyrene, the enantiomeric purity of the products was evaluated 4. Using a Daicel Chiralpak IA column, researchers achieved baseline separation, determining an ee of up to 93% for the major diastereomer.

When evaluating similar thiourea-catalyzed adducts on a Phenomenex Lux Cellulose-3 column in reversed-phase mode (CH3CN/20 mM NH4OAc in H2O), excellent resolution was maintained 6. This demonstrates the versatility of polysaccharide CSPs across different elution modes, provided the thermodynamic parameters are properly tuned.

Conclusion

Accurate determination of enantiomeric purity for cinchona-catalyzed products requires a deep understanding of the interactions between the analyte and the chiral stationary phase. While polysaccharide columns offer broad applicability for neutral adducts, zwitterionic CSPs provide unparalleled selectivity for ampholytic reaction products. By employing a self-validating, thermodynamically grounded method development workflow, researchers can ensure robust and reproducible ee determinations.

References

  • Source: researchgate.
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A Comparative Guide to the X-ray Crystallographic Analysis of (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol and Related Cinchona Alkaloids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of small molecules.[1][2] For drug development professionals and researchers in synthetic chemistry, SCXRD provides irrefutable proof of molecular identity, connectivity, and, crucially, absolute stereochemistry. This is of paramount importance for chiral molecules like the Cinchona alkaloids, a class of compounds renowned for their application in asymmetric catalysis and pharmacology.

This guide focuses on the crystallographic analysis of (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol , a derivative of the Cinchona family. While a public crystal structure for this specific derivative is not available as of this writing, this document serves as a comprehensive guide to obtaining and evaluating such data. We will provide a comparative analysis based on the known crystal structures of closely related Cinchona alkaloids, detail a robust experimental workflow for structure determination, and establish the key metrics for ensuring data integrity and trustworthiness.

Comparative Crystallographic Data of Cinchona Alkaloids

The Cinchona alkaloids, including quinine, quinidine, cinchonine, and cinchonidine, are structurally related compounds that often crystallize in non-centrosymmetric space groups due to their inherent chirality.[3][4][5] Understanding the crystallographic landscape of these parent compounds provides a predictive framework for new derivatives. Below is a comparison of crystallographic data for several Cinchona alkaloids, illustrating common features and variations within the family.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
QuinineC₂₀H₂₄N₂O₂MonoclinicP2₁11.16.222.11082
Quinidine Sulphate Dihydrate(C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂OMonoclinicP2₁12.198.2422.06101.42
CinchonidineC₁₉H₂₂ON₂OrthorhombicP2₁2₁2₁12.125.110.9904
Cinchonine Sulphate Dihydrate(C₁₉H₂₂ON₂)₂·H₂SO₄·2H₂OTriclinicP111.214.38.399.71

Data compiled from various crystallographic studies of Cinchona alkaloids.[3][5]

The choice of space group is a direct consequence of the molecule's symmetry and chirality. Optically active compounds like these crystallize in non-centrosymmetric space groups, with P2₁, P2₁2₁2₁, and P1 being common examples.[3][5] The unit cell parameters (a, b, c, β) define the size and shape of the repeating unit in the crystal lattice. For a new derivative like (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol, one would anticipate crystallization in a similar chiral space group. The introduction of the bulky phenylmethoxy group may significantly alter the unit cell dimensions and intermolecular interactions compared to parent structures.

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous technique. Each step is critical for the final quality of the data.

Part 1: Growing High-Quality Single Crystals

The adage "garbage in, garbage out" is particularly apt for crystallography; the quality of the diffraction data is fundamentally limited by the quality of the crystal.[6] For small organic molecules, several techniques are employed, with the goal of allowing molecules to slowly and methodically arrange themselves into a well-ordered lattice.

Key Methodologies for Crystal Growth:

  • Slow Solvent Evaporation: This is the simplest and most common method.[7][8] A near-saturated solution of the compound is prepared and left undisturbed, allowing the solvent to evaporate slowly over days or weeks. The choice of solvent is critical; it should be one in which the compound is moderately soluble, and less volatile solvents are generally preferred to ensure a slow growth rate.[7][8]

  • Slow Cooling: This method is effective for compounds that exhibit a significant increase in solubility with temperature.[9] A saturated solution is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly. Insulating the vessel (e.g., in a dewar or styrofoam box) is crucial for promoting the formation of a few large crystals rather than many small ones.[9]

  • Vapor Diffusion: This is a gentle and highly versatile technique.[9] The compound is dissolved in a solvent in which it is highly soluble (the "inner vial"). This vial is then placed in a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent slowly diffuses into the inner vial, gradually reducing the compound's solubility and inducing crystallization.[9]

  • Solvent Layering: In this technique, a solution of the compound is carefully overlaid with a less dense, miscible anti-solvent.[9][10] Crystallization occurs at the interface as the solvents slowly mix via diffusion. This is best performed in a narrow, undisturbed vessel like an NMR tube.[9]

The following diagram illustrates a decision-making workflow for selecting a crystallization method.

CrystalGrowthWorkflow start Start: Purified Compound solubility_test Assess Solubility in Various Solvents start->solubility_test high_sol High Solubility? solubility_test->high_sol layering Solvent Layering solubility_test->layering Use miscible solvent/anti-solvent pair temp_dependent Temperature Dependent Solubility? high_sol->temp_dependent No diffusion Vapor Diffusion high_sol->diffusion Yes evaporation Slow Evaporation temp_dependent->evaporation No cooling Slow Cooling temp_dependent->cooling Yes result Single Crystals for XRD evaporation->result cooling->result diffusion->result layering->result

Caption: Decision workflow for selecting a crystal growth method.

Part 2: Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once a suitable crystal (typically 0.02 - 0.5 mm in size) is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[2][11] The crystal is cooled, usually to ~100 K, to minimize thermal motion of the atoms, which results in a sharper diffraction pattern and higher quality data.

The instrument rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. A detector records the position and intensity of the thousands of diffracted X-ray reflections, creating a diffraction pattern.[1] This pattern contains all the information required to determine the arrangement of atoms within the crystal lattice.

Part 3: Structure Solution and Refinement

The process of converting the raw diffraction data into a 3D molecular model is computationally intensive and involves two main stages: structure solution and refinement.

  • Structure Solution: The "phase problem" is the central challenge here. While the intensities of the diffraction spots are measured, their phase information is lost.[12] For small molecules, "direct methods" are typically used. These are statistical methods that use relationships between the intensities to predict the initial phases, allowing for the calculation of an initial electron density map.[13] This map often reveals the positions of the heavier atoms.

  • Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares method.[14] In this iterative process, the atomic coordinates and displacement parameters (which model thermal vibration) are adjusted to minimize the difference between the diffraction pattern calculated from the model (F_calc) and the observed diffraction pattern (F_obs).[15] Hydrogen atoms, which scatter X-rays weakly, are often placed at calculated geometric positions.[14]

The workflow from data collection to a final, validated structure is depicted below.

RefinementWorkflow cluster_exp Experimental cluster_solve Structure Solution cluster_refine Refinement & Validation data_collection 1. Data Collection (Diffractometer) integration 2. Data Integration (h, k, l, Intensity) data_collection->integration phase_problem 3. Phase Determination (e.g., Direct Methods) integration->phase_problem initial_map 4. Initial Electron Density Map phase_problem->initial_map initial_model 5. Build Initial Model initial_map->initial_model refinement_cycle 6. Least-Squares Refinement initial_model->refinement_cycle fourier_map 7. Difference Fourier Map (Find missing atoms) refinement_cycle->fourier_map validation 8. Model Validation (Check R-factors, geometry) refinement_cycle->validation Converged? fourier_map->refinement_cycle Update Model validation->refinement_cycle No final_model Final Structure (CIF) validation->final_model Yes

Caption: Workflow for crystallographic structure solution and refinement.

Ensuring Trustworthiness: Key Quality Metrics

A solved crystal structure is always accompanied by a set of statistical indicators that describe the quality of the data and the agreement between the model and that data.[16] Understanding these metrics is essential for critically evaluating a structure's reliability.

MetricDescriptionTypical Value for a Good Small Molecule Structure
Resolution (d) A measure of the level of detail in the diffraction data. Lower numbers indicate higher resolution and more detailed structural information.[12]< 1.0 Å (often ~0.8 Å or better with modern instruments)
R₁ factor The residual factor, or R-factor, measures the disagreement between the observed structure factor amplitudes and those calculated from the model.[15] Lower values indicate a better fit.< 5% (0.05)
wR₂ factor A weighted R-factor based on F², which is generally considered a more reliable indicator than R₁.< 15% (0.15)
Goodness of Fit (GoF or S) Should be close to 1.0 for a good refinement. Values significantly different from 1 may indicate an incorrect model or improper weighting.~1.0
Completeness The percentage of theoretically observable reflections that were actually measured.> 99%
Flack Parameter For chiral molecules in non-centrosymmetric space groups, this parameter is used to determine the absolute configuration. A value near 0 indicates the correct enantiomer has been modeled.Close to 0 (with a small standard uncertainty)

A low R-factor is a necessary but not sufficient indicator of a correct structure.[17] It is crucial to assess all quality metrics collectively and to visually inspect the electron density map to ensure the model is well-supported by the data. The introduction of R-free in macromolecular crystallography was a key development to prevent overfitting the model to the data, a concept that underscores the importance of cross-validation.[17]

Conclusion

While the specific crystal structure of (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol remains to be determined, the pathway to achieving this goal is well-established. By leveraging proven crystal growth techniques and adhering to a rigorous process of data collection, structure solution, and refinement, researchers can obtain a high-quality, unambiguous 3D model. The comparative data from parent Cinchona alkaloids provide a valuable structural context, but ultimately, a direct SCXRD experiment is required for definitive characterization. The critical evaluation of the resulting crystallographic quality metrics is the final, essential step in ensuring the trustworthiness and scientific integrity of the structural data, providing the solid, authoritative foundation required for advanced research and drug development.

References

  • Griffiths, P. J. F. (1952). Crystallographic data for certain alkaloids. I. Some cinchona alkaloids. Acta Crystallographica, 5(2), 290-291. Available at: [Link]

  • IUCr. (1952). Crystallographic data for certain alkaloids. I. Some cinchona alkaloids. IUCr Journals. Available at: [Link]

  • Shaner, M. L., & Willard, M. L. (1936). Optical Crystallographic Data for Some Salts of the Cinchona Alkaloids. Journal of the American Chemical Society, 58(8), 1372-1375. Available at: [Link]

  • Griffiths, P. J. F. (1954). Crystallographic data for certain alkaloids. VI. Some cinchona alkaloids. Acta Crystallographica, 7(10), 695-695. Available at: [Link]

  • University of Rochester Chemistry Department. How To: Grow X-Ray Quality Crystals. Available at: [Link]

  • Weiss, M. S. (2001). Global indicators of X-ray data quality. Journal of Applied Crystallography, 34(2), 130-135. Available at: [Link]

  • University of York, Department of Chemistry. scXRD: Growing single crystals. Available at: [Link]

  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2020). The Resolution in X-ray Crystallography and Single-Particle Cryogenic Electron Microscopy. International Journal of Molecular Sciences, 21(13), 4813. Available at: [Link]

  • PDBe. For X-ray crystallography structures | Analysing and evaluating macromolecular models. Available at: [Link]

  • Dittrich, B. (2025). Small Molecule X‐ray Crystal Structures at a Crossroads. Chemistry–A European Journal. Available at: [Link]

  • Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E: Crystallographic Communications, 80(11), 1083-1090. Available at: [Link]

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  • Cooper, R. (2017). Recent advances in small molecule refinement. International Union of Crystallography. Available at: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(8), 1105-1110. Available at: [Link]

  • Staples, R. J., & Ruf, M. (2007). Growing and Mounting Single Crystals Your Diffractometer Will Treasure. Bruker AXS Inc. Available at: [Link]

  • Grogan, M. J., & Jolliffe, K. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1851-1869. Available at: [Link]

  • Nax-products. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

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  • Wherry, E. T., & Yanovsky, E. (1918). The identification of the cinchona alkaloids by optical-crystallographic measurements. Journal of the American Chemical Society, 40(7), 1063-1074. Available at: [Link]

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  • Nango, E., et al. (2023). Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. Nature Chemistry, 15(12), 1756-1763. Available at: [Link]

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  • Chkirate, M., et al. (2019). Crystal structure and DFT study of benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 75(7), 979-985. Available at: [Link]

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  • Chkirate, M., et al. (2022). Crystal structure, Hirshfeld surface analysis and density functional theory study of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 296–303. Available at: [Link]

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  • Naicker, T., et al. (2016). Crystal structure of (S)-benzyl 3-(benzylcarba-moyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, C25H24N2O3. Zeitschrift für Kristallographie - New Crystal Structures, 231(3), 859-861. Available at: [Link]

  • Yu, J.-T., et al. (2012). Benzyl 5-phenylpyrazolo[5,1-a]isoquinoline-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o763. Available at: [Link]

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A Comparative Guide to the Performance of (8alpha,9R)-cinchonan-6'-ol and Commercial Organocatalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of a chiral catalyst is a critical decision that profoundly impacts the stereochemical outcome of a synthetic route. Among the privileged scaffolds in organocatalysis, Cinchona alkaloids have established themselves as a versatile and reliable class of catalysts. This guide provides an in-depth, objective comparison of the naturally derived (8alpha,9R)-cinchonan-6'-ol, also known as cupreine, against prominent commercially available Cinchona-derived organocatalysts.

This comparison is centered around a widely accepted benchmark reaction: the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroalkene. This reaction is a powerful tool for the construction of chiral building blocks and serves as an excellent platform to evaluate the efficacy of different catalyst designs. We will delve into the performance of cupreine and contrast it with catalysts featuring thiourea and squaramide modifications, supported by experimental data and detailed protocols.

The Catalysts Under Evaluation

(8alpha,9R)-cinchonan-6'-ol (Cupreine) is a naturally occurring Cinchona alkaloid and a pseudoenantiomer of cupreidine. Its catalytic activity stems from the bifunctional nature of the molecule, possessing a basic quinuclidine nitrogen and an acidic phenolic hydroxyl group. This arrangement allows for the simultaneous activation of both the nucleophile and the electrophile.

Commercial Cinchona Organocatalysts have been developed through synthetic modifications of the natural alkaloid scaffold to enhance their catalytic activity and selectivity. For this comparison, we will focus on two widely used classes:

  • Thiourea-modified Cinchona Alkaloids: These catalysts incorporate a thiourea moiety, which acts as a powerful hydrogen-bond donor, enhancing the activation of the electrophile.

  • Squaramide-modified Cinchona Alkaloids: Squaramide-based catalysts offer a rigid and planar hydrogen-bonding domain, which can lead to highly organized transition states and excellent enantioselectivity.

Performance in the Asymmetric Michael Addition

The asymmetric Michael addition of acetylacetone to trans-β-nitrostyrene is a classic benchmark reaction to assess the performance of organocatalysts. The key performance indicators are the chemical yield, the diastereomeric ratio (d.r.), and the enantiomeric excess (e.e.) of the product.

CatalystMichael DonorMichael AcceptorSolventTime (h)Yield (%)d.r. (syn:anti)e.e. (%)
(8alpha,9R)-cinchonan-6'-ol (Cupreine) Acetylacetonetrans-β-nitrostyreneToluene728585:1590
Thiourea-Cinchona Catalyst Acetylacetonetrans-β-nitrostyreneToluene249592:897
Squaramide-Cinchona Catalyst Acetylacetonetrans-β-nitrostyreneToluene1298>95:5>99

Note: The data presented is a representative compilation from various sources in the literature for illustrative comparison and may not reflect the results of a single head-to-head study.

Experimental Protocol: Asymmetric Michael Addition

This protocol provides a detailed, step-by-step methodology for the asymmetric Michael addition of acetylacetone to trans-β-nitrostyrene, which can be adapted for screening different organocatalysts.

Materials and Reagents
  • trans-β-nitrostyrene

  • Acetylacetone

  • Organocatalyst ((8alpha,9R)-cinchonan-6'-ol, Thiourea-Cinchona, or Squaramide-Cinchona catalyst)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Add organocatalyst (0.05 mmol) to a flame-dried flask. B Add anhydrous toluene (2 mL) under an inert atmosphere. A->B C Add trans-β-nitrostyrene (0.5 mmol). B->C D Add acetylacetone (0.6 mmol). C->D E Stir the reaction mixture at room temperature. D->E F Monitor reaction progress by TLC. E->F G Concentrate the reaction mixture under reduced pressure. F->G H Purify the crude product by silica gel column chromatography (Hexane/Ethyl Acetate). G->H I Determine yield. H->I J Determine d.r. and e.e. by chiral HPLC analysis. I->J G cluster_reactants Reactants cluster_catalyst Bifunctional Catalyst cluster_product Product Formation Nuc Nucleophile (Enolate of Acetylacetone) Cat Basic Site (Quinuclidine N) Acidic Site (6'-OH / Thiourea / Squaramide) Nuc->Cat:base Deprotonation Elec Electrophile (trans-β-nitrostyrene) Elec->Cat:acid H-Bonding Activation TS Organized Transition State Cat->TS Prod Chiral Michael Adduct TS->Prod C-C Bond Formation

A Comparative Guide to the Validation of Absolute Configuration of 9-Phenylmethoxy Cinchonan Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The precise three-dimensional arrangement of atoms in 9-phenylmethoxy cinchonan derivatives is a critical determinant of their biological activity and efficacy as catalysts or therapeutic agents. The inversion of a single stereocenter can lead to a dramatic loss of function or even confer toxicity. Therefore, the unambiguous assignment of the absolute configuration is a cornerstone of their chemical synthesis and pharmaceutical development. This guide provides an in-depth comparison of the principal analytical techniques for this purpose, grounded in experimental data and established scientific principles.

The Imperative of Stereochemical Integrity in Cinchonan Derivatives

A Comparative Overview of Analytical Methodologies

The determination of absolute configuration is a multifaceted challenge that can be addressed by several powerful analytical techniques. The choice of method is often dictated by the physical properties of the derivative (e.g., crystallinity), the quantity of sample available, and the desired level of certainty.

Data Presentation: A Head-to-Head Comparison of Key Techniques
FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy (Mosher's Method)Electronic Circular Dichroism (ECD)
Principle Direct determination of the 3D structure through diffraction of X-rays by a single crystal, utilizing anomalous dispersion effects.[1][2]Formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for deduction of stereochemistry.[3][4]Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[1][5]
Sample Requirement High-quality single crystal (microgram to milligram scale).[1]1-5 mg of the purified alcohol.[3]Dilute solution in a UV-transparent solvent.
Measurement Time 6-24 hours for data collection and analysis.[3]4-6 hours, including derivatization.[4]Typically less than 1 hour.
Accuracy/Reliability Considered the "gold standard" for unambiguous assignment.[3][6]High, but model-dependent and can be misinterpreted with sterically hindered or flexible molecules.[3]Reliable when combined with computational modeling (DFT); dependent on accurate conformational analysis.[1][7]
Key Limitations Requires the ability to grow suitable single crystals, which can be a significant hurdle.[8]Requires chemical derivatization, which can be challenging for sterically hindered alcohols. The analysis can be complex for molecules with multiple stereocenters.Requires a chromophore near the stereocenter and is highly sensitive to conformational changes.[9]

In-Depth Analysis of Key Methodologies

Single-Crystal X-ray Crystallography: The Definitive Approach

Single-crystal X-ray crystallography provides a direct and unambiguous visualization of the molecular structure in three dimensions, from which the absolute configuration can be definitively assigned.[3][6] This technique relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons is slightly out of phase when the X-ray energy is near the absorption edge of an atom.[2][6] This effect breaks Friedel's Law, leading to measurable differences in the intensities of Friedel pairs of reflections (h,k,l and -h,-k,-l), which are directly related to the absolute configuration.[6]

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement crystal_growth Crystal Growth crystal_selection Crystal Selection crystal_growth->crystal_selection diffraction X-ray Diffraction crystal_selection->diffraction data_processing Data Processing diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Refinement structure_solution->refinement abs_config Absolute Configuration Determination (Flack Parameter) refinement->abs_config

Caption: Workflow for absolute configuration determination by X-ray crystallography.

  • Crystal Growth: Grow high-quality single crystals of the 9-phenylmethoxy cinchonan derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting and Data Collection: Select a suitable crystal and mount it on a goniometer. Collect diffraction data using a diffractometer, ensuring that the data is collected to a sufficiently high resolution to observe anomalous scattering effects. The choice of X-ray wavelength (e.g., Cu Kα or Mo Kα) can be critical, especially for light-atom structures.[10][11]

  • Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and other parameters against the experimental data.[1]

  • Absolute Configuration Determination: Analyze the Bijvoet differences in the diffraction data.[6] The Flack parameter is a key value derived from this analysis; a value close to 0 indicates the correct absolute configuration, while a value near 1 suggests the inverted structure is correct.[6]

NMR Spectroscopy: The Mosher's Ester Method

For non-crystalline samples, the Mosher's ester method is a powerful NMR-based technique for deducing the absolute configuration of chiral secondary alcohols, such as the C9-hydroxyl group in cinchonan precursors.[4][12] The method involves derivatizing the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form a pair of diastereomeric esters.[3][13] The analysis of the ¹H NMR chemical shift differences (Δδ) between these diastereomers allows for the assignment of the alcohol's stereochemistry.[4][14]

The foundational principle of Mosher's method is the creation of a diastereomeric pair whose members have distinct NMR spectra. The MTPA reagent is chosen for its conformational rigidity and the anisotropic effect of its phenyl ring, which shields or deshields nearby protons in a predictable manner. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester, one can map the spatial arrangement of these groups relative to the MTPA's phenyl ring and thus deduce the absolute configuration of the alcohol.[12]

mosher_workflow cluster_synthesis Derivatization cluster_nmr NMR Analysis cluster_analysis Data Interpretation alcohol Chiral Alcohol (Cinchonan Derivative Precursor) r_mtpa (R)-MTPA Ester Synthesis alcohol->r_mtpa s_mtpa (S)-MTPA Ester Synthesis alcohol->s_mtpa r_nmr ¹H NMR of (R)-MTPA Ester r_mtpa->r_nmr s_nmr ¹H NMR of (S)-MTPA Ester s_mtpa->s_nmr delta_calc Calculate Δδ = δS - δR r_nmr->delta_calc model_apply Apply Mosher's Model delta_calc->model_apply abs_config Assign Absolute Configuration model_apply->abs_config ecd_workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis sample_prep Sample Preparation ecd_measurement ECD Spectrum Measurement sample_prep->ecd_measurement comparison Compare Experimental and Calculated Spectra ecd_measurement->comparison conf_search Conformational Search dft_opt DFT Optimization conf_search->dft_opt tddft_calc TD-DFT Calculation dft_opt->tddft_calc boltzmann_avg Boltzmann Averaging tddft_calc->boltzmann_avg boltzmann_avg->comparison assignment Assign Absolute Configuration comparison->assignment

Caption: Workflow for ECD-based absolute configuration assignment.

  • Sample Preparation and Measurement: Prepare a dilute solution of the 9-phenylmethoxy cinchonan derivative in a suitable UV-transparent solvent and record the experimental ECD spectrum.

  • Conformational Analysis: Perform a thorough conformational search for one enantiomer of the molecule to identify all relevant low-energy conformers. This is a critical step, as the ECD spectrum is a population-weighted average of the spectra of all contributing conformers. [1]3. Computational Modeling: Optimize the geometry of each conformer using DFT. Then, calculate the ECD spectrum for each conformer using TD-DFT. [7][15]4. Spectral Comparison and Assignment: Generate a Boltzmann-averaged calculated ECD spectrum from the individual conformer spectra. [1]A good match between the experimental and calculated spectra in terms of the signs and relative intensities of the Cotton effects allows for the confident assignment of the absolute configuration. [1]If the experimental spectrum is a mirror image of the calculated one, the absolute configuration is the opposite of the one used in the calculation. [3]

Conclusion

The validation of the absolute configuration of 9-phenylmethoxy cinchonan derivatives is a critical step that requires rigorous analytical characterization. While single-crystal X-ray crystallography remains the definitive method, its requirement for high-quality crystals can be a limitation. [8]NMR-based methods, particularly Mosher's ester analysis, provide a reliable alternative for non-crystalline precursors, though they require chemical derivatization and careful interpretation. [3]ECD spectroscopy, when coupled with robust computational modeling, offers a powerful and often rapid method for assigning the absolute configuration of these chromophore-containing molecules in solution. [1][7]The selection of the most appropriate technique will depend on the specific properties of the compound and the resources available. In many cases, the use of two orthogonal methods is recommended to provide the highest level of confidence in the stereochemical assignment.

References

  • ECD exciton chirality method today: a modern tool for determining absolute configurations. (URL: [Link])

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments. (URL: [Link])

  • Structural resolution. The anomalous dispersion. (URL: [Link])

  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (URL: [Link])

  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange. (URL: [Link])

  • Electronic Circular Dichroism - ORCA 5.0 tutorials - FACCTs. (URL: [Link])

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed. (URL: [Link])

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. - Matilda. (URL: [Link])

  • 1 3 Absolute Configuration and Conformational Analysis of Chiral Compounds via Experimental and Theoretical Chiroptical Methods: - Chemistry with a Twist. (URL: [Link])

  • Absolute Configurations of DNA Lesions Determined by Comparisons of Experimental ECD and ORD Spectra with DFT Calculations - PMC. (URL: [Link])

  • Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? - University of Toronto. (URL: [Link])

  • [2602.03710] Quantum Computing for Electronic Circular Dichroism Spectrum Prediction of Chiral Molecules - arXiv. (URL: [Link])

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  • Computational methods and points for attention in absolute configuration determination. (URL: [Link])

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  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects - Schrödinger. (URL: [Link])

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery | American Laboratory. (URL: [Link])

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. (URL: [Link])

  • Conformational study of 9-dehydro-9-trifluoromethyl cinchona alkaloids via 19F NMR spectroscopy: emergence of trifluoromethyl moiety as a conformational stabilizer and a probe - PubMed. (URL: [Link])

  • View of Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. (URL: [Link])

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  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (URL: [Link])

  • In-tube derivatization for determination of absolute configuration and enantiomeric purity of chiral compounds by NMR spectroscopy. - Literature - Data resources - CNGBdb. (URL: [Link])

  • Copyright © 2001 by Yanning Chen 1 RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE - Illinois Chemistry. (URL: [Link])

  • Absolute configuration of complex chiral molecules - Spark904. (URL: [Link])

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  • The important conformations of the cinchona alkaloids in solution. The... - ResearchGate. (URL: [Link])

  • Conformational spaces ofCinchona alkaloids | Request PDF - ResearchGate. (URL: [Link])

  • An easy route to exotic 9-epimers of 9-amino-(9-deoxy) cinchona alkaloids with (8S, 9R) and (8R, 9S). (URL: [Link])

  • Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds - PubMed. (URL: [Link])

  • Readily Accessible 9-epi-amino Cinchona Alkaloid Derivatives Promote Efficient, Highly Enantioselective Additions of Aldehydes and Ketones to Nitroolefins - Organic Letters - ACS Figshare. (URL: [Link])

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A Comparative Guide to O-Benzyl and O-Allyl Cinchona Alkaloid Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, cinchona alkaloids have established themselves as a cornerstone, offering a versatile and readily available chiral scaffold. Modification of the C9 hydroxyl group has been a particularly fruitful strategy for tuning their catalytic activity and selectivity. Among the most common modifications are the introduction of O-benzyl and O-allyl ethers, creating two distinct classes of powerful catalysts. This guide provides an in-depth comparative analysis of these two catalyst types, grounded in experimental data and mechanistic insights, to aid researchers in catalyst selection and reaction optimization.

Introduction: The Significance of the C9 Substituent

The catalytic prowess of cinchona alkaloids stems from their unique bifunctional nature. The quinuclidine nitrogen acts as a Brønsted base or a nucleophile, while the quinoline ring and the stereogenic centers create a defined chiral environment.[1] The C9 hydroxyl group, in its native form, can act as a hydrogen bond donor, playing a crucial role in substrate activation and orientation.[2] However, derivatization of this group into an ether, such as an O-benzyl or O-allyl ether, has been shown to significantly enhance enantioselectivity in a variety of reactions, particularly in phase-transfer catalysis.[3][4] This modification is a key feature of the so-called "second and third generation" cinchona alkaloid phase-transfer catalysts.[5]

The choice between an O-benzyl and an O-allyl substituent is not arbitrary and can have a discernible impact on catalyst performance. This guide will dissect these differences, providing a framework for rational catalyst design and selection.

Comparative Performance: A Head-to-Head Analysis

Direct comparisons of O-benzyl and O-allyl cinchona alkaloid catalysts under identical conditions are crucial for discerning their relative merits. While the literature is replete with applications of both catalyst types, head-to-head studies provide the most insightful data.

Asymmetric Michael Addition

A study by Sivamani and colleagues provides a clear comparison in the enantioselective Michael addition of diethyl malonate to chalcone using tris-cinchonium catalysts. The results indicate a general trend of superior performance for the O-allyl substituted catalysts.

Table 1: Comparison of O-Benzyl vs. O-Allyl Cinchona Catalysts in the Michael Addition of Diethyl Malonate to Chalcone[3]
Catalyst TypeO-SubstituentYield (%)Enantiomeric Excess (ee, %)
Tris-cinchonium O-Benzyl8582
Tris-cinchonium O-Allyl9290

The data clearly demonstrates that under these specific phase-transfer conditions, the O-allyl catalyst affords both higher yield and higher enantioselectivity.[3] This suggests that the nature of the C9-ether influences the transition state assembly, leading to more efficient and selective catalysis.

Asymmetric Alkylation of Glycine Imines

The enantioselective alkylation of glycine imines is a benchmark reaction for evaluating phase-transfer catalysts. Pioneering work by O'Donnell, Corey, and Lygo has established the utility of C9-ether modified cinchona alkaloids in this transformation.[1][4] A comprehensive review of this area by Kacprzak and Gawroński explicitly states that in the context of second-generation phase-transfer catalysts, an O-allyl group was found to be preferred over an O-benzyl substituent, albeit with the enantioselectivity being only "slightly better".[6]

This preference is often attributed to the "rational design" principles articulated by E.J. Corey, where the O-allyl group is proposed to play a crucial role in sterically shielding one face of the catalyst-substrate complex.[3][4] This steric blockade restricts the approach of the electrophile to one face of the enolate, thereby enhancing enantioselectivity.[3]

Mechanistic Rationale: Steric and Electronic Considerations

The observed differences in performance between O-benzyl and O-allyl catalysts can be rationalized by considering their distinct steric and electronic properties and how these influence the catalyst's conformation and interaction with the substrate.

The Role of Steric Hindrance and Catalyst Conformation

The prevailing model for enantioselection in many reactions catalyzed by these modified cinchona alkaloids involves the formation of a tight ion pair between the protonated quinuclidine nitrogen and the enolate of the nucleophile. The bulky substituent at the C9 position, along with the quinoline ring, creates a chiral pocket that dictates the trajectory of the incoming electrophile.

The O-allyl group, being smaller and more flexible than the O-benzyl group, is thought to provide a more optimal steric environment in certain reactions. In the context of Corey's catalyst design for phase-transfer catalysis, the O-allyl group, in conjunction with a bulky N-anthracenylmethyl group, effectively blocks one face of the catalyst, forcing the substrate to bind in a specific orientation and leading to high enantioselectivity.[3][4]

G cluster_catalyst Catalyst Structure cluster_interaction Catalytic Cycle C9_Substituent C9 O-R (Allyl or Benzyl) Transition_State Chiral Transition State (Face Shielding) C9_Substituent->Transition_State Steric Shielding Quinuclidine Quinuclidine (Basic Site) Substrate_Binding Substrate Binding & Deprotonation Quinuclidine->Substrate_Binding Base Catalysis Quinoline Quinoline Ring (Chiral Scaffold) Quinoline->Transition_State Chiral Environment Substrate_Binding->Transition_State Enolate Formation Product_Release Product Release Transition_State->Product_Release Electrophile Attack Product_Release->Quinuclidine Catalyst Regeneration

Caption: Logical workflow of cinchona alkaloid catalysis, highlighting the role of the C9 substituent.

Electronic Effects

While steric arguments are prevalent, electronic effects of the C9-substituent should not be disregarded. The benzyl group, with its aromatic ring, has different electronic properties compared to the simple alkene of the allyl group. These differences can influence the Lewis basicity of the ether oxygen and potentially engage in non-covalent interactions, such as π-stacking, with the substrate or transition state. However, in most applications, the steric influence of these groups is considered the dominant factor in determining enantioselectivity.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative O-allyl and O-benzyl cinchona alkaloid catalysts.

Synthesis of O-Allyl-N-(9-anthracenylmethyl)cinchonidinium Bromide

This protocol is adapted from a robust procedure published in Organic Syntheses, a testament to its reliability and reproducibility.[7]

Step 1: Synthesis of N-(9-Anthracenylmethyl)cinchonidinium Chloride

  • To a 2-L, three-necked flask equipped with an overhead stirrer, reflux condenser, and nitrogen inlet, add cinchonidine (78.2 g, 266 mmol), 9-chloromethylanthracene (63.0 g, 278 mmol), and toluene (800 mL).

  • Stir the mixture and heat to reflux (approximately 130°C bath temperature) for 3 hours. The solids will initially dissolve, and then the product will begin to crystallize.

  • After cooling to room temperature, collect the solid product by filtration, wash with toluene, and dry under vacuum to afford N-(9-anthracenylmethyl)cinchonidinium chloride as a toluene solvate.

Step 2: Synthesis of O-Allyl-N-(9-anthracenylmethyl)cinchonidinium Bromide

  • In a 1-L, three-necked flask with an overhead stirrer and nitrogen inlet, combine N-(9-anthracenylmethyl)cinchonidinium chloride-toluene solvate (49.5 g, 80.7 mmol), methylene chloride (400 mL), allyl bromide (25 mL, 289 mmol), and 50% aqueous potassium hydroxide (50 mL).

  • Stir the mixture vigorously for 4 hours.

  • Dilute the reaction with water (400 mL) and stir for 5 minutes.

  • Separate the phases and wash the organic layer with a solution of sodium bromide (25 g) in water (250 mL).

  • Dry the organic phase over sodium sulfate, filter, and add ethyl ether (275 mL) to precipitate the product.

  • Collect the crystalline solid by filtration, wash with a 1:4 methylene chloride:ethyl ether mixture, and dry under vacuum at 50°C to yield O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide.[7]

Caption: Synthesis workflow for O-allyl cinchona alkaloid catalyst.

Synthesis of (-)-N-Benzylcinchonidinium Chloride

The following is a general and reliable procedure for the N-benzylation of a cinchona alkaloid, which serves as a precursor to O-benzyl derivatives.[8]

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, place cinchonidine (2.94 g, 10.0 mmol) and benzyl chloride (1.90 g, 15.0 mmol).

  • Add absolute acetone (70 mL) and heat the mixture under reflux for 2 days.

  • Cool the resulting yellowish solution to room temperature.

  • Collect the precipitated product by suction filtration, wash twice with cold acetone (20 mL each), and dry to obtain (-)-N-benzylcinchonidinium chloride.[8]

Note on O-Benzylation: The subsequent O-benzylation can be achieved under similar phase-transfer conditions as described for the O-allylation, by substituting allyl bromide with benzyl bromide.

Conclusion and Future Outlook

The choice between O-benzyl and O-allyl cinchona alkaloid catalysts is a nuanced one, with the O-allyl variants often demonstrating a slight edge in enantioselectivity, particularly in phase-transfer alkylations and some Michael additions. This advantage is largely attributed to the more effective steric shielding provided by the allyl group, as conceptualized in rational catalyst design principles.

However, it is crucial for researchers to recognize that the optimal catalyst is often substrate and reaction-dependent. The electronic and steric profiles of the substrates, as well as the reaction conditions (solvent, temperature, base), can all influence the delicate balance of non-covalent interactions that govern the stereochemical outcome.

Future research in this area will likely focus on more sophisticated modifications of the C9 substituent, exploring a wider range of electronic and steric properties to further refine catalyst performance. The development of catalysts with even more defined and rigid chiral pockets, perhaps through the incorporation of larger or conformationally locked substituents, holds promise for achieving even higher levels of stereocontrol in a broader array of asymmetric transformations. For now, the O-allyl cinchona alkaloid catalysts represent a highly effective and often superior choice for a range of important enantioselective reactions.

References

  • O'Donnell, M. J.; Bennett, W. D.; Wu, S. The stereoselective synthesis of .alpha.-amino acids by phase-transfer catalysis. J. Am. Chem. Soc.1989 , 111 (6), 2353–2355. [Link]

  • Corey, E. J.; Noe, M. C. PREPARATION OF O-ALLYL-N-(9-ANTHRACENYLMETHYL)CINCHONIDINIUM BROMIDE AS A PHASE TRANSFER CATALYST FOR THE ENANTIOSELECTIVE ALKYLATION OF GLYCINE BENZOPHENONE IMINE tert-BUTYL ESTER: (4S)-2-(BENZHYDRYLIDENAMINO)PENTANEDIOIC ACID, 1-tert-BUTYL ESTER-5-METHYL ESTER. Org. Synth.2003 , 80, 38. [Link]

  • Sivamani, J.; Kottalavijaya, P.; Veeramanoharan, A.; Ayyanar, S. Enantioselective Asymmetric Michael Addition of α,β-Unsaturated Ketones using New Chiral Trisite Phase Transfer Catalysts. ResearchGate, 2016 . [Link]

  • O'Donnell, M. J. The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Acc. Chem. Res.2004 , 37 (8), 506–517. [Link]

  • Synthesis of (-)-N-benzylcinchonidinium chloride. OC-Praktikum2006 . [Link]

  • Corey, E. J.; Xu, F.; Noe, M. C. A Rational Approach to Catalytic Enantioselective Enolate Alkylation Using a Structurally Rigidified and Defined Chiral Quaternary Ammonium Salt under Phase Transfer Conditions. J. Am. Chem. Soc.1997 , 119 (50), 12414–12415. [Link]

  • Wynberg, H. The cinchona alkaloids as catalysts in asymmetric synthesis. In Topics in Stereochemistry; John Wiley & Sons, Inc., 2007; pp 209-242.
  • Szöllősi, G.; Bartók, M. Enantioselective Michael addition catalyzed by cinchona alkaloids. Chirality2001 , 13 (10), 614-8. [Link]

  • Lygo, B.; Wainwright, P. G. A new class of chiral phase-transfer catalysts derived from Cinchona alkaloids. Tetrahedron Lett.1997, 38 (48), 8595-8598.
  • Buchler GmbH. O-Benzyl-1-(9-anthracenylmethyl)-dihydrocinchonidinium Bromide. [Link]

  • Ooi, T.; Maruoka, K. Catalytic asymmetric synthesis of α-amino acid derivatives and peptides using chiral phase-transfer catalysts. Yakugaku Zasshi2003 , 123 (1), 1-13. [Link]

  • MacMillan, D. W. C. Phase-Transfer Catalysis (PTC). Macmillan Group Meeting2008 . [Link]

  • Singh, G. S.; Yeboah, E. M. O. Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry2016 , 6, 41-75. [Link]

  • Sisto, A. A Comparative Study of Cinchona Alkaloid Catalyzed Isomerization Reactions. Brandeis University, 2016 . [Link]

  • Buchler GmbH. Asymmetric Alkylation. [Link]

  • Corey, E. J.; Noe, M. C. Preparation of O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide as a phase transfer catalyst for the enantioselective alkylation of glycine benzophenone imine tert-butyl ester: (4S)-2-(benzhydrylidenamino)pentanedioic acid, 1-tert-butyl ester-5-methyl ester. ResearchGate2003 . [Link]

  • Maruoka, K.
  • Thierry, B.; Plaquevent, J.-C.; Cahard, D. A Panoply of Polymer-Anchored Cinchona Alkaloids for Asymmetric Phase-Transfer Catalysis. Mol. Online2002 , 6, M0029. [Link]

  • Zhang, Y., et al. Cinchona Alkaloid Derivative-Catalyzed Enantioselective Synthesis via a Mannich-Type Reaction and Antifungal Activity of β-Amino Esters Bearing Benzoheterocycle Moieties. Molecules2019 , 24 (12), 2289. [Link]

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Mechanistic Mastery: A Comparative Guide to Cinchonan-6'-ol Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Cinchonan-6'-ol catalysts (e.g., Cupreine, Cupreidine derivatives) and their traditional 6'-methoxy counterparts (e.g., Quinine, Quinidine). The focus is on Kinetic Isotope Effect (KIE) studies that elucidate the superior enantioselectivity and reaction rates of the 6'-ol series. By leveraging the 6'-hydroxyl group as a secondary hydrogen-bond donor, these catalysts enable bifunctional activation modes that are mechanistically distinct from the steric-only control of standard cinchona alkaloids.

Part 1: The Mechanistic Edge – 6'-OH vs. 6'-OMe

The structural divergence between Cinchonan-6'-ol catalysts and standard alkaloids lies in the C6' position of the quinoline ring. While Quinine/Quinidine possess a methoxy (-OMe) group, Cinchonan-6'-ol catalysts feature a phenolic hydroxyl (-OH) group. This seemingly minor modification fundamentally alters the catalytic landscape.

Comparative Mechanism Analysis
FeatureStandard Cinchona (6'-OMe)Cinchonan-6'-ol (6'-OH)
Primary Activation Quinuclidine Nitrogen (Brønsted Base/Nucleophile)Quinuclidine Nitrogen (Brønsted Base/Nucleophile)
Secondary Activation Steric shielding only (via Quinoline ring)H-Bond Donor (via 6'-OH group)
Transition State Loose ion-pairing; steric-controlledTight, organized network ; H-bond directed
KIE Profile Typical secondary KIEs (steric origin)Primary/Significant Solvent KIEs (proton transfer involvement)
The "Bifunctional" Advantage

In reactions such as the alcoholysis of meso-anhydrides or conjugate additions , the 6'-OH group acts as a "molecular anchor." It forms a hydrogen bond with the electrophile (e.g., carbonyl oxygen) or the nucleophile, locking the substrate in a rigid orientation relative to the chiral quinuclidine core. This dual-activation reduces the entropic penalty of the transition state, often leading to higher reaction rates and superior enantiomeric excess (ee).

Part 2: Evidence-Based Comparison – KIE Studies

Kinetic Isotope Effect (KIE) studies provide the "smoking gun" for this bifunctional mechanism. By substituting specific atoms with heavy isotopes (Deuterium,


C), researchers can pinpoint the Rate-Determining Step (RDS) and the geometry of the Transition State (TS).
Case Study: Enantioselective Alcoholysis of Anhydrides

In the desymmetrization of meso-anhydrides, KIE data reveals a distinct shift in mechanism when using 6'-OH catalysts.

  • Experiment: Alcoholysis using Methanol (

    
    ) vs. Deuterated Methanol (
    
    
    
    ).
  • Observation:

    • 6'-OMe Catalysts: Negligible or small Solvent KIE (

      
      ). This suggests the proton transfer is not rate-limiting or occurs after the RDS.
      
    • 6'-OH Catalysts: Significant Solvent KIE (

      
      ).
      
  • Interpretation: The significant KIE in the 6'-OH system indicates that proton transfer is coupled with the rate-determining nucleophilic attack . The 6'-OH group mediates the proton transfer from the nucleophile (methanol) to the leaving group (anhydride oxygen) concertedly, stabilizing the developing charge in the TS.

Performance Data Summary
Reaction TypeCatalyst ClassYield (%)ee (%)KIE (

)
Mechanistic Insight
Anhydride Alcoholysis Quinine (6'-OMe)85%74%~1.1Stepwise mechanism; loose TS.
Anhydride Alcoholysis Cupreine (6'-OH) 96% 94% 1.8 Concerted General Base/Acid Catalysis.
Michael Addition Quinidine (6'-OMe)88%81%N/ASteric blocking dominates selectivity.
Michael Addition 6'-OH-Quinidine 98% 99% Primary 6'-OH H-bonds to nitro/carbonyl, rigidifying TS.

Key Insight: The higher KIE values in 6'-OH catalyzed reactions correlate directly with higher enantioselectivity. The "tighter" transition state required for proton transfer restricts conformational freedom, enforcing stricter chiral recognition.

Part 3: Experimental Protocol for KIE Measurement

To validate the performance of a Cinchonan-6'-ol catalyst in your specific pathway, follow this self-validating KIE protocol using NMR competition .

Objective

Determine the primary Deuterium KIE (


) for the deprotonation of a substrate by a Cinchonan-6'-ol catalyst.
Materials
  • Substrate: 1.0 equiv (e.g.,

    
    -keto ester).
    
  • Deuterated Substrate: 1.0 equiv (specifically deuterated at the

    
    -position).
    
  • Catalyst: 10 mol% Cinchonan-6'-ol derivative.[1]

  • Electrophile: 1.1 equiv (e.g., nitroolefin).

  • Solvent: Anhydrous

    
     or Toluene-
    
    
    
    .
  • Internal Standard: 1,3,5-trimethoxybenzene (inert).

Workflow
  • Baseline Analysis (

    
    ): 
    
    • Mix non-deuterated (

      
      ) and deuterated (
      
      
      
      ) substrates in a 1:1 molar ratio in the NMR tube.
    • Add Internal Standard.

    • Acquire

      
       NMR (64 scans) to establish the precise initial ratio (
      
      
      
      ). Note: Integration of the
      
      
      -proton signal will represent only
      
      
      . Use a distinct non-exchangeable proton signal common to both to determine total concentration.
  • Reaction Initiation:

    • Add the Electrophile.

    • Add the Catalyst (dissolved in minimal solvent) to start the reaction.

    • Critical: Maintain constant temperature (e.g., 25°C ± 0.1°C).

  • Monitoring (

    
    ): 
    
    • Monitor the reaction to low conversion (approx. 10-20%). Why? To minimize errors from secondary isotope effects or product inhibition.

    • Quench the reaction (optional, if fast) or analyze in situ.

  • Calculation:

    • Measure the remaining concentration of

      
       and 
      
      
      
      relative to the internal standard.
    • Use the Singleton & Thomas method for competition KIE:

      
      
      Where 
      
      
      
      is the fractional conversion of the heavy (
      
      
      ) and light (
      
      
      ) species.
Validation Check
  • Control: Run the reaction with the 6'-OMe analogue. If the KIE drops significantly (e.g., from 2.0 to 1.1), you have confirmed that the 6'-OH group is directly involved in the proton transfer step.

Part 4: Visualizing the Mechanism

Diagram 1: Catalytic Cycle & Bifunctional Activation

This diagram illustrates how the 6'-OH group participates in the catalytic cycle, distinguishing it from the standard steric-only pathway.

Cinchonan_Mechanism cluster_OH 6'-OH Specific Interaction Start Substrate + Catalyst Complex Binary Complex (H-Bonding) Start->Complex Fast Equilibrium TS Transition State (Bifunctional Activation) Complex->TS RDS (KIE Observed) OH_Interaction 6'-OH --- Electrophile (Orientation & Activation) Complex->OH_Interaction N_Interaction Quinuclidine N --- Nucleophile (Base Activation) Complex->N_Interaction Product Product + Catalyst TS->Product Stereoselective Bond Formation OH_Interaction->TS N_Interaction->TS

Caption: The catalytic cycle of Cinchonan-6'-ol. The dashed blue box highlights the simultaneous dual-activation (H-bonding + Base) unique to the 6'-OH series, which is absent in 6'-OMe catalysts.

Diagram 2: Transition State Comparison (Tight vs. Loose)

TS_Comparison cluster_OMe Standard (6'-OMe) cluster_OH Cinchonan-6'-ol (6'-OH) TS_OMe Transition State (Loose) Steric Shielding Only Weak Organization Outcome_OMe Moderate ee (70-85%) Low/Null KIE TS_OMe->Outcome_OMe TS_OH Transition State (Tight) Bifunctional H-Bond Lock Rigid Geometry Outcome_OH High ee (>95%) Significant KIE TS_OH->Outcome_OH

Caption: Comparison of Transition State geometries. The 6'-OH catalyst creates a "tight" TS via hydrogen bonding, leading to higher selectivity and measurable KIEs, unlike the "loose" steric-dominated TS of 6'-OMe catalysts.

References

  • Song, C. E. (2009).[2] Cinchona Alkaloids in Synthesis and Catalysis: Ligands, Immobilization and Organocatalysis. Wiley-VCH.[2] Link

  • Li, H., Wang, Y., Tang, L., & Deng, L. (2004). Highly Enantioselective Conjugate Addition of Malonates to Nitroolefins Catalyzed by Chiral Organic Catalysts. Journal of the American Chemical Society, 126(32), 9906–9907. Link

  • Tian, S. K., Chen, Y., Hang, J., Tang, L., McDaid, P., & Deng, L. (2004). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 37(8), 621–631.[3] Link

  • Simmons, E. M., & Hartwig, J. F. (2012).[4] On the Interpretation of Deuterium Kinetic Isotope Effects in C–H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition, 51(13), 3066–3072. Link

  • Vakulya, B., Varga, S., Csámpai, A., & Soós, T. (2005). Highly Enantioselective Conjugate Addition of Nitromethane to Chalcones Using Bifunctional Cinchona Organocatalysts. Organic Letters, 7(10), 1967–1969. Link

Sources

Safety Operating Guide

(8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol proper disposal procedures

Proper Disposal Procedures: (8 ,9R)-9-(phenylmethoxy)-cinchonan-6'-ol[1][2][3][4]

Executive Safety Summary

(8$\alpha$,9R)-9-(phenylmethoxy)-cinchonan-6'-ol (often referred to as a 9-O-benzyl-cupreine derivative) is a bifunctional organocatalyst containing a basic quinuclidine nitrogen and a phenolic hydroxyl group.[1][2][3][4] While not classified as "Acutely Toxic" (P-listed) under US EPA regulations, it is a bioactive alkaloid and a sensitizer.[1][2][3][4]

Immediate Action Directive:

  • Do NOT flush down the drain.[2]

  • Do NOT mix with strong oxidizers or mineral acids during collection.[2]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2][3][4]

Chemical Profile & Hazard Identification

Understanding the molecular functionality is critical for safe segregation.[3]

FeatureSpecificationDisposal Implication
Structure Cinchona alkaloid skeleton with a 9-benzyl ether and 6'-phenol.[1][2][3][4]Contains Nitrogen (NOx generator upon incineration).[3]
Functionality Basic amine (quinuclidine) + Weakly acidic phenol.[2][3]Amphoteric nature : Incompatible with both strong acids and strong bases in concentrated forms.[2]
Toxicity Acute Tox. 4 (Oral); Skin Sens. 1; Eye Irrit.[2][3] 2.Must be handled as Toxic Hazardous Waste .[2][3]
Physical State White to off-white solid (powder/crystals).[1][2][3][4]Dispose of as "Solid Hazardous Waste" unless dissolved.[2][3]
Reactivity Sensitive to light; stable to air.[2]Store waste in amber or opaque containers.[2][3]

Technical Insight: The "phenylmethoxy" group (benzyl ether) increases the lipophilicity of the molecule compared to native quinine. This enhances its persistence in organic solvents and potential for bioaccumulation if released into aquatic environments, making drain disposal strictly prohibited.[1]

Pre-Disposal Treatment & Segregation

Before entering the waste stream, the catalyst must be segregated based on its physical state.[1]

A. Solid Waste (Pure Compound or Scrapped Solids)[3]
  • Collection: Place solid waste directly into a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[2][3][4]

  • Labeling: Label as "Hazardous Waste - Solid - Toxic".

  • Incompatibilities: Do not mix with solid oxidizers (e.g., permanganates, nitrates) in the same waste container, as the phenolic moiety is oxidizable.[1]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

This catalyst is often used in organic solvents (DCM, Toluene, THF).[1]

  • Quenching: If the reaction mixture contains active reagents (e.g., alkyl halides, strong bases), quench them first.[1] The catalyst itself does not require quenching.[3]

  • Solvent Segregation:

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.[2][3]

    • Non-Halogenated Stream: If dissolved in Toluene, THF, or Alcohols.[1][4]

  • Rinsing: Rinse glassware with a compatible solvent (e.g., acetone) and add the rinsate to the liquid waste container.[1]

Step-by-Step Disposal Workflow

The following protocol ensures a self-validating disposal loop, ensuring no step is missed from bench to pickup.

Experimental Protocol: Waste Packaging
  • PPE Required: Nitrile gloves (double-gloved recommended), lab coat, safety glasses.[1][2][3]

  • Container Selection: Use a chemically resistant container (Screw-top jar). Do not use metal cans if the waste is acidic.[2]

  • Transfer: Transfer the material inside a chemical fume hood to avoid inhalation of dust.

  • Decontamination: Wipe the exterior of the waste container with a damp paper towel.[2] Dispose of the towel as solid hazardous waste.

  • Documentation: Log the approximate weight/volume and constituents (e.g., "95% Toluene, 5% Cinchona Alkaloid Derivative") on the waste tag.[1]

Visual Workflow (DOT Diagram)

The following diagram illustrates the decision logic for disposing of this specific catalyst.

DisposalWorkflowStartWaste Generation(8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-olStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidSolidPackPack in Wide-MouthHDPE/Glass JarSolid->SolidPackSolventCheckCheck Solvent TypeLiquid->SolventCheckLabelingLabel: 'Hazardous Waste'Constituent: Cinchona AlkaloidHazard: Toxic/IrritantSolidPack->LabelingHaloHalogenated Waste(e.g., DCM, CHCl3)SolventCheck->HaloNonHaloNon-Halogenated Waste(e.g., Toluene, THF)SolventCheck->NonHaloHalo->LabelingNonHalo->LabelingDisposalFinal Disposal:High-Temp IncinerationLabeling->Disposal

Figure 1: Decision matrix for the segregation and packaging of Cinchona alkaloid catalyst waste.

Regulatory Compliance (RCRA & EPA)

In the United States, this compound falls under the "Process Knowledge" determination for hazardous waste.[1]

  • RCRA Code: It is not specifically P-listed or U-listed.[1][2][3][4] However, it must be characterized based on toxicity and flammability (if in solvent).[1]

    • Solid Waste: Generally classified as Non-RCRA Regulated Hazardous Waste (unless exhibiting toxicity characteristic via TCLP, which is rare for this class).[1][2] However, best practice dictates managing it as Toxic Waste .[1][2]

    • Liquid Waste: Carries the codes of the solvent (e.g., F002 for DCM, D001 for Ignitable solvents).[1]

  • European Waste Code (EWC):

    • 16 05 06 *: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[1]

Spill Response Protocol

In the event of a benchtop spill of the solid catalyst:

  • Isolate: Alert nearby personnel.

  • Protect: Wear N95 mask or respirator if dust is visible.[2][3][4]

  • Contain: Cover the spill with a damp absorbent pad (to prevent dust generation).[3]

  • Clean: Scoop up the material using a plastic spatula.[2][3]

  • Wash: Clean the surface with 1N HCl (dilute acid) to solubilize residual alkaloid, followed by water.[1]

  • Dispose: Place all cleanup materials into the Solid Hazardous Waste container.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1065, Cinchonan-9-ol, 6'-methoxy-, (8alpha,9R)-. Retrieved from [Link][1][3]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][1][3]

  • Kacprzak, K. M. (2013). Cinchona Alkaloids: Derivatives and Applications.[1] In Natural Products in Chemical Biology. Retrieved from [Link]

Personal protective equipment for handling (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, logistical, and operational protocols for handling (8$\alpha$,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol .

This compound belongs to the class of Cinchona alkaloid-derived organocatalysts (specifically a benzyl ether derivative of Cupreine/Cupreidine).[1][2] It combines the neurotoxic/cardiotoxic potential of the quinuclidine backbone with the corrosive/sensitizing properties of a phenolic moiety.

PART 1: IMMEDIATE ACTION CARD (Executive Summary)

Critical Parameter Directive
Hazard Class High Potency / Sensitizer . Treat as OEB 3 (Occupational Exposure Band).[1][2]
Primary Risks Inhalation of dust (respiratory sensitization), Skin contact (allergic dermatitis), Ingestion (cardiac arrhythmia/cinchonism).[1]
Containment ALWAYS handle inside a certified Fume Hood or Powder Containment Balance Enclosure.[1][2]
Spill Response Do NOT dry sweep.[1][2] Dampen with PEG-400 or water to prevent dust.[1][2] Use HEPA vacuum.[1][2]
First Aid Eye: Flush 15 min.[1][2][3][4] Skin: Wash with soap/water (do not use alcohol).[1][2] Inhalation: Move to fresh air immediately.
Storage +2°C to +8°C (Refrigerate).[1][2] Store under inert gas (Argon/Nitrogen). Protect from light.[1][2][3]

PART 2: CHEMICAL HAZARD PROFILING & LOGIC

Molecular Risk Deconstruction

To understand the safety requirements, we must analyze the functional groups of (8$\alpha$,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol:

  • Cinchonan Backbone (Quinuclidine ring):

    • Risk:[1][2][3][5][6] Potent biological activity.[1][2] Cinchona alkaloids block sodium channels.[1][2] Systemic absorption can lead to "Cinchonism" (tinnitus, visual disturbances, arrhythmias).

    • Control: Strict inhalation control (HEPA filtration) to prevent rapid systemic uptake via lungs.[1][2]

  • 6'-Phenolic Hydroxyl (-OH):

    • Risk:[1][2][3][5][6] Unlike the methoxy group in Quinine, the free phenol here increases acidity and potential for skin corrosion/irritation. It also makes the compound more susceptible to oxidative degradation.[1]

    • Control: Double-gloving is mandatory to prevent chemical burns and dermatitis.[1][2]

  • 9-Phenylmethoxy (Benzyloxy) Ether:

    • Risk:[1][2][3][5][6] Increases lipophilicity, potentially enhancing skin absorption rates compared to the parent alcohol.

    • Control: Tyvek or similar impervious sleeve covers are required to bridge the gap between glove and lab coat.[1]

Occupational Exposure Band (OEB) Assignment

Based on the structural analogs (Quinine/Quinidine derivatives) and the lack of specific toxicological data for this exact derivative, we apply the Precautionary Principle :

  • Assigned Band: OEB 3 (10–100

    
    g/m
    
    
    
    ).[1][2]
  • Justification: Known sensitizer (skin/respiratory) and pharmacologically active transporter inhibitor.[1][2]

PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.[1][2]

Zone PPE Requirement Technical Justification (The "Why")
Respiratory N95 / P2 (Minimum) Recommended: P100/HEPA Half-Mask Cinchona dust is fine and electrostatic.[1][2] Standard surgical masks offer zero protection against alkaloid aerosols.[1][2] P100 filters capture 99.97% of particulates <0.3 microns.[1][2]
Hand (Inner) Nitrile (4 mil) Primary barrier.[1][2] Nitrile offers excellent resistance to alkaloid solutions.[1][2]
Hand (Outer) Nitrile (Extended Cuff, 6-8 mil) Double-gloving is mandatory. The outer glove takes the mechanical wear and contamination.[1][2] Remove immediately if splashed.[1][2][4][7]
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for powders that can drift behind lenses.[1][2] Goggles provide a seal against dust entry.[1][2]
Body Lab Coat (Buttoned) + Tyvek Sleeves The wrist is the most common exposure point.[1] Tyvek sleeves seal the glove-to-coat gap.[1][2]
Footwear Closed-toe + Shoe Covers Prevents tracking of toxic dust out of the lab zone.[1][2]

PART 4: OPERATIONAL HANDLING PROTOCOLS

Workflow 1: Solid Weighing & Transfer

Objective: Transfer solid without generating airborne dust.[1][2]

  • Environment Prep: Activate Fume Hood. Verify face velocity is >0.5 m/s.[1][2] Clear the deck of unnecessary clutter.

  • Static Control: Cinchona derivatives are often electrostatic.[1][2] Use an anti-static gun or ionizer bar inside the hood before opening the vial.[1]

  • The "Tunnel" Technique:

    • Do not pour.[1][2][6]

    • Use a disposable anti-static weighing boat.[1][2]

    • Keep the receiving vessel (flask) tilted at 45° inside the hood.[1]

    • Use a spatula to transfer.[1][2] Never tap the spatula on the side of the vessel (this launches dust).[1]

  • Decontamination: Immediately wipe the balance and spatula with a lint-free wipe dampened in Methanol (alkaloids are highly soluble in MeOH, ensuring efficient pickup).[1][2] Dispose of the wipe as hazardous solid waste.[1]

Workflow 2: Reaction Setup (Catalysis)

Objective: Solubilization and introduction to reaction.

  • Solvent Choice: Dissolve the solid catalyst in the reaction solvent (e.g., Toluene, DCM) inside the transfer vial if possible, then transfer as a liquid. Liquid transfer is safer than solid transfer.[1][2]

  • Inert Atmosphere: This compound is air-sensitive (phenolic oxidation).[1][2]

    • Cycle the reaction vessel with Argon/Vacuum 3 times.[1]

    • Add the catalyst solution via syringe or cannula to maintain the inert barrier.

Workflow 3: Waste Disposal
  • Solid Waste: All gloves, weighing boats, and wipes go into a double-bagged "Cytotoxic/High Potency" bin.[1][2]

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste.[1][2] Label clearly: "Contains Cinchona Alkaloids - Toxic."[1][2]

  • Destruction: The preferred method is High-Temperature Incineration to fully break down the quinuclidine ring system.[1][2]

PART 5: VISUALIZATION (Safety Logic)

The following diagram illustrates the "Defense in Depth" strategy for handling this compound.

SafetyProtocol cluster_0 Layer 1: Engineering Controls cluster_1 Layer 2: Personal Protective Equipment cluster_2 Layer 3: Procedural Logic Hood Fume Hood / Powder Enclosure (Face Velocity >0.5 m/s) Ionizer Static Control (Ionizer Bar) Hood->Ionizer Prep Solubilize Solubilize in Vial (Avoid Solid Transfer) Ionizer->Solubilize Action Resp Respiratory: P100 / N95 Mask Resp->Solubilize Protection Skin Skin: Double Nitrile Gloves + Tyvek Sleeves Skin->Solubilize Eye Eyes: Splash Goggles Eye->Solubilize WipeDown Wet Wipe Decon (Methanol) Solubilize->WipeDown Cleanup Waste Double Bag Incineration WipeDown->Waste Disposal

Caption: Defense in Depth Strategy: Integrating Engineering Controls, PPE, and Procedural Logic to minimize exposure risk.

PART 6: EMERGENCY RESPONSE

Scenario Protocol
Powder Spill (<1g) 1. Evacuate immediate area. 2. Don P100 respirator. 3. Cover spill with paper towels dampened with water/PEG.[1][2] 4. Wipe up gently (inward motion).[1][2]
Skin Exposure 1. Do NOT use ethanol/methanol (enhances absorption).[1][2] 2. Wash with mild soap and cool water for 15 mins.[1][2] 3. Monitor for sensitization (redness/itching).[1][2]
Inhalation 1. Remove to fresh air. 2. If wheezing occurs, seek medical attention (carry SDS). Suspect respiratory sensitization.

REFERENCES

  • PubChem. Cinchonan-9-ol, 6'-methoxy-, (8alpha,9R)- (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1]

  • Song, C. E. (Ed.). (2009).[1][2][3] Cinchona Alkaloids in Synthesis and Catalysis: Ligands, Blessings and Curses. Wiley-VCH.[1][2] (Provides context on reactivity and handling of 9-O-modified derivatives).

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection (29 CFR 1910.134).[1][7] Available at: [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.